molecular formula C10H11BrO3 B1523240 3-Bromo-5-isopropoxybenzoic acid CAS No. 1119779-04-2

3-Bromo-5-isopropoxybenzoic acid

Cat. No.: B1523240
CAS No.: 1119779-04-2
M. Wt: 259.1 g/mol
InChI Key: NJBLBPFZZDTKTM-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBLBPFZZDTKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681822
Record name 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1119779-04-2
Record name 3-Bromo-5-(1-methylethoxy)benzoic acid
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Record name 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid
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Record name 3-Bromo-5-isopropoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a viable synthetic pathway for 3-Bromo-5-isopropoxybenzoic acid, a valuable building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is presented as a two-step process commencing with the selective bromination of 3-hydroxybenzoic acid to yield the key intermediate, 3-bromo-5-hydroxybenzoic acid. This is followed by the O-alkylation of the phenolic hydroxyl group via a Williamson ether synthesis to afford the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical process parameters.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a bromo substituent, and an isopropoxy ether—on the benzene ring provides a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. The strategic placement of these groups allows for targeted modifications and the exploration of structure-activity relationships in drug discovery programs.

The synthetic route detailed herein is designed to be efficient, scalable, and to proceed through well-understood reaction mechanisms, ensuring a high degree of control over the final product's purity and yield.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the ether linkage, pointing to 3-bromo-5-hydroxybenzoic acid as a key precursor. This intermediate can, in turn, be derived from the selective bromination of 3-hydroxybenzoic acid.

Retrosynthesis Target This compound Intermediate 3-Bromo-5-hydroxybenzoic acid Target->Intermediate C-O disconnection (Williamson Ether Synthesis) StartingMaterial 3-Hydroxybenzoic acid Intermediate->StartingMaterial C-Br bond formation (Electrophilic Aromatic Substitution) Step 1: Bromination reactant 3-Hydroxybenzoic acid product 3-Bromo-5-hydroxybenzoic acid reactant->product Electrophilic Aromatic Substitution reagents Br₂ / Solvent reagents->reactant

Caption: Bromination of 3-hydroxybenzoic acid.

Experimental Protocol:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a halogenated hydrocarbon), add N-bromosuccinimide (NBS) (1.05-1.2 eq.) portion-wise at room temperature. [1]2. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-5-hydroxybenzoic acid.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent to provide a low, steady concentration of bromine, which helps to control the reaction and minimize the formation of polybrominated byproducts. [1]* Solvent: A moderately polar solvent is used to dissolve the starting material and facilitate the reaction. Glacial acetic acid can also act as a catalyst.

  • Temperature: The reaction is run at room temperature to control the rate of reaction and improve selectivity.

Quantitative Data:

ParameterValue
Starting Material3-Hydroxybenzoic acid
ReagentN-Bromosuccinimide (NBS)
Molar Ratio (Substrate:NBS)1 : 1.1
SolventGlacial Acetic Acid
Reaction Temperature20-25 °C
Reaction Time12-24 hours
Expected Yield60-75%
Step 2: Synthesis of this compound

The second step involves the O-alkylation of the phenolic hydroxyl group of 3-bromo-5-hydroxybenzoic acid with an isopropyl halide. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism. [2][3] Reaction Scheme:

Step 2: Williamson Ether Synthesis reactant 3-Bromo-5-hydroxybenzoic acid product This compound reactant->product SN2 Reaction reagents 1. Base (e.g., K₂CO₃) 2. Isopropyl halide reagents->reactant

Caption: Williamson ether synthesis of the intermediate.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the solution.

  • Heat the mixture to reflux and add isopropyl bromide or isopropyl iodide (1.2-1.5 eq.) dropwise.

  • Continue refluxing for 6-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Potassium carbonate is a common and effective choice for this purpose. [4]* Isopropyl Halide: Isopropyl bromide or iodide is used as the electrophile. Iodides are generally more reactive than bromides in SN2 reactions.

  • Solvent: A polar aprotic solvent like acetone or DMF is used to dissolve the reactants and facilitate the SN2 reaction without solvating the nucleophile to a great extent. [2]* Temperature: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Quantitative Data:

ParameterValue
Starting Material3-Bromo-5-hydroxybenzoic acid
ReagentsIsopropyl bromide, Potassium carbonate
Molar Ratio (Substrate:Halide:Base)1 : 1.3 : 2.5
SolventAcetone
Reaction TemperatureReflux (approx. 56 °C)
Reaction Time6-12 hours
Expected Yield70-85%

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group, as well as the carboxylic acid proton.
¹³C NMR Signals for the aromatic carbons, the carbons of the isopropyl group, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁BrO₃), along with a characteristic isotopic pattern for bromine. [5]
Melting Point A sharp melting point indicates a high degree of purity.

Safety Considerations

  • Bromine and N-bromosuccinimide: These are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Isopropyl halides: These are flammable and volatile. Avoid inhalation and contact with skin.

  • Solvents: Organic solvents used in the synthesis are flammable. Ensure all heating is done using a heating mantle and that there are no ignition sources nearby.

Conclusion

The synthetic pathway described in this technical guide provides a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions in both the electrophilic bromination and the Williamson ether synthesis steps, high yields of the desired product can be achieved. This guide serves as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the efficient production of this important chemical intermediate for further applications in drug discovery and materials science.

References

  • Chem-Impex International, Inc. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Jakub, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Bromo-5-isopropoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-5-isopropoxybenzoic acid. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative data from analogous structures, to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data, interpretation, and standardized protocols for the empirical validation of this compound's structure.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this process, providing detailed information about the molecular framework, functional groups, and overall connectivity. This guide will delve into the predicted spectroscopic data for this compound, offering a foundational dataset for researchers synthesizing or working with this molecule. The predictions herein are grounded in the analysis of substituent effects on the benzoic acid scaffold, with extensive citation to empirical data from structurally related compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound forms the basis for all spectroscopic predictions. The interplay of the electron-withdrawing bromo and carboxylic acid groups, along with the electron-donating isopropoxy group, dictates the electronic environment of the molecule and, consequently, its spectral features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR spectra are provided below, based on established substituent effects on the benzene ring.[1][2] Online prediction tools can also provide a reasonable estimation of chemical shifts.[3][4]

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~11-13Singlet (broad)-1H
Ar-H~7.5-7.8Triplet (or dd)~1.5-2.51H
Ar-H~7.3-7.6Triplet (or dd)~1.5-2.51H
Ar-H~7.0-7.3Triplet (or dd)~1.5-2.51H
-OCH(CH₃)₂~4.5-4.8Septet~6.01H
-OCH(CH₃)₂~1.3-1.5Doublet~6.06H

Interpretation of the Predicted ¹H NMR Spectrum

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 11-13 ppm) due to deshielding and hydrogen bonding. Its broadness is characteristic and its chemical shift can be solvent-dependent.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear in the region of δ 7.0-7.8 ppm. Due to the meta-substitution pattern, they will exhibit small meta-couplings (J ≈ 1.5-2.5 Hz), likely appearing as closely spaced triplets or doublets of doublets. The specific chemical shifts are influenced by the electronic effects of the bromo, isopropoxy, and carboxyl groups.

  • Isopropoxy Protons (-OCH(CH₃)₂): The methine proton (-OCH) will be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet due to coupling with the single methine proton. The integration ratio of 1:6 will be a key identifier.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 256 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of approximately 0 to 200 ppm.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~165-170
Ar-C-O~155-160
Ar-C-Br~120-125
Ar-C-COOH~130-135
Ar-CH~125-130
Ar-CH~120-125
Ar-CH~115-120
-OCH(CH₃)₂~70-75
-OCH(CH₃)₂~20-25

Interpretation of the Predicted ¹³C NMR Spectrum

  • Carboxylic Acid Carbon (-COOH): This carbon will be the most downfield signal (δ 165-170 ppm) due to the strong deshielding effect of the two oxygen atoms.[5]

  • Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the isopropoxy group (Ar-C-O) will be significantly downfield due to the deshielding effect of the oxygen. The carbon attached to the bromine (Ar-C-Br) will have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the carboxylic acid group (Ar-C-COOH) will also be downfield. The remaining three aromatic carbons (Ar-CH) will have shifts determined by the combined electronic effects of the substituents.

  • Isopropoxy Carbons (-OCH(CH₃)₂): The methine carbon (-OCH) will appear around δ 70-75 ppm, while the two equivalent methyl carbons (-CH₃) will be upfield at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.[6]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Predicted IR Data

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2850Medium
C=O stretch (carboxylic acid)1710-1680Strong, Sharp
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (acid & ether)1320-1210 & 1250-1000Strong
C-Br stretch700-500Medium-Strong

Interpretation of the Predicted IR Spectrum

  • O-H Stretch: A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp peak between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group will be just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

  • C-O Stretches: Strong bands in the 1320-1000 cm⁻¹ region will be present due to the C-O stretching of both the carboxylic acid and the isopropoxy ether linkage.

  • C-Br Stretch: A medium to strong absorption in the fingerprint region (700-500 cm⁻¹) can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. The predicted mass spectrum is based on the known fragmentation pathways of substituted benzoic acids.[7]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and can be run in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular formula of this compound is C₁₀H₁₁BrO₃. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing ions (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

m/zPredicted Ion
258/260[M]⁺˙ (Molecular Ion)
216/218[M - C₃H₆]⁺˙
199/201[M - C₃H₇O]⁺
171/173[M - C₃H₇O - CO]⁺
120[M - Br - COOH]⁺

Interpretation of the Predicted Mass Spectrum

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will appear as a doublet at m/z 258 and 260, corresponding to the two major isotopes of bromine. This is a definitive indicator of the presence of one bromine atom.

  • Key Fragmentations:

    • Loss of propene (C₃H₆) via a McLafferty-type rearrangement from the isopropoxy group would lead to an ion at m/z 216/218.

    • Loss of the isopropoxy radical (C₃H₇O) would result in a fragment at m/z 199/201.

    • Subsequent loss of carbon monoxide (CO) from the m/z 199/201 fragment would give an ion at m/z 171/173.

    • Cleavage of the bromine and carboxylic acid groups could lead to a fragment at m/z 120.

MS_Fragmentation M [M]⁺˙ m/z 258/260 F1 [M - C₃H₆]⁺˙ m/z 216/218 M->F1 - C₃H₆ F2 [M - C₃H₇O]⁺ m/z 199/201 M->F2 - •C₃H₇O F3 [M - C₃H₇O - CO]⁺ m/z 171/173 F2->F3 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and comparative data. The presented NMR, IR, and MS data, along with their interpretations and standardized acquisition protocols, offer a valuable resource for the scientific community. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound in research and development settings, underscoring the predictive power of spectroscopic methods in modern chemistry. Researchers are encouraged to use this guide as a baseline for the analysis of their empirically obtained data.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • Mackay and Matthews Lab. (n.d.). NMR Shift calculator. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Griffiths, L. R. (2009). An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. John Wiley & Sons.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). Journal of the American Society for Mass Spectrometry, 29(4), 694–703.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromobenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H11BrO3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • Quora. (2020, October 20). What functional groups would be present in benzoic acid and seen on the IR spectrum? Retrieved from [Link]

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Sources

3-Bromo-5-isopropoxybenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-isopropoxybenzoic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties, synthesis, and application of this compound. This molecule represents a versatile building block in modern medicinal chemistry, offering multiple points for synthetic diversification.

Compound Identification and Properties

This compound is a disubstituted benzoic acid derivative. The strategic placement of the bromo, isopropoxy, and carboxylic acid groups on the aromatic ring makes it a valuable intermediate for creating complex molecular architectures, particularly in the development of novel therapeutic agents.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 1119779-04-2[][2]
IUPAC Name 3-bromo-5-(propan-2-yloxy)benzoic acid[][3]
Molecular Formula C₁₀H₁₁BrO₃[][2][3]
Synonyms 3-Bromo-5-isopropoxy-benzoic acid[][2]
InChI InChI=1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13)[][3]
SMILES CC(C)OC1=CC(=CC(=C1)C(=O)O)Br[][3]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While extensive experimental data for this specific molecule is not widely published, the following table includes available and predicted data from chemical suppliers and computational models.

PropertyValueSource
Molecular Weight 259.10 g/mol [2]
Appearance White to off-white solid (predicted)[4]
Purity Typically available at ≥95%[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted)[4][5]
Storage Temperature 0 - 8°C recommended[2][6]
Computed and Spectroscopic Data

Computational models provide valuable insights into the electronic and steric properties of a molecule, which are crucial for designing reactions and understanding potential biological interactions.

ParameterValueDetails
XLogP3 2.9 (predicted)[3]
Hydrogen Bond Donor Count 1From the carboxylic acid group.
Hydrogen Bond Acceptor Count 3From the carbonyl and ether oxygens.
Rotatable Bond Count 3Indicates conformational flexibility.

Synthesis and Purification

The synthesis of this compound is not commonly detailed in peer-reviewed literature, suggesting its primary role as a commercially available building block. However, a logical and robust synthetic strategy can be devised based on established organic chemistry principles.

Rationale for Synthetic Strategy: Williamson Ether Synthesis

A highly effective and common method for forming an aryl ether is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. In this context, the most logical precursor is 3-Bromo-5-hydroxybenzoic acid , which can be reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base. This approach is favored due to the commercial availability of the phenolic precursor and the high efficiency of this Sₙ2 reaction.

Proposed Synthetic Workflow

The diagram below illustrates the proposed two-step process starting from the commercially available 3-bromo-5-hydroxybenzoic acid.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Alkylation start 3-Bromo-5-hydroxybenzoic acid phenoxide Phenoxide Intermediate start->phenoxide Base (e.g., K₂CO₃) Solvent (e.g., DMF) product This compound phenoxide->product alkyl_halide 2-Bromopropane alkyl_halide->product Heat

Caption: Proposed synthesis via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the Williamson ether synthesis for similar substrates.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Alkylation: Add 2-bromopropane (1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the starting material is consumed, cool the mixture to room temperature. Pour the mixture into cold water and acidify to pH ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The specific combination of functional groups in this compound provides a platform for generating diverse compound libraries for drug screening. Benzoic acid derivatives have been explored as selective estrogen receptor degraders (SERDs) for treating ERα+ breast cancer.[7]

Chemical Reactivity and Diversification

The molecule offers three primary points for chemical modification, making it a versatile intermediate.

G cluster_reactions Potential Derivatization Reactions main This compound Carboxylic Acid Bromine Aromatic Ring r1 Amide Coupling (EDC, HATU) Esterification (Fischer) main:f1->r1 r2 Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling main:f2->r2 r3 Further Electrophilic Aromatic Substitution (e.g., Nitration) main:f3->r3

Caption: Key reactive sites for molecular diversification.

  • Carboxylic Acid: This group can be readily converted into amides, esters, or other bioisosteres, allowing for the exploration of interactions with biological targets.

  • Bromine Atom: The C-Br bond is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery.[8][9][10]

  • Isopropoxy Group: This group provides steric bulk and lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following information is synthesized from safety data sheets for closely related brominated benzoic acids.[11][12]

Hazard Identification

Based on analogous compounds, it should be treated as potentially hazardous.

  • GHS Classification (Predicted):

    • Skin Irritation (Category 2)[13]

    • Serious Eye Irritation (Category 2)[11]

    • May cause respiratory irritation (STOT SE 3)[12]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Personal Protective Equipment:

    • Wear nitrile gloves to prevent skin contact.[14]

    • Wear chemical safety goggles or a face shield to protect the eyes.[11]

    • Use a lab coat to protect clothing.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[13][14]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable and versatile chemical intermediate for research and development, particularly in the pharmaceutical and agrochemical sectors. Its well-defined structure, featuring three distinct functional groups, provides chemists with a powerful tool for synthesizing novel molecules with tailored properties. Understanding its synthesis, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

  • AOBChem. 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid. [Link]

  • PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. [Link]

  • PubChemLite. This compound (C10H11BrO3). [Link]

  • Royal Society of Chemistry. Supplementary Information for a related study. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

  • PubChem. 3-Bromo-5-methoxybenzoic acid. [Link]

  • SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

  • PubMed. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. [Link]

  • PrepChem.com. Preparation of 3-bromobenzoic acid. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

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An In-depth Technical Guide to 3-Bromo-5-isopropoxybenzoic Acid: Synthesis, Potential Applications, and a Theoretical Exploration of its Crystal Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-isopropoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, an isopropoxy group, and a carboxylic acid moiety, offers multiple avenues for synthetic modification and the introduction of diverse functionalities. This guide provides a comprehensive overview of this compound, including a detailed, plausible synthetic protocol, a discussion of its potential applications in drug discovery, and a theoretical exploration of its solid-state properties. In the absence of a publicly available experimental crystal structure, we present a predictive analysis based on the well-established principles of molecular packing and intermolecular interactions observed in related benzoic acid derivatives. Furthermore, we outline the standard experimental and computational methodologies that would be employed for its definitive structural elucidation.

Introduction: The Significance of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acids are a cornerstone of modern medicinal chemistry. The benzoic acid scaffold is present in a wide array of therapeutic agents, where the carboxylic acid group can serve as a key interaction point with biological targets or be modified to modulate pharmacokinetic properties.[1] The nature and position of substituents on the aromatic ring are critical for defining a compound's biological activity, selectivity, and metabolic stability.

Halogen atoms, such as bromine, are often incorporated into drug candidates to enhance binding affinity through halogen bonding, improve membrane permeability, and block metabolic pathways.[2] Alkoxy groups, like the isopropoxy moiety in the title compound, can be used to tune lipophilicity and solubility, and to introduce specific steric and electronic effects that can influence target engagement. The combination of these functional groups in this compound makes it a valuable intermediate for the synthesis of novel bioactive molecules.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed synthesis of this compound is not extensively documented in the literature, a robust synthetic route can be devised based on well-established principles of electrophilic aromatic substitution. The most logical precursor for this synthesis is 3-isopropoxybenzoic acid, which can be prepared from the readily available 3-hydroxybenzoic acid.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 3-hydroxybenzoic acid:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Aromatic Bromination A 3-Hydroxybenzoic Acid B 3-Isopropoxybenzoic Acid A->B Isopropyl bromide, K2CO3, Acetone, Reflux C 3-Isopropoxybenzoic Acid D This compound C->D N-Bromosuccinimide (NBS), Acetonitrile

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Isopropoxybenzoic Acid

This step involves a standard Williamson ether synthesis to introduce the isopropoxy group.

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and isopropyl bromide (1.5 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-isopropoxybenzoic acid.

Step 2: Synthesis of this compound

This step utilizes an electrophilic aromatic bromination reaction. The isopropoxy group and the carboxylic acid group are both ortho-, para-directing and meta-directing, respectively. However, the alkoxy group is a strongly activating group, while the carboxylic acid is a deactivating group. Therefore, the bromination is expected to occur at the positions ortho and para to the isopropoxy group. The position para to the isopropoxy group is already substituted, and one of the ortho positions is sterically hindered by the carboxylic acid group. Thus, the bromine is directed to the C5 position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.[3]

  • Reaction Setup: Dissolve 3-isopropoxybenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Mechanistic Insights: Electrophilic Aromatic Bromination

The key transformation in this synthesis is the electrophilic aromatic substitution of the activated benzene ring. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or sigma complex.[4]

G cluster_0 Mechanism of Bromination start 3-Isopropoxybenzoic Acid + Br+ intermediate Sigma Complex (Resonance Stabilized) start->intermediate Attack of pi-electrons on Bromonium ion product This compound + H+ intermediate->product Deprotonation to restore aromaticity

Caption: Simplified mechanism of electrophilic bromination.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted Value
Molecular FormulaC₁₀H₁₁BrO₃
Molecular Weight259.10 g/mol
XLogP33.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The aromatic protons would appear as distinct singlets or doublets, with chemical shifts influenced by the bromine and isopropoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the isopropoxy group.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Crystal Structure of this compound: A Theoretical Perspective

As of the writing of this guide, the experimental crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available sources. However, based on the known crystal packing motifs of benzoic acid and its derivatives, we can make an educated prediction of its solid-state structure.

The Benzoic Acid Dimer: A Ubiquitous Motif

A vast number of substituted benzoic acids crystallize in a centrosymmetric dimer motif, where two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups.[5] This robust and energetically favorable interaction is expected to be the primary organizing force in the crystal lattice of this compound.

G cluster_0 Hydrogen-Bonded Dimer mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 O-H···O mol2->mol1 O-H···O

Caption: The classic hydrogen-bonded dimer motif in carboxylic acids.

Predicted Crystal Packing and Intermolecular Interactions

Beyond the primary hydrogen-bonded dimers, the overall crystal packing will be influenced by weaker intermolecular interactions, including:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (such as the carbonyl oxygen) of neighboring molecules.

  • van der Waals Forces: The isopropoxy groups and the aromatic rings will engage in van der Waals interactions, contributing to the overall stability of the crystal lattice.

  • π-π Stacking: The aromatic rings may participate in π-π stacking interactions, although the presence of the bulky isopropoxy group might influence the geometry of these interactions.

The interplay of these forces will determine the final three-dimensional arrangement of the molecules in the crystal.

Methods for Crystal Structure Elucidation

4.3.1. Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the crystal structure is single-crystal X-ray diffraction. This technique would provide precise information on:

  • Unit cell dimensions and space group.

  • Atomic coordinates of all atoms in the asymmetric unit.

  • Bond lengths, bond angles, and torsion angles.

  • Details of intermolecular interactions, including hydrogen bonding and halogen bonding.

Experimental Workflow for SC-XRD:

G A Single Crystal Growth B Data Collection (Diffractometer) A->B C Structure Solution B->C D Structure Refinement C->D E Validation and Analysis D->E

Sources

A Technical Guide to the Solubility of 3-Bromo-5-isopropoxybenzoic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-isopropoxybenzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility profile based on the compound's physicochemical properties and principles of structural analogy. It offers a detailed, field-proven experimental protocol for both qualitative and quantitative solubility determination, designed to be a self-validating system for researchers. This guide is intended for scientists in drug development and chemical research, providing the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a halogenated benzene ring, a carboxylic acid group, and an ether linkage, makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization, and is a critical determinant of a drug candidate's formulation strategy and its ultimate bioavailability.

This guide addresses the critical need for a reliable solubility framework by first predicting its behavior in common organic solvents and then providing a robust methodology for empirical verification.

Physicochemical Properties and Predictive Solubility Analysis

The solubility of a compound is governed by its molecular structure, polarity, and its ability to form intermolecular interactions with a solvent.[1] The principle of "like dissolves like" serves as a foundational guide: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2]

An analysis of the key physicochemical descriptors for this compound allows for a robust prediction of its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular FormulaC₁₀H₁₁BrO₃[3]-
Molecular Weight~259.10 g/mol [4]High molar mass can sometimes negatively impact solubility.[5]
Predicted XlogP2.9 - 3.3Indicates significant lipophilicity (preference for nonpolar environments).
Predicted pKa3.85 ± 0.10The carboxylic acid is moderately acidic, similar to benzoic acid.
Hydrogen Bond Acceptors3 (two on carboxyl, one on ether)Can accept hydrogen bonds from protic solvents.
Hydrogen Bond Donors1 (from carboxylic acid)Can donate a hydrogen bond to polar solvents.
Polar Surface Area46.5 Ų[6]Moderate polarity conferred by the oxygen-containing functional groups.

Causality Behind Predictions:

The structure of this compound presents a duality. The carboxylic acid group is polar and capable of hydrogen bonding.[7] In contrast, the brominated aromatic ring and the isopropoxy group are large, nonpolar, and lipophilic. This structure suggests that the overall solubility will be a balance between these competing characteristics. The high XlogP value strongly indicates that the nonpolar character will dominate its behavior in neutral solvents.

Predicted Solubility Profile:

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large lipophilic portion suggests moderate solubility. Toluene, being aromatic, is expected to be a better solvent than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the carboxylic acid group. Good solubility is predicted in these solvents. Studies on benzoic acid show it is readily soluble in solvents like ethyl acetate and acetonitrile.[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They will interact strongly with the carboxylic acid group, leading to high solubility. For the parent compound, benzoic acid, the highest solubility among common solvents is observed in alcohols like methanol and ethanol.[7][8]

  • Water: Solubility is expected to be very low. The large, hydrophobic surface area of the molecule will overcome the hydrophilic nature of the single carboxylic acid group.

  • Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): Excellent solubility is predicted. The carboxylic acid (pKa ~3.85) will be deprotonated by the base to form the corresponding sodium carboxylate salt. This ionic salt is highly polar and will readily dissolve in water.

  • Aqueous Acidic Solutions (e.g., 5% HCl): The compound will remain in its neutral, protonated form and is therefore expected to be insoluble, similar to its behavior in water.

Standardized Protocol for Experimental Solubility Determination

The following protocol provides a comprehensive, two-part methodology for accurately determining the solubility of this compound. It is designed as a self-validating system, incorporating confirmatory steps to ensure the trustworthiness of the results.

Safety and Handling Precautions
  • Hazard Profile: While specific data for this compound is limited, analogous compounds like 3-Bromo-5-hydroxybenzoic acid and 3-Bromo-5-methoxybenzoic acid are classified as oral toxins and cause skin and serious eye irritation.[6][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Part A: Qualitative Solubility Classification

This initial screening provides rapid insight into the compound's behavior across a range of solvent polarities and pH levels.

Methodology:

  • Preparation: In separate, clearly labeled 13x100 mm test tubes, add approximately 20-30 mg of this compound.

  • Solvent Addition: To each test tube, add 1 mL of the respective solvent (Water, Ethanol, Toluene, 5% w/v NaOH(aq), 5% w/v HCl(aq)) in 0.25 mL increments.

  • Agitation: After each addition, cap and vigorously agitate the test tube for 30 seconds. Observe for dissolution.

  • Observation: A compound is deemed "soluble" if the entire solid dissolves completely. If any solid remains after adding the full 1 mL, it is deemed "insoluble" or "sparingly soluble."

  • Self-Validation Step: To the test tube containing the 5% NaOH solution in which the compound dissolved, add 6M HCl dropwise until the solution is acidic (test with pH paper). The original, water-insoluble compound should precipitate out of solution, confirming that solubility in base was due to salt formation.

Part B: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility, as recommended by regulatory bodies and detailed in the U.S. Pharmacopeia.[10][11]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of screw-cap vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent (e.g., Ethanol, Ethyl Acetate, Toluene). "Excess" means that a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25.0 °C ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds).[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent transfer of any undissolved solid.

  • Analysis (HPLC Method):

    • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method. The concentration is determined by comparing the peak area to the calibration curve.

  • Calculation: The solubility (S) is calculated using the following formula:

    • S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the comprehensive solubility determination protocol.

G cluster_qualitative Part A: Qualitative Classification cluster_quantitative Part B: Quantitative Determination start Weigh ~25mg Compound add_water Add 1mL Water start->add_water Parallel Tests add_naoh Add 1mL 5% NaOH start->add_naoh Parallel Tests add_hcl Add 1mL 5% HCl start->add_hcl Parallel Tests add_etoh Add 1mL Ethanol start->add_etoh Parallel Tests add_tol Add 1mL Toluene start->add_tol Parallel Tests validation Add 6M HCl to Precipitate add_naoh->validation If Soluble prep Prepare Saturated Solution (Excess Solid) add_etoh->prep add_tol->prep validation->prep Proceed to Quant. equilibrate Equilibrate (24-48h) at Constant Temp prep->equilibrate separate Settle & Filter (0.45 µm Syringe Filter) equilibrate->separate analyze Dilute & Analyze (HPLC) separate->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate start_process Start Solubility Determination start_process->start Initial Screening

Caption: Workflow for solubility determination of this compound.

Summary and Conclusion

While published quantitative data for this compound is scarce, a detailed analysis of its physicochemical properties provides a strong predictive framework for its solubility. The molecule's dual polar and nonpolar characteristics suggest high solubility in polar organic solvents and aqueous bases, with limited solubility in water and nonpolar hydrocarbons.

For any application in research or drug development, this predicted profile must be confirmed empirically. The comprehensive, self-validating protocol provided in this guide offers a reliable and scientifically sound methodology for this purpose. By following this workflow, researchers can confidently determine the solubility of this compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the development of novel chemical entities.

References

  • Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.
  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Keserű, G. M., & Müller, G. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central (PMC).
  • Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Hulet, R. (2021). 4: Predicting the solubility of organic molecules. YouTube.
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • PubChem - NIH. (n.d.). 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxybenzoic acid 97 140472-69-1.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • Apley, M., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • PubChem - NIH. (n.d.). 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048.
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  • Smolecule. (n.d.). Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3.

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Reactivity of the bromine atom in 3-Bromo-5-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-isopropoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility is largely defined by the reactivity of its carbon-bromine bond. This guide provides a detailed examination of the electronic factors governing the reactivity of this bond and explores its participation in key synthetic transformations. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as copper-catalyzed Ullmann-type reactions. The discussion is grounded in established chemical principles and supported by detailed, field-proven experimental protocols designed to serve as a practical resource for laboratory scientists.

Molecular Structure and Electronic Landscape

To comprehend the reactivity of the bromine atom in this compound, one must first analyze the electronic influence of its constituent functional groups on the aromatic ring. The reactivity of the C-Br bond is not an isolated feature but rather the result of a complex interplay between inductive and resonance effects.

  • The Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both induction (-I effect) and resonance (-M effect). It deactivates the benzene ring towards electrophilic attack and acts as a meta-director.[1][2] This deactivation lowers the electron density of the entire π-system, which can influence the kinetics of certain catalytic cycles.

  • The Isopropoxy Group (-O-iPr): The oxygen atom of the isopropoxy group possesses lone pairs that can be donated into the aromatic ring, a powerful resonance-donating effect (+M effect).[3][4] This is countered by the oxygen's electronegativity, which withdraws electron density inductively (-I effect). For alkoxy groups, the +M effect is dominant, making the group overall activating and an ortho-para director.[3][5]

  • The Bromine Atom (-Br): Halogens present a unique case. Due to their high electronegativity, they are inductively withdrawing (-I), making them deactivating. However, like the isopropoxy group, they possess lone pairs that can participate in resonance (+M), directing incoming electrophiles to the ortho and para positions.[5]

The collective electronic environment makes the carbon atom attached to the bromine sufficiently electrophilic to be a prime site for reactions involving nucleophiles or insertion of a metal catalyst, which is the cornerstone of its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The bromine atom on this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized C-C, C-N, and C-O bond formation. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures, a common motif in pharmacologically active molecules.[8][9] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][10]

Causality in Protocol Design:

  • Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) are common. The choice of phosphine ligand is critical; ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provide stability and promote the desired catalytic steps.

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron compound, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[9][10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is frequently used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid, creating a biphasic system where the reaction can efficiently proceed.[11][12]

Suzuki_Miyaura_Cycle Diagram 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Ar-Br pd0->ox_add pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex transmetalation Transmetalation R-B(OH)₂ + Base pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂-R transmetalation->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product Buchwald_Hartwig_Cycle Diagram 2: Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Ar-Br pd0->ox_add pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex amine_coord Amine Coordination R₂NH pd_complex->amine_coord pd_amine_complex [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ amine_coord->pd_amine_complex deprotonation Deprotonation + Base, - H-Base⁺ pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L₂(NR₂) deprotonation->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ (Product) red_elim->product

Sources

A Technical Guide to the Stability of the Isopropoxy Group in 3-Bromo-5-isopropoxybenzoic Acid Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-isopropoxybenzoic acid is a substituted aromatic compound with utility as a chemical intermediate in pharmaceutical and materials science. The integrity of its isopropoxy ether linkage is paramount to its function and behavior in synthetic protocols and final product stability. This guide provides a comprehensive technical analysis of the stability of this ether group under both acidic and basic conditions. Based on established principles of organic chemistry, the aryl-isopropoxy ether linkage is predicted to be highly stable under a wide range of basic and mild acidic conditions. However, it is susceptible to cleavage under forcing acidic conditions, particularly with strong acids like HBr or HI at elevated temperatures. This document outlines the theoretical chemical principles, detailed experimental protocols for stability assessment, and the expected outcomes, providing a robust framework for researchers working with this molecule.

Introduction and Molecular Profile

The chemical stability of a molecule is a critical parameter in drug development and process chemistry, dictating its storage, formulation, and synthetic compatibility. For this compound, the focus lies on the aryl ether bond, a linkage generally known for its robustness.[1][2] The molecule's structure, featuring an electron-rich aromatic ring modified by an electron-withdrawing bromine atom and a carboxylic acid group, presents a unique electronic environment that influences the reactivity of the isopropoxy group. Understanding this interplay is key to predicting its behavior.

Acid_Cleavage_Mechanism Start Aryl-O-iPr + H-X Protonated Protonated Ether [Aryl-O(H+)-iPr] X- Start->Protonated Fast Equilibrium SN1_Path SN1 Pathway Protonated->SN1_Path SN2_Path SN2 Pathway Protonated->SN2_Path Carbocation Secondary Carbocation (CH3)2CH+ SN1_Path->Carbocation Slow, Rate-Limiting (Dissociation) TransitionState SN2 Transition State [X---iPr---O(H)-Aryl]δ+ SN2_Path->TransitionState Concerted Attack by X- Products Products: Aryl-OH + iPr-X Carbocation->Products Fast Attack by X- TransitionState->Products Experimental_Workflow A Prepare Stock Solution of Compound in Co-Solvent B1 Acid Stress Test: Add 1M HCl or 1M HBr A->B1 B2 Base Stress Test: Add 1M NaOH A->B2 C1 Incubate at RT & 50°C (Time points: 0, 2, 8, 24h) B1->C1 C2 Incubate at RT & 50°C (Time points: 0, 2, 8, 24h) B2->C2 D1 Quench/Neutralize (e.g., with NaOH) C1->D1 D2 Quench/Neutralize (e.g., with HCl) C2->D2 E Analyze via RP-HPLC: Quantify Parent Peak Area & Detect Degradants D1->E D2->E

Caption: Workflow for a forced degradation stability study.

Protocol 1: Acid Stability Challenge

Objective: To assess the stability of the isopropoxy group under mild and strong acidic conditions.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Mild Acid: To 1 mL of stock solution, add 1 mL of 2M HCl to achieve a final concentration of 1M HCl.

    • Strong Acid: To 1 mL of stock solution, add 1 mL of 2M HBr to achieve a final concentration of 1M HBr.

  • Incubation: Maintain separate vials of each mixture at room temperature (~25°C) and at an elevated temperature (e.g., 60°C). 4[3]. Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.

  • Quenching: Immediately neutralize the acidic aliquots with an equivalent amount of NaOH to stop the reaction. 6[3]. Analysis: Analyze all samples by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Protocol 2: Base Stability Challenge

Objective: To confirm the high stability of the isopropoxy group under basic conditions.

Methodology:

  • Preparation: Use the same 1 mg/mL stock solution as in the acid challenge.

  • Stress Condition: To 1 mL of stock solution, add 1 mL of 2M NaOH to achieve a final concentration of 1M NaOH.

  • Incubation: Maintain vials at room temperature (~25°C) and at 60°C.

  • Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.

  • Quenching: Immediately neutralize the basic aliquots with an equivalent amount of HCl.

  • Analysis: Analyze all samples by RP-HPLC.

Predicted Outcomes and Data Interpretation

The stability is assessed by monitoring the peak area of the parent compound (this compound) over time via HPLC. Significant degradation is typically defined as a 5-20% loss of the parent compound.

[3][4]Table 1: Predicted Stability of the Isopropoxy Group

ConditionReagentTemperatureExpected Isopropoxy Group StabilityPrimary Reaction Observed
Mild Acid1M HCl25-60°CHigh None (or minimal degradation)
Strong Acid1M HBr25°CHigh to Moderate Potential for slow cleavage
Strong Acid1M HBr60°CLow Cleavage to 3-Bromo-5-hydroxybenzoic acid
Base1M NaOH25-60°CVery High Deprotonation of carboxylic acid
  • Under Basic Conditions: No significant decrease in the parent peak area is expected at either temperature. The primary reaction is salt formation, which is reversed upon neutralization.

  • Under Mild Acidic Conditions (HCl): Little to no degradation is expected. The parent peak area should remain largely unchanged.

  • Under Strong Acidic Conditions (HBr): At 60°C, a time-dependent decrease in the peak area of the starting material is expected. Concurrently, a new, more polar peak corresponding to the cleavage product, 3-Bromo-5-hydroxybenzoic acid, should appear and grow.

Implications for Synthesis and Drug Development

  • Synthetic Utility: The high stability of the isopropoxy group under basic conditions makes it an excellent protecting group for the phenolic hydroxyl. It allows for a wide range of chemical modifications at the carboxylic acid position (e.g., esterification, amidation) without affecting the ether. The group can then be cleaved under specific, strong acidic conditions if the free phenol is required.

  • Drug Development: The compound's stability profile is favorable. Its robustness to hydrolysis under mild acid and base conditions suggests good shelf-life stability and compatibility with various formulation excipients. F[5]orced degradation studies, as outlined here, are a regulatory requirement to identify potential degradants and develop stability-indicating analytical methods.

The isopropoxy group of this compound demonstrates a dual nature of stability. It is exceptionally robust and inert under basic and mild acidic conditions, making it a reliable moiety during many synthetic operations and suggesting good stability in pharmaceutical formulations. Conversely, it is a cleavable group under strong, nucleophilic acidic conditions (e.g., HBr, HI) at elevated temperatures, proceeding via a well-understood SN1/SN2 mechanism at the isopropyl carbon. This comprehensive understanding allows researchers to confidently utilize this molecule as a building block, predicting its behavior and ensuring the integrity of their processes and products.

References

  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ResearchGate. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Available at: [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Available at: [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Available at: [Link]

  • YouTube. (2023). Ethers: Structure and Reactivity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxybenzoic acid. PubChem Compound Database. Available at: [Link]

Sources

A Technical Guide to the Purity Analysis of Commercially Available 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purity in a Key Building Block

3-Bromo-5-isopropoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a bromine atom, an isopropoxy group, and a carboxylic acid on a benzene ring—provides multiple reactive sites for medicinal chemists to elaborate into novel active pharmaceutical ingredients (APIs). Given its role in the synthesis of materials intended for biological applications, ensuring the purity of this starting material is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and reproducibility of the final product.

This guide provides an in-depth, field-proven strategy for the comprehensive purity analysis of commercially available this compound. We will move beyond simple percentage quantification to explore the likely impurity profile based on its synthesis, establish a robust, multi-technique (orthogonal) analytical workflow, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final purity assessment, in alignment with international regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Deconstructing the Synthesis: Predicting the Impurity Profile

A robust analytical strategy begins with a theoretical understanding of what impurities are likely to be present. The most common synthetic route to this compound involves the bromination of a benzoic acid precursor. This process, while effective, can generate a predictable profile of process-related impurities.

Likely Impurities Include:

  • Starting Materials: Incomplete reaction may leave residual starting materials, such as 3-hydroxybenzoic acid or 3-isopropoxybenzoic acid.

  • Over-brominated Species: The strong activating nature of the isopropoxy group can sometimes lead to the formation of di-brominated species (e.g., 3,5-dibromo-isopropoxybenzoic acid).[6]

  • Isomeric Impurities: Depending on the precise synthetic controls, small amounts of other positional isomers could be formed.

  • Related Substances: By-products from side reactions, such as the hydrolysis of the isopropoxy group under harsh conditions, could generate 3-bromo-5-hydroxybenzoic acid.

  • Residual Solvents: Solvents used in the reaction and purification (e.g., acetic acid, ethanol, hexanes, ethyl acetate) must be identified and quantified.

The following diagram illustrates the potential sources of these process-related impurities.

G Figure 1. Potential Impurity Sources in Synthesis cluster_0 Synthesis & Purification cluster_1 Potential Impurities SM Starting Materials (e.g., 3-Isopropoxybenzoic Acid) Reaction Bromination Reaction SM->Reaction Crude Crude Product Mixture Reaction->Crude Unreacted Unreacted Starting Material Reaction->Unreacted OverBrom Over-Brominated Species Reaction->OverBrom Byproduct Side-Reaction By-products Reaction->Byproduct Purification Purification (Crystallization / Chromatography) Crude->Purification Final Final Product: This compound Purification->Final Solvents Residual Solvents Purification->Solvents Unreacted->Crude OverBrom->Crude Byproduct->Crude Solvents->Final

Caption: Figure 1. Potential Impurity Sources in Synthesis.

An Orthogonal Analytical Strategy: The Principle of Cross-Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy , where multiple techniques based on different chemical and physical principles are used to cross-validate results. This approach ensures that impurities missed by one method (e.g., non-UV active compounds in HPLC) are detected by another (e.g., GC-MS or NMR).

Our recommended workflow is as follows:

  • Primary Purity & Impurity Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Structural Confirmation & Impurity ID: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy.

  • Volatile Impurities & Residual Solvents: Gas Chromatography-Mass Spectrometry (GC-MS), often with a headspace autosampler.

  • Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy.

This multi-faceted approach provides a comprehensive and defensible purity assessment.

G Figure 2. Orthogonal Analytical Workflow cluster_quant Quantitative & Separation Analysis cluster_struct Structural & Identity Analysis Sample Commercial Sample of This compound HPLC HPLC-UV (Primary Purity, Related Substances) Sample->HPLC GCMS Headspace GC-MS (Residual Solvents, Volatiles) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C - Structure Confirmation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group Identity) Sample->FTIR Data Data Integration & Final Purity Assignment HPLC->Data GCMS->Data NMR->Data FTIR->Data

Caption: Figure 2. Orthogonal Analytical Workflow.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC is the gold standard for purity determination of non-volatile organic molecules. The technique separates compounds based on their hydrophobicity. For an aromatic carboxylic acid like our analyte, a C18 column is ideal. By using a UV detector, we can quantify the main component and any structurally related impurities that contain a chromophore. The key to a reliable method is adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, which suppresses the ionization of the carboxylic acid, leading to sharp, symmetrical peaks and reproducible retention times.[7]

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 25.0 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~500 µg/mL.

    • Further dilute this stock solution 1:10 with the same diluent to create a working solution of ~50 µg/mL.

    • Filter the working solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (adjusts pH to ~2.5).

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient:

      Time (min) %A %B
      0.0 60 40
      20.0 10 90
      25.0 10 90
      25.1 60 40

      | 30.0 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability & Trustworthiness:

    • Before sample analysis, perform five replicate injections of the working standard solution.

    • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 1.5. These checks ensure the system is performing optimally.

  • Data Interpretation:

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Any peak with an area ≥ 0.05% of the total area should be reported, in line with ICH Q3A guidelines for reporting thresholds.[2][4]

Confirmatory and Complementary Techniques

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile organic compounds, such as residual solvents from the synthesis.[8][9][10][11] The sample is heated in a sealed vial (headspace), and the vapor is injected into the GC, where compounds are separated based on boiling point and polarity. The mass spectrometer then fragments the molecules, providing a unique "fingerprint" for definitive identification. The carboxylic acid group makes the main analyte non-volatile, so it will not be observed, allowing for a clear view of the volatile impurities.

Detailed Experimental Protocol: Headspace GC-MS
  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 1.0 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately with a PTFE-lined septum and cap.

  • Instrumentation Conditions:

    • Headspace Autosampler:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Vial Equilibration Time: 15 min

    • GC-MS System:

      • Column: DB-624 or equivalent (for solvent analysis), 30 m x 0.25 mm, 1.4 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

      • MS Detector: Scan mode from m/z 35 to 350.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. For purity analysis, NMR can confirm the identity of the main component and detect impurities with different structures, even at low levels.[12][13][14][15] The presence of unexpected signals or incorrect integration ratios in the ¹H NMR spectrum is a clear indicator of impurities.

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

  • Isopropoxy group: A septet around δ 4.6-4.7 ppm (1H, -CH) and a doublet around δ 1.3-1.4 ppm (6H, -CH₃).

  • Aromatic protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three non-equivalent protons on the ring.

  • Carboxylic acid proton: A broad singlet, typically downfield (> δ 10 ppm), which will disappear upon shaking with D₂O.

Data Synthesis and Final Purity Assignment

A comprehensive purity value is assigned by integrating the data from all orthogonal techniques. The primary quantitative value comes from the HPLC area percent calculation. This value is then complemented by the results from other methods.

Analytical Technique Parameter Measured Hypothetical Result Example Interpretation
HPLC-UV Purity by Area %99.85%Main component quantification.
Individual ImpurityImpurity at RRT 1.15: 0.08%An unknown related substance is present above the identification threshold.
Headspace GC-MS Residual SolventsEthanol: 150 ppm (0.015%)Solvent is present but well below typical safety limits (e.g., ICH Q3C limit for ethanol is 5000 ppm).
¹H NMR Structural IntegritySpectrum consistent with structure. No unassigned signals >0.1%.Confirms identity and absence of significant structural impurities.
FTIR Functional GroupsStrong C=O stretch (~1700 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), C-O ether stretch (~1250 cm⁻¹).Confirms the presence of the expected carboxylic acid and ether functional groups.

Final Purity Calculation: The purity is reported based on the primary HPLC analysis. The value of 99.85% is considered the purity with respect to related organic impurities. The levels of residual solvents and any inorganic impurities (if measured) are typically reported separately.

Conclusion

The purity analysis of a critical raw material like this compound demands a rigorous, scientifically-grounded approach. Relying on a single analytical technique is insufficient. By employing an orthogonal strategy that combines the quantitative power of HPLC, the volatile analysis capability of GC-MS, and the definitive structural confirmation of NMR, researchers can build a complete and trustworthy profile of the material. This comprehensive understanding is essential for ensuring the quality, safety, and consistency of downstream processes and the final products derived from this versatile chemical building block.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation. [Link]

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA Food Safety and Inspection Service. [Link]

  • Discussion on using fast GC-MS as an analytical technique in organic synthesis. (2015). ResearchGate. [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]

  • Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. (2013). Aviv Analytical. [Link]

  • Purification of Product Mixtures. (2022). Chemistry LibreTexts. [Link]

  • Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023). Cerium Laboratories. [Link]

  • GC MS Technique. (n.d.). ARTEMIS LABS. [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]

  • Preparation of 3-bromobenzoic acid. (n.d.). PrepChem.com. [Link]

  • Supporting Information for: An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds. (n.d.). Royal Society of Chemistry. [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. (2017). Rasayan Journal of Chemistry. [Link]

  • This compound (C10H11BrO3). (n.d.). PubChemLite. [Link]

  • 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. (2024). Pearson. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. [Link]

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Thermogravimetric Analysis of 3-Bromo-5-isopropoxybenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 3-Bromo-5-isopropoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal stability and decomposition profile of this compound. This document moves beyond a standard protocol, offering insights into the rationale behind experimental design and the interpretation of potential thermal events, grounded in the principles of thermal analysis and the known behavior of related chemical structures.

Introduction: Understanding the Molecule

This compound is an aromatic carboxylic acid derivative. Its structure, characterized by a benzene ring substituted with a bromine atom, an isopropoxy group, and a carboxylic acid functional group, suggests a complex thermal decomposition pathway. Understanding its thermal stability is crucial for applications in pharmaceutical development, materials science, and chemical synthesis, where it may be subjected to various temperature-related processes.

Chemical Structure and Properties:

PropertyValue
Molecular FormulaC10H11BrO3[1]
Molecular Weight259.10 g/mol
IUPAC Name3-bromo-5-propan-2-yloxybenzoic acid[1]
CAS Number1119779-04-2[]

Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[3] This guide will detail a prospective TGA study of this compound, outlining the experimental methodology, predicted thermal events, and potential decomposition mechanisms.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure the generation of high-quality, reproducible TGA data for this compound. The choices within this protocol are deliberate, aiming to isolate and accurately characterize the thermal decomposition of the analyte.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is paramount for accurate measurements. The instrument should be calibrated for both mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

Sample Preparation and Loading
  • Sample Form: The this compound sample should be in a fine powder form to ensure uniform heat distribution.

  • Sample Mass: A sample mass of 5-10 mg is recommended. This mass is sufficient to provide a clear signal while minimizing thermal gradients within the sample.

  • Crucible: An inert crucible, such as alumina or platinum, should be used.

  • Loading: The sample should be evenly distributed at the bottom of the crucible to maximize surface area and facilitate the escape of gaseous decomposition products.

TGA Experimental Parameters
ParameterRecommended SettingRationale
Atmosphere Nitrogen (Inert)To study the intrinsic thermal decomposition without oxidative effects.
Flow Rate 50-100 mL/minTo ensure an inert environment and efficiently remove gaseous products.
Heating Rate 10 °C/minA common heating rate that provides good resolution of thermal events.
Temperature Range Ambient to 600 °CTo capture the complete decomposition profile of the organic molecule.
Data Acquisition and Analysis

The primary data collected will be mass loss as a function of temperature. The resulting TGA curve is typically plotted with temperature on the x-axis and the percentage of initial mass on the y-axis. The first derivative of the TGA curve (DTG curve) is also crucial as it shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Predicted Thermal Decomposition Profile

Based on the structure of this compound and established knowledge of the thermal behavior of aromatic carboxylic acids and halogenated compounds, a multi-stage decomposition is anticipated.[4][5]

dot graph TGA_Prediction { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

A [label="Stage 1: Initial Decomposition\n(Decarboxylation)\n200-300°C", fillcolor="#FBBC05"]; B [label="Stage 2: Isopropoxy Group Cleavage\n300-400°C", fillcolor="#EA4335"]; C [label="Stage 3: Aromatic Ring & C-Br Bond Fission\n>400°C", fillcolor="#4285F4"]; D [label="Final Residue\n(Minimal)", fillcolor="#34A853"];

A -> B [label="Loss of CO2"]; B -> C [label="Loss of Propene/Isopropanol"]; C -> D [label="Formation of Volatile Brominated Species"]; } caption { label = "Predicted multi-stage decomposition of this compound."; fontsize = 12; fontcolor = "#202124"; }

Stage 1: Decarboxylation

The initial and most likely first decomposition step for many aromatic carboxylic acids is decarboxylation.[5][6][7] This involves the loss of the carboxylic acid group as carbon dioxide (CO2).

  • Expected Temperature Range: 200-300 °C

  • Mass Loss: The theoretical mass loss for the removal of a COOH group (45.02 g/mol ) from a molecule with a total mass of 259.10 g/mol is approximately 17.4%.

  • Primary Gaseous Product: Carbon dioxide (CO2).

Stage 2: Cleavage of the Isopropoxy Group

Following decarboxylation, the isopropoxy group is expected to be the next most thermally labile substituent. The ether linkage can cleave, leading to the loss of this group.

  • Expected Temperature Range: 300-400 °C

  • Potential Gaseous Products: Depending on the reaction pathway, this could result in the evolution of propene (C3H6) or isopropanol (C3H8O).

  • Mass Loss: The mass loss would correspond to the mass of the cleaved fragment.

Stage 3: Aromatic Ring and C-Br Bond Fission

The final stage of decomposition would involve the breakdown of the aromatic ring and the cleavage of the carbon-bromine bond. This is expected to occur at higher temperatures due to the stability of the benzene ring.

  • Expected Temperature Range: >400 °C

  • Potential Gaseous Products: A complex mixture of brominated organic compounds and other hydrocarbon fragments. The thermal decomposition of halogenated organic compounds can lead to the formation of various volatile pollutants.[8]

Interpretation of TGA Data and Mechanistic Insights

The experimental TGA and DTG curves will provide critical information for validating the predicted decomposition pathway.

Key Data Points from TGA/DTG Curves:

Data PointInterpretation
Onset Temperature of Decomposition (Tonset) The temperature at which significant mass loss begins, indicating the start of thermal degradation.
Peak Decomposition Temperature (Tpeak) The temperature at which the rate of mass loss is at its maximum, as identified by the peak in the DTG curve.
Percentage Mass Loss at Each Stage This is compared with theoretical mass losses for proposed decomposition steps to elucidate the reaction mechanism.
Final Residue Mass The amount of material remaining at the end of the experiment, which is expected to be minimal for a complete decomposition of an organic molecule in an inert atmosphere.

By coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), the gaseous decomposition products at each stage can be identified in real-time, providing definitive evidence for the proposed mechanisms.

Safety Considerations

When conducting thermogravimetric analysis of halogenated compounds, it is crucial to be aware of the potential for the release of toxic and corrosive gases, such as hydrogen bromide (HBr). The exhaust from the TGA instrument should be properly vented to a fume hood or a suitable scrubbing system.

Conclusion

This technical guide outlines a comprehensive approach to the thermogravimetric analysis of this compound. By employing a robust experimental protocol and interpreting the resulting data within the context of established chemical principles, a detailed understanding of the thermal stability and decomposition behavior of this molecule can be achieved. The predicted multi-stage decomposition, initiated by decarboxylation followed by the loss of the isopropoxy group and subsequent ring and C-Br bond cleavage, provides a solid framework for the interpretation of experimental results. This information is invaluable for the safe and effective use of this compound in research and development.

References

  • Choudhry, G. G., & Hutzinger, O. (1982). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. Part IV: Incorporation of inorganic chlorine into organic matter and thermochemical aromatizations. Toxicological & Environmental Chemistry, 5(3-4), 277-293. Available from: [Link]

  • Choudhry, G. G., & Hutzinger, O. (1983).
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Available from: [Link]

  • Choudhry, G. G., & Hutzinger, O. (1982). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. Part V: Hypotheses and summary. Toxicological & Environmental Chemistry, 6(1), 1-22. Available from: [Link]

  • Dellinger, B., et al. (1982). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. U.S. Environmental Protection Agency.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15735511, 3-Bromo-5-hydroxybenzoic acid. Available from: [Link].

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. Available from: [Link]

  • PubChemLite. This compound (C10H11BrO3). Available from: [Link]

  • Zeman, A., & Cerná, V. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(3), 935-942.
  • Onwudili, J. A., & Williams, P. T. (2010). Hydrothermal stability of aromatic carboxylic acids. Journal of Supercritical Fluids, 55(1), 319-327.
  • Monti, S., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(32), 17466-17474.
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  • ResearchGate. Thermogravimetric Analysis (TGA). Available from: [Link]

  • Kandel, M. (1969). The gas phase thermal decomposition of Benzoic acid. Memorial University Research Repository. Available from: [Link]

  • Cervantes-Uc, J. M., et al. (2011). TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups.
  • de Morais, S. A. L., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology, 35(3), 486-491.
  • Chemcasts. 3-Bromo-5-iodobenzoic acid Properties vs Temperature. Available from: [Link]

  • Winter, S. R., & Taylor, J. E. (1969). The thermal decomposition of benzoic acid. The Journal of Physical Chemistry, 73(10), 3164-3168.
  • Kourtelos, D., et al. (2022). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Polymers, 14(15), 3045.
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Whitepaper: Discovery and First Synthesis of 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-5-isopropoxybenzoic acid is a valuable substituted aromatic carboxylic acid, increasingly recognized for its utility as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the logical synthesis of this compound. While a singular, seminal publication detailing its "discovery" is not prominent in the literature, its synthesis can be reliably achieved through well-established and fundamental organic chemistry reactions. This whitepaper outlines a plausible and efficient synthetic pathway, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles. The proposed synthesis begins with the commercially available precursor, 3-bromo-5-hydroxybenzoic acid, and employs the robust Williamson ether synthesis to introduce the isopropoxy moiety. This guide is intended to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Retrosynthetic Analysis

This compound (C₁₀H₁₁BrO₃) is a halogenated aromatic ether with a carboxylic acid functionality. This trifunctional molecular architecture makes it an attractive building block for creating diverse and complex molecular scaffolds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the ether and carboxylic acid groups provide sites for forming esters, amides, and other derivatives.

Given the absence of a specific "discovery" paper, we can approach the synthesis of this molecule from a logical, retrosynthetic perspective. This process allows us to deconstruct the target molecule into simpler, readily available starting materials.

Retrosynthetic Pathway

The most logical disconnection in the target molecule is the ether bond, as the Williamson ether synthesis is a highly reliable and well-understood method for forming aryl ethers.[1][2] This leads to a phenolic precursor and an isopropyl electrophile.

Retrosynthesis target This compound precursors 3-Bromo-5-hydroxybenzoic acid + Isopropyl Halide target->precursors C-O Disconnection (Williamson Ether Synthesis) Synthesis start 3-Bromo-5-hydroxybenzoic acid intermediate Phenoxide Intermediate start->intermediate Deprotonation product This compound intermediate->product SN2 Attack reagents 1. Base (e.g., K₂CO₃) 2. Isopropyl Halide (e.g., 2-bromopropane) Solvent (e.g., DMF) reagents->intermediate reagents->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol provides a robust, step-by-step method for the synthesis of this compound.

Objective: To synthesize this compound from 3-bromo-5-hydroxybenzoic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )CAS Number
3-Bromo-5-hydroxybenzoic acidC₇H₅BrO₃217.02140472-69-1
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7
2-BromopropaneC₃H₇Br122.9975-26-3
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl AcetateC₄H₈O₂88.11141-78-6
Hydrochloric Acid (1 M)HCl36.467647-01-0
Brine (saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-hydroxybenzoic acid (10.0 g, 46.1 mmol, 1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (19.0 g, 137.5 mmol, 3.0 eq.) and N,N-dimethylformamide (DMF, 100 mL).

    • Causality Insight: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cations, enhancing the nucleophilicity of the phenoxide. [1]3. Addition of Alkylating Agent: To the stirring suspension, add 2-bromopropane (8.6 mL, 11.3 g, 92.2 mmol, 2.0 eq.) dropwise at room temperature.

    • Causality Insight: An excess of the alkylating agent is used to drive the reaction to completion. Using a secondary halide like 2-bromopropane carries a minor risk of a competing E2 elimination reaction, but this is generally minimal under these conditions compared to tertiary halides. [2][3]4. Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-cold water (400 mL) and stir. c. Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate should form. d. Extract the product with ethyl acetate (3 x 150 mL). e. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Self-Validation and Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence and connectivity of the aromatic protons, the isopropyl group, and the carboxylic acid proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final product.

Physicochemical Properties

The following table summarizes the key properties of the precursor and the final product.

Property3-Bromo-5-hydroxybenzoic acidThis compound
Molecular Formula C₇H₅BrO₃C₁₀H₁₁BrO₃
Molar Mass ( g/mol ) 217.02 [4]259.09
Appearance White to off-white solidWhite to off-white solid
Melting Point (°C) 237-241 (Predicted to be lower than precursor)
IUPAC Name 3-bromo-5-hydroxybenzoic acid [4]This compound

Conclusion

This technical guide presents a logical and well-supported pathway for the synthesis of this compound. By leveraging the classic Williamson ether synthesis on the readily accessible precursor, 3-bromo-5-hydroxybenzoic acid, this valuable research intermediate can be prepared in a straightforward and efficient manner. The detailed protocol and mechanistic explanations provided herein offer a solid foundation for researchers to successfully synthesize this compound and utilize it in their advanced research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. [Link]

  • Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Journal of the Chemical Society C. (n.d.). The bromination of some derivatives of resorcinol. [Link]

  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Google Patents. (n.d.). Selective bromination of aromatic compounds using potassium tribromide.
  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.
  • ResearchGate. (2009). Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors. [Link]

  • Google Patents. (n.d.).
  • NUS Pharmacy. (n.d.). Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors. [Link]

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Methodological & Application

The Strategic Utility of 3-Bromo-5-isopropoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Bromo-5-isopropoxybenzoic acid has emerged as a particularly valuable scaffold for medicinal chemists. Its utility stems from a unique combination of structural features: a carboxylic acid ripe for amide coupling, a strategically placed bromine atom enabling cross-coupling reactions, and an isopropoxy group that modulates solubility and metabolic stability. This trifecta of functionalities provides a robust platform for the synthesis of diverse compound libraries targeting a range of biological pathways. Aromatic compounds are central to drug design, offering rigid structures for precise binding to biological targets and participating in various non-covalent interactions that are key for ligand-receptor recognition[1][2]. The strategic placement of substituents on the phenyl ring, as seen in this compound, allows for the fine-tuning of electronic and steric properties to optimize drug-target interactions[1][2].

This technical guide will delve into the practical applications of this compound as a building block, with a particular focus on its role in the synthesis of enzyme inhibitors, a critical class of therapeutic agents. We will provide detailed, field-proven protocols for its key chemical transformations and explore the rationale behind its use in the context of a specific, high-impact target class: Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.

Core Application: A Building Block for PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) has garnered significant attention as a therapeutic target in oncology. PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression and other cellular processes. Its dysregulation is implicated in various cancers, making it an attractive target for inhibitor development[3][4].

The general structure of many small molecule inhibitors often features a central heterocyclic core, functionalized with various substituents to optimize binding affinity and selectivity. Patent literature reveals the use of bromo-substituted aromatic compounds in the synthesis of heterocyclic PRMT5 inhibitors[5]. The this compound moiety is an ideal starting point for the synthesis of such inhibitors. The bromine atom serves as a handle for introducing diversity through cross-coupling reactions, while the carboxylic acid allows for the formation of amide bonds to link with other fragments of the inhibitor.

The following sections will detail the key synthetic transformations that leverage the unique reactivity of this compound in the construction of a PRMT5 inhibitor scaffold.

Key Synthetic Transformations and Protocols

The two primary chemical handles on this compound, the carboxylic acid and the bromine atom, are typically addressed in a sequential manner. The following protocols provide detailed methodologies for amide bond formation and Suzuki-Miyaura cross-coupling, two of the most fundamental and widely utilized reactions in medicinal chemistry.

Protocol 1: Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, linking molecular fragments to build complexity[6][7]. The carboxylic acid of this compound can be readily coupled with a variety of amines using standard coupling reagents.

Causality Behind Experimental Choices: The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient activators of carboxylic acids, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Experimental Protocol: Amide Coupling with a Generic Amine

  • Materials:

    • This compound

    • Amine of interest (e.g., aniline, benzylamine)

    • HATU (1.2 equivalents)

    • DIPEA (2.5 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Parameter Condition Rationale
Solvent Anhydrous DMFPolar aprotic solvent, solubilizes reactants and reagents.
Coupling Reagent HATUHigh efficiency, minimizes racemization for chiral amines.
Base DIPEANon-nucleophilic, prevents unwanted side reactions.
Temperature Room TemperatureSufficient for most amide couplings with activated acids.
Work-up Aqueous washRemoves DMF and excess reagents.
Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in medicinal chemistry[][9]. The bromine atom on the 3-bromo-5-isopropoxybenzamide intermediate serves as an excellent electrophilic partner for this palladium-catalyzed reaction.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling. Pd(dppf)Cl₂ is a robust catalyst that is often effective for a wide range of substrates. The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle. A base, such as potassium carbonate, is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. A mixed solvent system of dioxane and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling with a Generic Boronic Acid

  • Materials:

    • 3-Bromo-5-isopropoxybenzamide (from Protocol 1)

    • Boronic acid or boronate ester of interest (1.2 equivalents)

    • Pd(dppf)Cl₂ (0.05 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Ethyl acetate (EtOAc)

    • Celite

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add the 3-bromo-5-isopropoxybenzamide (1.0 equivalent), the boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

    • Add Pd(dppf)Cl₂ (0.05 equivalents) to the flask.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

    • Heat the reaction mixture to 85-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the final biaryl product.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂Robust and versatile for a range of substrates.
Ligand dppf (in catalyst complex)Stabilizes the palladium catalyst and promotes the reaction.
Base K₂CO₃Essential for the transmetalation step of the catalytic cycle.
Solvent Dioxane/Water (4:1)Dissolves both organic and inorganic components.
Temperature 85-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Visualizing the Synthetic Workflow

The sequential application of these two key reactions allows for the construction of a diverse library of potential PRMT5 inhibitors from the this compound building block.

G A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine (R-NH2) B->C D 3-Bromo-5-isopropoxy-N-R-benzamide C->D F Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) D->F E Boronic Acid (R'-B(OH)2) E->F G 3-R'-5-isopropoxy-N-R-benzamide (Potential PRMT5 Inhibitor) F->G

Caption: Synthetic workflow for PRMT5 inhibitors.

Broader Applications and Future Directions

While the synthesis of PRMT5 inhibitors serves as a prime example, the utility of this compound extends to other areas of medicinal chemistry. The substituted phenyl ring it provides is a common feature in inhibitors of other enzyme classes, such as kinases, and in the development of modulators for G protein-coupled receptors (GPCRs).

  • Kinase Inhibitors: The 3-bromo-5-isopropoxy-substituted phenyl ring can be incorporated into scaffolds targeting the ATP-binding site of various kinases. The isopropoxy group can form favorable interactions within hydrophobic pockets, while the bromine atom allows for the exploration of structure-activity relationships through the introduction of diverse substituents via cross-coupling reactions.

  • GPCR Allosteric Modulators: Allosteric modulators, which bind to a site on a receptor distinct from the endogenous ligand binding site, offer a promising avenue for achieving greater selectivity in drug action. The this compound scaffold can be used to construct molecules that target allosteric sites on GPCRs, with the isopropoxy group potentially enhancing binding to lipophilic pockets within the transmembrane domains of these receptors.

Conclusion

This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its strategically positioned functional groups enable facile access to a wide array of complex molecules through well-established and robust synthetic protocols. The application of this scaffold in the development of PRMT5 inhibitors highlights its potential for addressing challenging therapeutic targets. As the demand for novel, highly specific, and effective therapeutics continues to grow, the strategic implementation of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid.
  • ResearchGate. (n.d.). Design of new PRMT5 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors.
  • National Center for Biotechnology Information. (n.d.). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Retrieved from [Link]

  • JOCPR. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. Retrieved from [Link]

  • JOCPR. (2023). Journal of Chemical and Pharmaceutical Research, 2023, 15(10):10-11 Exploring the Effects of Aromatic Compounds on Medicinal Che. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of amide bond formation. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allosteric Modulators: An Emerging Concept in Drug Discovery. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 3-Bromo-5-isopropoxybenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 3-Bromo-5-isopropoxybenzoic acid has emerged as a highly valuable and versatile building block. Its trifunctional nature—a carboxylic acid, an aryl bromide, and a lipophilic isopropoxy group—provides medicinal chemists with three distinct and orthogonal handles for molecular elaboration.

  • The carboxylic acid moiety is a classical functional group for the formation of amides and esters, which are fundamental linkages in a vast array of pharmaceuticals. This site allows for the introduction of diverse amine or alcohol fragments to explore structure-activity relationships (SAR).

  • The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This enables the construction of complex biaryl systems, a privileged scaffold in many biologically active compounds.[3]

  • The isopropoxy group serves to modulate the physicochemical properties of the final molecule. It increases lipophilicity, which can enhance membrane permeability, and can also provide steric hindrance that may improve metabolic stability by blocking potential sites of oxidation.

This guide provides an in-depth exploration of the core synthetic strategies employing this compound, complete with detailed, field-tested protocols and the underlying scientific rationale for their application.

Core Synthetic Strategy I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction is the primary method for converting the aryl bromide into a more complex biaryl structure.

Causality and Experimental Rationale: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[2][4] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step that is critically facilitated by a base. The base activates the organoboron species, making it more nucleophilic.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid.[1] For electron-rich aryl bromides like our substrate, a phosphine ligand such as SPhos or XPhos is often employed to facilitate the oxidative addition step.

Visualized Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (3.0 eq), & Pd Catalyst/Ligand (2-5 mol%) degas Seal vial, evacuate and backfill with Argon (x3) reagents->degas solvent Add degassed solvent (e.g., 1,4-Dioxane/H2O) degas->solvent heat Heat to specified temperature (e.g., 80-110 °C) for 2-16 h solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute with EtOAc, filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a representative method for the synthesis of 3-isopropoxy-5-phenylbenzoic acid.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
This compound259.101.01.0259 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.0324.5 mg
Potassium Carbonate (K₂CO₃)138.213.03.0415 mg
1,4-Dioxane---4.0 mL
Water (H₂O)---1.0 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (259 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Atmosphere Inerting: Seal the vial with a crimp cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 20 minutes. Add 5.0 mL of this solvent mixture to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Acidify the aqueous phase carefully with 1M HCl to a pH of ~3-4.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.

Core Synthetic Strategy II: Amide Bond Formation

The carboxylic acid functionality is readily converted into an amide, a bioisostere for esters and a key structural component in countless drugs due to its ability to act as both a hydrogen bond donor and acceptor. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective.

Causality and Experimental Rationale: Amide coupling reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. For carbodiimide-based reagents like EDC, the carboxylate attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. The addition of HOBt can trap the O-acylisourea to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts cleanly with the amine.

Visualized Workflow: Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid (1.0 eq) in aprotic solvent (e.g., DMF, DCM) activate Add Coupling Reagent (e.g., HATU, 1.1 eq) and Base (e.g., DIPEA, 2.0 eq) reagents->activate stir_act Stir for 10-15 min at 0 °C to RT activate->stir_act add_amine Add Amine (1.1 eq) stir_act->add_amine stir_rxn Stir at Room Temperature for 2-24 h add_amine->stir_rxn monitor Monitor progress by TLC or LC-MS stir_rxn->monitor quench Quench with Water/Brine monitor->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash with mild acid (e.g., 1M HCl) then mild base (e.g., sat. NaHCO₃) extract->wash purify Dry, Concentrate, and Purify (Column Chromatography or Recrystallization) wash->purify

Caption: General workflow for an amide coupling reaction.

Protocol 2: HATU-Mediated Amide Coupling with Benzylamine

This protocol describes the synthesis of N-benzyl-3-bromo-5-isopropoxybenzamide.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
This compound259.101.01.0259 mg
Benzylamine107.151.11.1118 mg (121 µL)
HATU380.231.11.1418 mg
DIPEA129.242.02.0259 mg (346 µL)
DMF (anhydrous)---5.0 mL

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve this compound (259 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Activation: Add HATU (418 mg, 1.1 mmol) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 346 µL, 2.0 mmol).

  • Stirring: Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add benzylamine (121 µL, 1.1 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting acid.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and finally with brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude solid by flash column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to afford the pure amide product.

Applications in Bioactive Molecule Synthesis

The true power of this compound is realized when these core reactions are used in sequence to build complex molecules with therapeutic potential. For instance, derivatives of substituted benzoic acids are investigated as anticancer, anti-inflammatory, and antimicrobial agents.[3][6][7] The structural motifs accessible from this starting material are prevalent in numerous developmental drug candidates.

Illustrative Synthetic Pathway:

A common strategy involves first performing a Suzuki coupling to install a desired aryl or heteroaryl group, followed by an amide coupling to connect a second pharmacophoric fragment. This modular approach allows for the rapid generation of a library of analogues for SAR studies.

G start 3-Bromo-5-isopropoxy- benzoic acid suzuki_prod Biaryl Intermediate start->suzuki_prod Protocol 1: Suzuki Coupling (with Ar-B(OH)₂) amide_prod Final Bioactive Molecule Analog suzuki_prod->amide_prod Protocol 2: Amide Coupling (with R-NH₂)

Caption: A modular two-step synthesis of bioactive analogs.

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood.

  • Palladium Catalysts: Can be toxic and are often pyrophoric. Handle under an inert atmosphere.

  • Coupling Reagents (HATU, EDC): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

  • Solvents (DMF, Dioxane): Handle in a fume hood. DMF is a known reproductive toxin. Dioxane is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Available from: [Link]

  • Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54, 232–237. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 573. Available from: [Link]

  • Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15735511, 3-Bromo-5-hydroxybenzoic acid. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Ahmad, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Google Patents. WO2017003107A1 - Method for preparing benzoic acid amide compound.
  • ResearchGate. Selected natural products (first row) and synthetic bioactive molecules.... Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Iftikhar, M., & Simirgiotis, M. J. (2021). Rational Design and Synthesis of Bioactive Molecules. International Journal of Molecular Sciences, 22(18), 9884. Available from: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]

Sources

Mastering Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-isopropoxybenzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a particularly valuable building block: 3-Bromo-5-isopropoxybenzoic acid . Its unique trifunctional structure—featuring a reactive aryl bromide, an electron-donating isopropoxy group, and a versatile carboxylic acid moiety—makes it a strategic starting material for creating complex molecular architectures.

This document serves as a detailed guide for utilizing this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into troubleshooting common challenges.

Chemical Profile and Reactivity Considerations

The reactivity of this compound in palladium-catalyzed reactions is governed by the interplay of its functional groups.

  • Aryl Bromide: The carbon-bromine bond is the primary site for the initial step in the catalytic cycle: oxidative addition to a Pd(0) complex.[2][3][4] Aryl bromides offer a good balance of reactivity and stability, generally undergoing oxidative addition more readily than aryl chlorides but being more cost-effective than aryl iodides.[2][3]

  • Isopropoxy Group: Located meta to the bromine, this electron-donating group increases the electron density of the aromatic ring. This can sometimes make the oxidative addition step slightly more challenging compared to electron-deficient aryl halides.[3][5] However, its steric bulk is minimal at the meta position and does not significantly hinder the approach of the palladium catalyst.

  • Carboxylic Acid Group: This group presents both a challenge and an opportunity. Its acidic proton necessitates the use of a sufficient amount of base to not only facilitate the reaction mechanism (e.g., in the transmetalation step of a Suzuki coupling) but also to deprotonate the acid.[6] Alternatively, the acid can be protected as an ester, although this adds extra steps to the synthetic route. The presence of the carboxylate anion under basic conditions can also influence the solubility of the substrate and intermediates.

Core Palladium-Catalyzed Reactions: Mechanisms and Applications

The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a fundamental sequence: oxidative addition, transmetalation (for reactions like Suzuki, Sonogashira), or olefin/amine coordination, and finally, reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.[4][7][8]

Suzuki-Miyaura Coupling: For C-C Bond Formation

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is one of the most versatile methods for creating biaryl structures.[4][9]

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, a crucial transformation for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[7][8][10]

Heck Coupling: For C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene, typically yielding a substituted styrene derivative.[11][12] This reaction is highly valuable for building complex olefinic structures.

Sonogashira Coupling: For C-C Bond Formation with Alkynes

This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl alkynes, which are important intermediates in organic synthesis.[13][14][15]

Optimizing Experimental Parameters: A Scientist's Perspective

Success in palladium-catalyzed cross-coupling hinges on the careful selection of several key parameters. The choice of one component directly influences the others, creating a synergistic system that must be optimized for each specific substrate pairing.

ParameterKey Considerations & RationaleTypical Choices for this compound
Palladium Source Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are often air-stable but require in situ reduction to the active Pd(0) species.[1][16] Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are directly active but can be more sensitive to air and moisture.Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2/G3 precatalysts.[17]
Ligand The ligand stabilizes the palladium center, influences its reactivity, and facilitates key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are highly effective for coupling challenging substrates by promoting both oxidative addition and reductive elimination.[18][19][20]Suzuki: SPhos, XPhos, RuPhos. Buchwald-Hartwig: Xantphos, Biarylphosphine ligands (e.g., BrettPhos).[21] Heck/Sonogashira: PPh₃, P(t-Bu)₃.
Base The base is crucial for several reasons: activating the coupling partner (e.g., forming the boronate in Suzuki coupling), neutralizing the HX generated, and deprotonating the carboxylic acid.[6] The strength and solubility of the base must be matched to the reaction.[6]Suzuki: K₂CO₃, K₃PO₄, Cs₂CO₃.[3][9] Buchwald-Hartwig: NaOt-Bu, K₃PO₄, Cs₂CO₃. Heck/Sonogashira: Et₃N, DIPA, K₂CO₃.[13]
Solvent The solvent must solubilize the reagents and catalyst system and be stable at the reaction temperature. Aprotic polar solvents are common. For Suzuki reactions, the addition of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.[3][6]Toluene, Dioxane, THF, DMF, often with water as a co-solvent for Suzuki reactions.[3]
Temperature Reaction rates are temperature-dependent. Typical temperatures range from 80-120 °C. Microwave heating can significantly reduce reaction times.[17]80-110 °C for conventional heating; 135 °C for microwave-assisted reactions.[17]

Detailed Application Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust method for synthesizing 3-isopropoxy-5-phenylbenzoic acid, a key biaryl intermediate.

Workflow Diagram:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, Base, Catalyst, & Ligand B Add Degassed Solvent A->B C Inert Atmosphere (Ar/N2 Purge) B->C D Heat Mixture (e.g., 90 °C, 12h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterize

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound259.10259 mg1.01.0
Phenylboronic acid121.93146 mg1.21.2
Pd(dppf)Cl₂816.6441 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (3.0 eq.).[17]

  • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Prepare a degassed solvent mixture by bubbling Argon through 8 mL of 1,4-dioxane and 2 mL of water for 20 minutes.

  • Using a syringe, add the degassed dioxane/water (4:1) mixture to the reaction flask.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel. Carefully add 1 M HCl until the aqueous layer is acidic (pH ~2-3) to protonate the carboxylic acid product.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-isopropoxy-5-phenylbenzoic acid.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of 3-isopropoxy-5-(morpholin-4-yl)benzoic acid, a common scaffold in medicinal chemistry.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add pd2_complex L_n(Ar)Pd(II)-Br add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord pd2_amido L_n(Ar)Pd(II)-NR_2 amine_coord->pd2_amido reductive_elim Reductive Elimination pd2_amido->reductive_elim reductive_elim->pd0 product Ar-NR_2 reductive_elim->product start Ar-Br start->add amine HNR_2 + Base amine->amine_coord

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound259.10259 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6846 mg0.080.08
Cesium Carbonate (Cs₂CO₃)325.82977 mg3.03.0
Toluene-10 mL--

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), Pd₂(dba)₃ (0.025 eq.), Xantphos (0.08 eq.), and cesium carbonate (3.0 eq.).

  • Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add dry, degassed toluene (10 mL) followed by morpholine (1.2 eq.) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate. Add 20 mL of water and acidify with 1 M HCl to pH ~5-6.

  • Extract the product into ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to afford the desired N-arylated product.

Troubleshooting Guide

Even with robust protocols, challenges can arise. A systematic approach is key to resolving issues.[16]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).[16] 2. Insufficiently inert atmosphere (oxygen deactivates catalyst).[6] 3. Impure reagents or wet solvent.[16] 4. Insufficient base or inappropriate base strength.1. Use a fresh catalyst/ligand or a more robust precatalyst. 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Use freshly purified reagents and anhydrous solvents. 4. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃ instead of K₂CO₃). Increase stoichiometry of the base.
Protodebromination (Ar-Br → Ar-H) 1. Presence of water/protons reacting with the Pd-aryl intermediate. 2. For Suzuki coupling, protodeboronation of the boronic acid partner can be a competing pathway.[6]1. Use rigorously dried solvents and reagents. 2. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Use anhydrous conditions if possible.
Homocoupling (Ar-Ar or B-B) 1. Oxygen contamination can promote homocoupling of the boronic acid. 2. Reaction temperature is too high, leading to catalyst decomposition and side reactions.1. Improve degassing procedures. 2. Lower the reaction temperature and extend the reaction time.
Poor Product Solubility/Recovery The product, containing both a lipophilic isopropoxy-aryl group and a polar carboxylic acid, may have amphiphilic properties.During aqueous workup, carefully adjust the pH. The product may be more soluble at a specific pH. Extraction with a more polar solvent like THF or 2-MeTHF might be necessary.

Conclusion

This compound is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse array of complex molecules. The protocols and troubleshooting guide provided herein offer a solid foundation for developing robust and scalable synthetic routes, empowering chemists in their pursuit of novel compounds for drug discovery and materials science. Understanding the mechanistic principles behind these powerful reactions is paramount to overcoming synthetic challenges and unlocking their full potential.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • SciTechDaily. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health (NIH). (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]

  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]

  • National Institutes of Health (NIH). (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Cambridge University Press. (2007). Suzuki Coupling. [Link]

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  • Chegg.com. (2023). Solved 1. A common problem in palladium-catalyzed. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Rutgers University. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • National Institutes of Health (NIH). (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PMC. [Link]

  • Thieme Chemistry. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. [Link]

  • Royal Society of Chemistry. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]

  • YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

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Application Notes and Protocols for Amide Bond Formation with 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide bond formation is a fundamental transformation in organic chemistry, critical to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[1] The inherent stability and prevalence of the amide linkage in biologically active compounds underscore the importance of robust and efficient synthetic methodologies.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 3-Bromo-5-isopropoxybenzoic acid as a building block in amide synthesis.

This compound is a valuable starting material, incorporating a synthetically versatile bromine atom, a lipophilic isopropoxy group, and a reactive carboxylic acid. This combination of functional groups allows for its use in the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.[3][4][5] The presence of the bromine atom offers a handle for further functionalization via cross-coupling reactions, while the isopropoxy group can modulate solubility and pharmacokinetic properties.

This guide will delve into the core principles of amide bond formation, provide detailed, step-by-step protocols using common coupling reagents, and offer insights into reaction optimization and product purification.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is kinetically slow and requires high temperatures, often leading to side products. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved through the use of coupling reagents. The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid chloride.[1]

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.

The choice of coupling reagent is crucial and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization if chiral centers are present, and the desired reaction conditions.[6]

Experimental Protocols

Herein, we present two reliable protocols for the formation of an amide bond using this compound with a representative primary amine, benzylamine. These protocols utilize two of the most common and effective classes of coupling reagents: a carbodiimide-based reagent (EDC in conjunction with HOBt) and a uronium-based reagent (HATU).

Protocol 1: EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates amide bond formation.[7] The addition of 1-hydroxybenzotriazole (HOBt) is common practice as it forms an active ester intermediate that is more stable and less prone to side reactions and racemization compared to the O-acylisourea intermediate.[8][9]

Reaction Mechanism Overview:

The carboxylic acid adds to EDC to form an unstable O-acylisourea intermediate. HOBt then intercepts this intermediate to form a more stable HOBt-ester. Finally, the amine attacks the activated HOBt-ester to yield the desired amide.[9]

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 3-Bromo-5-isopropoxy- benzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester Active HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide N-Benzyl-3-bromo-5-isopropoxy- benzamide HOBt_Ester->Amide + Amine Amine Benzylamine

Caption: EDC/HOBt mediated amide bond formation workflow.

Step-by-Step Protocol:
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine (e.g., benzylamine, 1.1 eq) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to liberate the free amine.[9]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.[11][12]

Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.[2]

Reaction Mechanism Overview:

HATU reacts with the carboxylate (formed in the presence of a base) to generate a highly reactive O-acylisouronium intermediate, which is then attacked by the amine to form the amide bond.

HATU_Mechanism cluster_activation Activation & Coupling Carboxylic_Acid 3-Bromo-5-isopropoxy- benzoic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester Active Ester Intermediate Carboxylate->Active_Ester + HATU HATU HATU Amide N-Benzyl-3-bromo-5-isopropoxy- benzamide Active_Ester->Amide + Amine Amine Benzylamine

Caption: HATU mediated amide bond formation workflow.

Step-by-Step Protocol:
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).

  • Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq).[13]

  • Add HATU (1.1 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Add the amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up the reaction as described in Protocol 1 (step 5). The byproducts of HATU are generally water-soluble and can be removed by aqueous extraction.

  • Purify the crude product as described in Protocol 1 (step 7).

Data Summary and Comparison
ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC, HOBtHATU
Base DIPEA or TEA (if amine salt is used)DIPEA or TEA
Solvent DCM or DMFDMF or DCM
Reaction Time 2-12 hours1-4 hours
Typical Yield Good to ExcellentExcellent
Substrate Scope Broad, but can be slow for hindered substratesVery broad, effective for hindered substrates[14]
Cost Relatively inexpensiveMore expensive

Purification and Characterization

Purification of the resulting amide is a critical step to ensure the integrity of subsequent research.

Purification Strategies:
  • Aqueous Work-up: As detailed in the protocols, a standard aqueous work-up is effective for removing the bulk of the water-soluble byproducts from both EDC and HATU-mediated couplings, as well as any excess base.[10][15]

  • Flash Column Chromatography: This is the most common method for purifying amide products.[12] A silica gel column with a gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be adjusted based on the specific properties of the synthesized amide.

  • Recrystallization: If the amide product is a solid, recrystallization can be an excellent method for obtaining highly pure material.[11] Common solvents for recrystallization of amides include ethanol, ethyl acetate, or mixtures of these with hexanes.

Characterization:

The structure and purity of the final amide product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The formation of an amide bond with this compound is a straightforward yet critical transformation for the synthesis of novel compounds in drug discovery and materials science. Both EDC/HOBt and HATU-mediated protocols offer reliable and high-yielding routes to the desired amides. The choice between these methods will depend on the specific substrates, cost considerations, and the desired reaction kinetics. By following the detailed protocols and purification guidelines presented in this document, researchers can confidently and efficiently synthesize a wide range of amide derivatives from this versatile building block.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[6] [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate.[11] [Link]

  • Aapptec. (n.d.). Coupling Reagents.[7] [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help.[10] [Link]

  • G. A. Grant, in Synthetic Peptides, 2nd ed., Oxford University Press, New York, 2002, pp. 15-293. (No URL available)
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.[12] [Link]

  • Ghosez, L., et al. (1993). A convenient reagent for the preparation of acid chlorides. Tetrahedron Letters, 34(32), 5043-5046. (No URL available)
  • Zhang, X., et al. (2021). Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. Journal of Medicinal Chemistry, 64(11), 7575-7595.[5] [Link]

  • K. Akaji, N. Kiso, Y. Kiso, J. Am. Chem. Soc., 1999, 121, 867-873. (No URL available)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries.[4] [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

Sources

Application Notes and Protocols: The Strategic Application of 3-Bromo-5-isopropoxybenzoic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention. The strategic design of small molecule inhibitors often hinges on the selection of a core scaffold that provides a foundation for molecular diversity and optimal pharmacophore presentation. 3-Bromo-5-isopropoxybenzoic acid has emerged as a particularly valuable starting material in this context. Its disubstituted benzoic acid framework offers a unique combination of features: the carboxylic acid provides a handle for amide bond formation, a common linkage in kinase inhibitors; the bromine atom serves as a versatile anchor for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can probe deep into the ATP-binding pocket; and the isopropoxy group enhances lipophilicity and can form favorable interactions within the kinase domain. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a novel class of kinase inhibitors, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1][2][3]

The Rationale for Targeting IRAK4

IRAK4 is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[2] Dysregulation of IRAK4 activity is implicated in a variety of autoimmune diseases and cancers, making it a compelling therapeutic target.[3][4] The development of potent and selective IRAK4 inhibitors is therefore a significant area of research.[1][2][3] The unique tyrosine gatekeeper residue in the ATP-binding pocket of IRAK4 presents an opportunity for the design of selective inhibitors.[2]

Synthetic Strategy: Leveraging the Functionality of this compound

The synthetic approach outlined here utilizes a convergent strategy, beginning with the activation of the carboxylic acid of this compound for amide coupling, followed by a Suzuki cross-coupling reaction to introduce a key recognition motif. This two-step process allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G A This compound B Amide Coupling (EDC, HOBt) A->B Step 1 C Intermediate Amide B->C D Suzuki Cross-Coupling (Pd Catalyst, Boronic Acid) C->D Step 2 E Final Kinase Inhibitor D->E F Key Amine Fragment F->B G Aryl/Heteroaryl Boronic Acid G->D SAR cluster_0 Core Scaffold cluster_1 Modification Points This compound Derivative This compound Derivative A R1: Aryl/Heteroaryl (from Boronic Acid) This compound Derivative->A Probes hydrophobic pocket B R2: Isopropoxy Group This compound Derivative->B Modulates lipophilicity C R3: Amine Fragment This compound Derivative->C Interacts with hinge region

Sources

Application Notes and Protocols: Derivatization of 3-Bromo-5-isopropoxybenzoic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the careful selection and modification of molecular scaffolds are paramount to developing potent and selective therapeutics.[1][2] The benzoic acid framework, in particular, is a privileged structure found in a multitude of biologically active compounds.[1][3] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, frequently engaging in pivotal interactions within the active sites of enzymes and receptors.[1] The biological profile of benzoic acid derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring, which modulate the molecule's electronic character, lipophilicity, and steric profile.[1]

This guide focuses on 3-Bromo-5-isopropoxybenzoic acid , a versatile starting material for the generation of compound libraries aimed at structure-activity relationship (SAR) studies. The strategic placement of the bromo, isopropoxy, and carboxylic acid functionalities offers three distinct points for chemical modification, enabling a thorough exploration of the chemical space around the core scaffold.

  • The Carboxylic Acid Group: This site is ideal for forming amides and esters, allowing for the introduction of a wide array of functional groups to probe interactions with biological targets.

  • The Bromo Substituent: This serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds and the introduction of diverse aryl and heteroaryl moieties.[4][5]

  • The Isopropoxy Group: This group contributes to the molecule's lipophilicity and can influence its metabolic stability and binding orientation within a target's active site. While not the primary focus of derivatization in these protocols, its presence is a key feature of the starting scaffold.

This document provides detailed protocols for the derivatization of this compound, explaining the rationale behind the chosen synthetic strategies and methodologies. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to construct a diverse library of analogs for comprehensive SAR evaluation.

Strategic Approach to SAR Derivatization

The derivatization of this compound for SAR studies is a systematic process aimed at understanding how different chemical modifications impact biological activity. The overall workflow involves synthesizing a library of analogs by modifying specific positions on the parent molecule and then evaluating their biological effects.

SAR_Workflow A Starting Material: This compound B Derivatization Strategies A->B C Amide Coupling (R1-NH2) B->C Position 1 D Esterification (R1-OH) B->D Position 1 E Suzuki Coupling (R2-B(OH)2) B->E Position 3 F Compound Library C->F D->F E->F G Biological Screening & SAR Analysis F->G H Lead Optimization G->H

Caption: General workflow for SAR studies starting from this compound.

PART 1: Derivatization at the Carboxylic Acid Moiety

The carboxylic acid is a primary site for modification due to the relative ease of forming amide and ester linkages. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of hydrogen bonding, charge interactions, and steric effects.

Protocol 1: Amide Bond Formation via Acyl Chloride

This method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a primary or secondary amine. This is a robust and widely applicable method for amide synthesis.[6]

Rationale: The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt.[6] Conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine under milder conditions. Thionyl chloride (SOCl₂) is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and then heat to reflux (typically 40-70 °C) for 1-3 hours.

    • Monitor the reaction by TLC or by the cessation of gas evolution.

    • Once complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step.

  • Amidation:

    • Dissolve the crude 3-bromo-5-isopropoxybenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

Peptide coupling reagents offer a milder alternative to the acyl chloride method, allowing for direct amide formation from the carboxylic acid and amine in a one-pot procedure.[7] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, especially for sterically hindered or electron-deficient substrates.[8]

Rationale: Coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate, such as an active ester.[7] This intermediate is then susceptible to nucleophilic attack by the amine. The presence of a non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[8] This method avoids the harsh conditions of acyl chloride formation and is compatible with a wider range of functional groups.[7]

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Esterification

Fischer esterification is a classic method for forming esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is an equilibrium process.[9] To drive the reaction towards the product, a large excess of the alcohol is typically used, which also serves as the solvent.[10]

Step-by-Step Protocol:

  • Suspend or dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (approx. 5-10 mol%).

  • Heat the mixture to reflux for 2-12 hours. The reaction time will depend on the steric hindrance of both the acid and the alcohol.[10]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify by column chromatography if necessary.

Derivative TypeReagents & ConditionsRationale for SAR
Amides Various amines, HATU, DIPEA, DMFProbes H-bond donor/acceptor patterns, steric bulk, and charge.
Esters Various alcohols, H₂SO₄ (cat.), RefluxModulates lipophilicity and explores H-bond acceptor interactions.

PART 2: Derivatization at the Bromo Substituent

The bromine atom at the 3-position is a key feature for introducing structural diversity, particularly for building biaryl structures, which are common in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.[5][11]

Protocol 4: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a new carbon-carbon bond between the bromo-substituted ring and an organoboron compound, typically a boronic acid or a boronic ester.[11][12]

Rationale: The Suzuki-Miyaura coupling is favored in drug discovery due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (in the presence of a base) and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11]

Suzuki_Coupling cluster_reactants Reactants & Reagents cluster_process Process A 3-Bromo-5-isopropoxy- benzoate Ester F Mix & Degas A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heat (80-110 °C) F->G H Workup & Purification G->H I Biaryl Product H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Important Note: The free carboxylic acid can interfere with the Suzuki coupling. It is highly recommended to first protect the carboxylic acid, for example, as a methyl or ethyl ester using the Fischer esterification protocol described above. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction if desired.

Step-by-Step Protocol (using the methyl ester):

  • To a reaction vessel, add the methyl 3-bromo-5-isopropoxybenzoate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1) or dioxane and water.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled ester.

  • (Optional) Saponification: To hydrolyze the ester, dissolve the purified product in a mixture of THF and methanol, add an aqueous solution of NaOH or LiOH (2-4 eq), and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Acidify the mixture with dilute HCl to protonate the carboxylate, and extract the final carboxylic acid product with an organic solvent.

Derivative TypeReagents & ConditionsRationale for SAR
Biaryls Various boronic acids, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂OExplores larger chemical space, introduces diverse aromatic systems to probe π-π stacking, steric, and electronic interactions.

Conclusion

The synthetic protocols outlined in this guide provide a robust framework for the systematic derivatization of this compound. By employing a combination of amide coupling, esterification, and Suzuki-Miyaura cross-coupling reactions, researchers can efficiently generate a diverse library of compounds. This strategic approach enables a comprehensive exploration of the structure-activity relationship, facilitating the identification of key molecular features responsible for biological activity and guiding the rational design of optimized lead compounds. Each protocol is designed to be self-validating through standard analytical monitoring techniques, ensuring a high degree of trustworthiness in the experimental outcomes.

References

  • BenchChem. (2025).
  • Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry.
  • BenchChem. (2025).
  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc..
  • BenchChem. (2025).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Education. (n.d.).
  • Doucet, H., & Hierso, J. C. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Williams, D. A., & Lemke, T. L. (Eds.). (2013). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (No direct link available, general reference for medicinal chemistry principles).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (No direct link available, general reference for organic chemistry mechanisms).

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromo-5-isopropoxybenzoic Acid in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of foundational chemical scaffolds. 3-Bromo-5-isopropoxybenzoic acid is one such pivotal building block, offering a unique combination of functional handles that empower chemists to construct complex molecular architectures with high precision. Its structure is distinguished by three key features: a bromine atom, an isopropoxy group, and a carboxylic acid on a benzene ring.[1]

The bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-nitrogen bonds.[2][3] The isopropoxy group, an electron-donating moiety, modulates the electronic properties and lipophilicity of the molecule, which can be critical for target engagement and pharmacokinetic profiles.[4] Finally, the carboxylic acid provides a convenient point for late-stage diversification, allowing for the formation of amides, esters, and other derivatives to fine-tune the biological activity and properties of the final compound.[5]

This guide provides an in-depth exploration of the application of this compound in API development, focusing on two cornerstone reactions of modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their successful execution.

Part 1: Suzuki-Miyaura Coupling for the Construction of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly for creating biaryl structures, which are prevalent in a vast array of approved drugs.[4] The reaction's tolerance for a wide range of functional groups and its typically mild conditions make it an indispensable tool in API synthesis.[3]

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle's key steps are the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of our starting material, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to form the new biaryl C-C bond and regenerate the active catalyst.[3][6]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide (this compound) & Arylboronic Acid B Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) C Add Base (e.g., K₂CO₃) D Add Degassed Solvent (e.g., 1,4-Dioxane/Water) E Inert Atmosphere (Evacuate & Backfill with N₂/Ar) D->E Seal & Purge F Heat Reaction Mixture (e.g., 85-100 °C) E->F G Monitor Progress (TLC or LC-MS) F->G H Cool to Room Temp. G->H Upon Completion I Aqueous Work-up (e.g., Extraction with EtOAc) H->I J Dry & Concentrate I->J K Purify via Column Chromatography J->K L Final Biaryl Product K->L Yields Buchwald_Workflow cluster_prep Catalyst & Substrate Prep (Glovebox/Schlenk) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge vial with Pd Pre-catalyst (e.g., Pd₂(dba)₃) & Ligand (e.g., RuPhos) B Add degassed solvent (e.g., 1,4-Dioxane) A->B D Pre-stir catalyst solution C In a separate vial, combine Aryl Halide, Amine, and Base (e.g., LHMDS) E Transfer catalyst solution to substrate solution C->E Under N₂/Ar D->E F Heat Reaction Mixture (e.g., 90-110 °C) E->F G Monitor Progress (LC-MS) F->G H Cool & Quench Reaction G->H Upon Completion I Aqueous Work-up & Extraction H->I J Dry & Concentrate I->J K Purify via Column Chromatography J->K L Final Aminated Product K->L Yields API_Synthesis cluster_coupling Core Coupling cluster_diversification Diversification A 3-Bromo-5-isopropoxy- benzoic acid B Suzuki Coupling (+ R¹-B(OH)₂) A->B Pd Cat. C Buchwald-Hartwig (+ R¹R²NH) A->C Pd Cat. D Key Intermediate B->D C->D E Amide Coupling (+ R³R⁴NH, HATU) D->E F Final API Candidate E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with 3-Bromo-5-isopropoxybenzoic acid. This substrate presents a unique combination of an electron-rich aromatic ring, due to the isopropoxy group, and a coordinating carboxylic acid moiety. These features necessitate careful consideration of reaction parameters to achieve high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to navigate these challenges effectively.

The Challenge: Coupling an Electron-Rich, Functionalized Aryl Bromide

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[1][2] However, the electronic and functional nature of the substrates is critical. This compound is considered a moderately challenging substrate for two primary reasons:

  • Electronic Effects : The isopropoxy group is an electron-donating group, which enriches the aryl bromide with electron density. This can slow down the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[3]

  • Carboxylic Acid Group : The acidic proton of the carboxylic acid will be deprotonated by the base required for the catalytic cycle. This necessitates the use of additional base equivalents.[4] The resulting carboxylate can also influence the reaction by altering substrate solubility or potentially coordinating with the palladium center, which can sometimes deactivate the catalyst.[5]

This guide will address these specific issues through a series of practical troubleshooting questions and optimized protocols.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is one of the most common issues and typically points to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[6][7]

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L₂PdII(Ar)(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product sub_start Ar-X sub_start->OxAdd boronic_start Ar'-B(OR)₂ boronic_start->Transmetalation base_start Base base_start->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Solutions Checklist:

  • Enhance Oxidative Addition: Since your aryl bromide is electron-rich, this step is a likely bottleneck.

    • Switch to a more active catalyst system. Standard Pd(PPh₃)₄ may be insufficient. Use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) state and promote oxidative addition.[8][9] See the catalyst selection table below for recommendations.

    • Increase the temperature. While many Suzuki reactions run at 80-100 °C, pushing it to 110 °C (refluxing dioxane) or using a microwave reactor can provide the necessary energy to overcome the activation barrier.[6][10]

  • Verify Reagent Quality and Reaction Setup:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.

    • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at elevated temperatures or if exposed to moisture.[11][12] Use fresh, high-purity boronic acid. If this is a recurring issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[12]

    • Base Quality: Ensure your base is finely powdered and anhydrous. Clumps can lead to poor reproducibility.[11]

  • Address Solubility Issues: Your starting material, being a carboxylic acid, will form a salt under basic conditions. This salt may have limited solubility in common organic solvents like toluene or dioxane.

    • Solvent System: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or DMF/H₂O) can help dissolve both the organic substrates and the inorganic base, facilitating the reaction.[13][14]

    • Vigorous Stirring: For biphasic or heterogeneous mixtures, ensure the stirring is rapid enough to maximize the interfacial area where the reaction occurs.[9][11]

Q2: My reaction is producing significant byproducts, such as a homocoupled product (biaryl from my boronic acid) or dehalogenated starting material. What's going wrong?

Side reactions are often indicative of an imbalance in the rates of the catalytic cycle steps or catalyst deactivation.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This typically happens when the transmetalation step is too slow or if oxygen is present in the reaction, which can promote the oxidative coupling of the boronic acid.

    • Solution: Ensure a strictly inert atmosphere.[9] A stronger base or a different solvent system might accelerate transmetalation relative to the homocoupling pathway.

  • Dehalogenation (Protodebromination): This occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before transmetalation can occur.

    • Solution: The source of the hydride can be trace water or the solvent itself. Using anhydrous solvents can help. Sometimes, changing the base is effective. For example, using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ may be beneficial.[8]

  • Protodeboronation: As mentioned in Q1, this is the loss of the boronic acid group from your coupling partner.

    • Solution: Use milder conditions if possible (lower temperature, shorter reaction time). Using a milder base like potassium fluoride (KF) can sometimes prevent this, although it may slow the overall reaction.[15][16] Using a boronate ester is the most robust solution.[12]

Q3: The presence of the carboxylic acid seems to be complicating the reaction. Should I protect it?

While not always necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a reliable strategy if you continue to face issues.[4][5]

When to Consider Protection:

  • Persistent Low Yields: If after optimizing the catalyst, base, and solvent, the yield remains poor.

  • Solubility Problems: If you observe that your starting material salt is precipitating out of the reaction mixture.

  • Complex Reaction Mixture: If you are getting a multitude of unidentifiable side products, simplifying the substrate by esterification can help diagnose the issue.

General Protocol for Esterification (Fischer Esterification):

  • Dissolve this compound in an excess of methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Reflux the mixture for several hours until TLC or LC-MS indicates complete conversion.

  • Work up the reaction by neutralizing the acid, extracting with an organic solvent, and purifying the resulting ester.

  • After a successful Suzuki coupling, the ester can be easily hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., NaOH or LiOH in a THF/water mixture).

Frequently Asked Questions (FAQs)

Q: How many equivalents of base should I use for this substrate? A: You must use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid, in addition to the amount required for the catalytic cycle. A good starting point is 3.0 equivalents in total. For example, if the protocol calls for 2.0 eq. of base, use 3.0 eq. for your substrate.[4]

Q: Which palladium catalyst and ligand combination is a good starting point? A: For an electron-rich aryl bromide, a highly active catalyst system is recommended. A combination of Pd(OAc)₂ (2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos (4 mol%) is an excellent and robust starting point.[8][9] These systems are known to facilitate the challenging oxidative addition step.

Q: What is the best solvent for this reaction? A: There is no single "best" solvent, as it depends on the base and temperature. However, a polar aprotic solvent is generally preferred. 1,4-Dioxane , often with a small amount of water (e.g., 4:1 or 5:1 ratio), is a very common and effective choice as it helps to dissolve both the organic reagents and the inorganic base.[6][13] Toluene and DMF are also widely used.[2][17]

Q: My reaction worked at a small scale, but failed upon scale-up. Why? A: Scale-up issues often relate to mass and heat transfer.

  • Mixing: Inefficient stirring in a larger flask can lead to poor mixing of heterogeneous reactions. Ensure you are using a suitable stir bar or overhead stirrer for the vessel size.

  • Degassing: It is more difficult to thoroughly degas larger volumes of solvent. Increase the sparging time accordingly.

  • Heat Transfer: It takes longer to heat a larger reaction volume to the target temperature. Ensure the internal temperature is monitored and maintained.

Data Summary & Recommended Protocols

For ease of reference, the following tables summarize key reaction parameters for optimizing the Suzuki coupling of this compound.

Table 1: Catalyst & Ligand Selection Guide
Catalyst PrecursorLigandClass / Key FeatureWhen to Use
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhos Buchwald Ligands; Bulky, electron-richFirst choice. Excellent for electron-rich aryl bromides.[8]
Pd(PPh₃)₄(None)Pre-formed Pd(0) complexSimple, but often less active for challenging substrates.
PdCl₂(dppf)dppfFerrocene-based bidentate ligandGood general-purpose catalyst, often effective.
PEPPSI™-IPrIPrN-Heterocyclic Carbene (NHC)Very active and thermally stable; good for difficult couplings.[15]
Table 2: Base & Solvent System Selection Guide
BaseRecommended Solvent(s)StrengthNotes
K₂CO₃ Dioxane/H₂O, DMF/H₂O, EtOH/H₂OModerateGood starting point. Widely used, effective, and economical.[9][14]
K₃PO₄ Dioxane, Toluene, THFStrongOften used under anhydrous or low-water conditions. Very effective for many systems.[6][8]
Cs₂CO₃Dioxane, THFStrongHighly effective, but more expensive. Can sometimes succeed where other bases fail.[6]
KFDioxane, THFMildUse if protodeboronation or hydrolysis of other functional groups is a major issue.[15]

Optimized Starting Protocol

This protocol is a robust starting point for your experiments. It employs a modern, highly active catalyst system designed to address the challenges of this specific substrate.

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₂CO₃ (3.0 eq., finely powdered)

  • 1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Seal the vessel with a septum, and purge with an inert gas for 10-15 minutes.

  • Via syringe, add the degassed 4:1 Dioxane/H₂O solvent mixture to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the organic layer. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting_Workflow Start Start: Low Yield in Suzuki Coupling Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Quality? - Degassed Solvents? Start->Check_Basics Optimize_Catalyst Step 2: Enhance Oxidative Addition - Switch to Pd(OAc)₂/SPhos - Increase Temperature (100-110°C) Check_Basics->Optimize_Catalyst Basics OK Success Success: High Yield Achieved Check_Basics->Success Problem Solved Address_Solubility Step 3: Address Solubility - Use Dioxane/H₂O (4:1) - Ensure Vigorous Stirring Optimize_Catalyst->Address_Solubility Still Low Yield Optimize_Catalyst->Success Problem Solved Check_Byproducts Step 4: Analyze Byproducts - Homocoupling -> Better Degassing - Dehalogenation -> Change Base (K₃PO₄) - Protodeboronation -> Use Boronate Ester Address_Solubility->Check_Byproducts Still Low Yield Address_Solubility->Success Problem Solved Protect_Acid Final Strategy: Protect Carboxylic Acid - Convert to Methyl/Ethyl Ester - Repeat Optimized Coupling Check_Byproducts->Protect_Acid Persistent Issues Check_Byproducts->Success Problem Solved Protect_Acid->Success Problem Solved

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Bardin, V. V., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Ghaffari, M., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • da Silva, A. F., et al. (2014). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Applied Catalysis A: General. [Link]

  • Wang, D., et al. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Reddit. (2022). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2012). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Zhao, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. [Link]

  • ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Myers, A. (2001). The Suzuki Reaction. Chem 115. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids catalyzed by Pd1/FeOx-1. [Link]

  • ResearchGate. (2019). (A) Cross-coupling of carboxylic acid derivatives. (B) The first... [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-isopropoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-isopropoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important building block, providing in-depth troubleshooting advice and detailed protocols to enhance the yield, purity, and scalability of your reactions.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary routes:

  • Route A: Etherification of a 3-hydroxy-5-bromobenzoic acid precursor (often the methyl or ethyl ester) with an isopropylating agent.

  • Route B: Bromination of a 3-isopropoxybenzoic acid precursor.

Each route presents a unique set of challenges. This guide will dissect the common side reactions associated with both pathways and offer practical solutions.

II. Troubleshooting Guide & FAQs

Route A: Etherification (Williamson Ether Synthesis)

This route involves the O-alkylation of a phenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

Answer:

This is a classic case of competitive C-alkylation vs. O-alkylation of the phenolate ion. While the desired product is formed through O-alkylation, the phenolate is an ambident nucleophile, meaning it can also be alkylated at the carbon atoms of the aromatic ring, particularly at the ortho and para positions, which are activated by the hydroxyl group.[1]

Causality: The solvent plays a crucial role in directing the reaction pathway. Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenolate through hydrogen bonding, making it less available for nucleophilic attack. This can inadvertently favor C-alkylation.[1] In contrast, polar aprotic solvents (like DMF or DMSO) do not form strong hydrogen bonds with the phenolate oxygen, leaving it more exposed and reactive, thus promoting the desired O-alkylation.[1]

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents will favor O-alkylation.[1]

  • Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). These bases efficiently deprotonate the phenol without interfering with the alkylating agent.

  • Temperature Control: Maintain a moderate reaction temperature (e.g., 60-80 °C). Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Visualizing O- vs. C-Alkylation:

G cluster_0 Phenolate Intermediate cluster_1 Reaction Pathways cluster_2 Products Phenolate 3-Bromo-5-hydroxybenzoate Anion O_Alkylation O-Alkylation (Desired) Phenolate->O_Alkylation Polar Aprotic Solvent (e.g., DMF, DMSO) C_Alkylation C-Alkylation (Side Reaction) Phenolate->C_Alkylation Protic Solvent (e.g., Water, Ethanol) Desired_Product 3-Bromo-5-isopropoxybenzoic Acid Derivative O_Alkylation->Desired_Product Side_Product C-isopropylated Byproduct C_Alkylation->Side_Product

Caption: Solvent effect on O- vs. C-alkylation pathways.

Answer:

This issue points to two potential problems: incomplete etherification and hydrolysis of the methyl ester .

Causality:

  • Incomplete Etherification: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the alkylating agent.

  • Ester Hydrolysis: The basic conditions required for the Williamson ether synthesis can also catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if water is present in the reaction mixture.[2] This is a common side reaction when performing ether synthesis on phenolic esters.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content and suppress ester hydrolysis. Dry your glassware thoroughly and handle hygroscopic reagents in a controlled atmosphere if possible.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion. A slight increase in temperature or an extended reaction time might be necessary.

  • Reagent Stoichiometry: Use a slight excess of the isopropylating agent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Purification Strategy: If hydrolysis has occurred, the resulting carboxylic acid can be separated from the desired ester product by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated carboxylic acid will move to the aqueous layer, while the desired ester remains in the organic layer.

Experimental Workflow for Purification:

G Crude_Mixture Crude Product (Ester + Carboxylic Acid) Dissolve Dissolve in Ethyl Acetate Crude_Mixture->Dissolve Wash Wash with aq. NaHCO₃ Dissolve->Wash Separate Separate Layers Wash->Separate Organic_Layer Organic Layer (Desired Ester) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate->Aqueous_Layer Dry_Evaporate Dry & Evaporate Organic_Layer->Dry_Evaporate Acidify Acidify with HCl Aqueous_Layer->Acidify Pure_Product Pure Ester Product Dry_Evaporate->Pure_Product Recovered_Acid Recovered Carboxylic Acid Acidify->Recovered_Acid

Caption: Acid-base extraction workflow for purification.

Route B: Bromination

This approach involves the electrophilic aromatic substitution of 3-isopropoxybenzoic acid with a brominating agent like bromine (Br₂) or N-Bromosuccinimide (NBS).

Answer:

The formation of multiple isomers is a common challenge in the bromination of substituted benzene rings. The directing effects of the substituents determine the position of bromination. In 3-isopropoxybenzoic acid, the isopropoxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This leads to substitution at positions 2, 4, and 6, with the desired product being bromination at position 5 (meta to the isopropoxy group and ortho/para to the carboxylic acid is not the case, the question is about 3-bromo-5-isopropoxy benzoic acid, so the starting material should be 5-isopropoxybenzoic acid for this to be a direct bromination). Assuming the starting material is 3-isopropoxybenzoic acid, the isopropoxy group directs to positions 2, 4, and 6, and the carboxylic acid directs to position 5. The powerful activating effect of the alkoxy group usually dominates.

Causality: The formation of isomers such as 2-bromo-3-isopropoxybenzoic acid and 4-bromo-3-isopropoxybenzoic acid can occur. The steric hindrance from the isopropoxy and carboxylic acid groups can also influence the regioselectivity. The reaction conditions, including the choice of brominating agent and solvent, can significantly impact the isomer distribution.[3]

Troubleshooting Protocol:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst (e.g., sulfuric acid) can sometimes offer better regioselectivity compared to liquid bromine.[4]

  • Solvent Effects: The polarity of the solvent can influence the electrophilicity of the brominating agent. Experiment with different solvents, such as acetic acid, dichloromethane, or carbon tetrachloride, to find the optimal conditions for the desired isomer.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to increase selectivity. Higher temperatures can lead to the formation of a wider range of isomers.

  • Purification: Careful purification by fractional recrystallization or column chromatography is often necessary to separate the desired isomer from the side products. HPLC analysis can be used to monitor the separation efficiency.

Regioselectivity in Bromination:

Position of BrominationDirecting GroupsExpected Product
2 ortho to isopropoxy, ortho to carboxylPossible isomer
4 para to isopropoxy, ortho to carboxylPossible isomer
6 ortho to isopropoxy, meta to carboxylPossible isomer
5 meta to isopropoxy, meta to carboxylDesired Product (Starting from 5-isopropoxybenzoic acid)

Answer:

Over-bromination, or polybromination , occurs because the isopropoxy group is a strong activating group, making the product (this compound) still susceptible to further electrophilic attack.

Causality: The electron-donating nature of the alkoxy group increases the electron density of the aromatic ring, facilitating further bromination. Using a large excess of the brominating agent or harsh reaction conditions (high temperature, long reaction time) will exacerbate this issue.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent. It may be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) and accept a lower conversion to avoid polybromination.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time.

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Purification: Polybrominated byproducts can often be separated from the desired mono-brominated product by recrystallization, as they may have different solubilities.

Answer:

Yes, decarboxylation can be a side reaction in the synthesis of benzoic acid derivatives, especially under certain conditions.[5][6] The loss of the carboxylic acid group as carbon dioxide leads to the formation of 1,3-dibromo-5-isopropoxybenzene if polybromination also occurs, or 1-bromo-3-isopropoxybenzene if it happens after the first bromination.

Causality: While thermal decarboxylation of simple benzoic acids requires high temperatures, the presence of certain functional groups or reaction conditions can facilitate this process. Some bromination conditions, particularly if they involve high temperatures or specific catalysts, might promote decarboxylation.

Troubleshooting Protocol:

  • Milder Reaction Conditions: Employ milder reaction conditions. Use lower temperatures and avoid prolonged heating.

  • Choice of Brominating Agent: Some modern brominating agents are designed to work under milder conditions, which could help to avoid decarboxylation.

  • pH Control: In some cases, the stability of the carboxylic acid group can be pH-dependent. Ensure the reaction medium is not excessively acidic or basic if this is found to be a contributing factor.

Summary of Common Side Reactions and Mitigation Strategies:

Synthetic RouteCommon Side ReactionRoot CauseMitigation Strategy
Etherification C-alkylationAmbident nucleophile, protic solventsUse polar aprotic solvents (DMF, DMSO)
Ester HydrolysisPresence of water and baseUse anhydrous conditions, optimize reaction time
Bromination Formation of IsomersCompeting directing effectsLower temperature, use selective brominating agents (NBS)
PolybrominationActivating effect of isopropoxy groupControl stoichiometry, slow addition of brominating agent
DecarboxylationHarsh reaction conditions (high temp.)Use milder conditions, monitor reaction closely

III. References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]

  • Gooßen, L. J., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(15), 3795–3800. [Link]

  • Google Patents. (2018). Synthetic method of the bromo- 2- chlorobenzoic acids of 5-. CN108250060A.

  • Google Patents. (2019). Synthetic method of 2-halogen-5-bromobenzoic acid. CN110105193B.

Sources

Technical Support Center: Purification Strategies for Products Derived from 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the purification challenges of molecules synthesized from 3-bromo-5-isopropoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we move beyond generic protocols to offer in-depth, field-proven insights into overcoming common purification hurdles, ensuring the integrity and purity of your target compounds. Our approach is grounded in mechanistic understanding and practical, validated solutions.

I. Foundational Purification Principles

Before delving into specific product classes, it's crucial to establish a systematic approach to purification. The following flowchart outlines a general decision-making process for purifying derivatives of this compound.

Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., LLE, Washes) Start->Aqueous_Workup Analysis1 Purity Assessment (TLC, LC-MS, NMR) Aqueous_Workup->Analysis1 Is_Solid Is the Product a Solid? Analysis1->Is_Solid Crystallization Recrystallization / Trituration Is_Solid->Crystallization Yes Chromatography Column Chromatography (Silica or Reversed-Phase) Is_Solid->Chromatography No / Oily Analysis2 Purity Assessment Crystallization->Analysis2 Is_Pure1 Purity >95%? Analysis2->Is_Pure1 Is_Pure1->Chromatography No Final_Product Pure Product Is_Pure1->Final_Product Yes Analysis3 Purity Assessment Chromatography->Analysis3 Is_Pure2 Purity >95%? Analysis3->Is_Pure2 Is_Pure2->Final_Product Yes Troubleshoot Further Troubleshooting Is_Pure2->Troubleshoot No

Caption: General purification workflow for derivatives.

II. Purification of Ester Derivatives

Esterification of this compound is a common transformation.[1] However, the purification of the resulting ester can be complicated by unreacted starting materials and byproducts of the reaction.

Frequently Asked Questions (FAQs): Ester Purification

Q1: My crude ester is contaminated with unreacted this compound. How can I remove it during workup?

A1: The most effective way to remove the acidic starting material is through a basic aqueous wash.[2][3] After diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

  • Causality: The carboxylic acid will be deprotonated by the base to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The neutral ester product will remain in the organic layer.

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate.

    • Transfer to a separatory funnel and wash with saturated NaHCO₃ solution. Caution: Perform this slowly and vent the funnel frequently to release CO₂ gas that may evolve.[2]

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

Q2: I'm observing what appears to be hydrolysis of my ester product during workup. How can I prevent this?

A2: Ester hydrolysis can be promoted by both acidic and basic conditions, especially in the presence of water and heat. To minimize this, use mild basic solutions for your wash (e.g., NaHCO₃ instead of strong NaOH) and avoid prolonged contact times. Ensure all steps are performed at room temperature unless otherwise specified.

Q3: What are the best strategies for final purification of my 3-bromo-5-isopropoxybenzoyl ester?

A3: For solid esters, recrystallization is often the most efficient method. If the ester is an oil or fails to crystallize, flash column chromatography is the recommended alternative.

Purification MethodRecommended Solvents/SystemsKey Considerations
Recrystallization Hexanes/Ethyl Acetate, Ethanol/Water, Isopropanol.The ideal solvent system will dissolve the ester at elevated temperatures but have low solubility at room temperature or below.
Flash Chromatography Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.[4][5] The optimal ratio should be determined by TLC to achieve an Rf of ~0.3.The polarity of the ester will depend on the alcohol used in the esterification. More polar alcohols will lead to more polar esters, requiring a more polar mobile phase for elution.

III. Purification of Amide Derivatives

Amide coupling reactions with this compound can introduce a new set of purification challenges, primarily related to the coupling reagents and their byproducts.[6]

Frequently Asked Questions (FAQs): Amide Purification

Q1: How do I remove byproducts from common coupling reagents like DCC, EDC, or HATU?

A1: The removal strategy depends on the specific reagent used.

  • DCC (Dicyclohexylcarbodiimide): The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents. After the reaction, the DCU can often be removed by filtration. For any remaining soluble DCU, purification by chromatography may be necessary.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The corresponding urea byproduct is water-soluble.[6] An acidic wash (e.g., dilute HCl) during the aqueous workup will protonate the dimethylamino group, further enhancing its aqueous solubility.

  • HATU/HBTU: The byproducts of these uronium-based coupling reagents are also generally water-soluble and can be removed with aqueous washes.

Q2: My amide product is showing poor solubility, making purification difficult. What are my options?

A2: Poor solubility can be a significant hurdle. Here are a few strategies:

  • Trituration: If the impurities are soluble in a particular solvent while the product is not, you can suspend the crude material in that solvent, stir or sonicate, and then filter to isolate the purified solid.

  • Modified Chromatography: For column chromatography, you may need to use more polar, and sometimes unconventional, solvent systems. In some cases, a small amount of a solubilizing co-solvent like methanol or even DMF in your mobile phase might be necessary. Be aware that this can affect the separation.

  • Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica gel, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is a powerful alternative.

Q3: Can the isopropoxy group be cleaved under amide coupling conditions?

A3: While the isopropoxy group is generally stable, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to its hydrolysis. Most modern amide coupling reactions are performed under relatively mild conditions at room temperature, making this an unlikely but possible side reaction. If you suspect this is occurring, consider using milder coupling reagents and bases, and ensure the reaction is not overheated.

IV. Purification of Suzuki Coupling Products

The Suzuki coupling is a powerful tool for forming carbon-carbon bonds, and this compound is an excellent substrate for these reactions.[7] However, the purification of the resulting biaryl compounds requires the removal of palladium residues, unreacted starting materials, and various byproducts.

Frequently Asked Questions (FAQs): Suzuki Coupling Purification

Q1: What are the most common byproducts in a Suzuki coupling reaction with this compound?

A1: Besides unreacted starting materials, common byproducts include:

  • Homocoupling products: This is where the boronic acid couples with itself. This is often favored by high temperatures and the presence of oxygen.

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom. This can be caused by moisture or insufficiently deoxygenated reaction conditions.[8]

  • Debrominated starting material: The bromine on your starting material is replaced by a hydrogen.

Q2: My product is contaminated with a black solid. What is it and how do I remove it?

A2: The black solid is likely palladium black, which is formed from the decomposition of the palladium catalyst. It can often be removed by filtering the reaction mixture through a pad of Celite® or silica gel before concentrating the solution. For trace amounts of residual palladium that may be soluble, specific scavengers can be employed.

Q3: I am having trouble separating my desired biaryl product from the homocoupled byproduct. What can I do?

A3: This can be a challenging separation as the polarities of the desired product and the homocoupled byproduct can be very similar.

  • Optimize Chromatography: A shallow gradient during column chromatography can improve separation.[4] Experiment with different solvent systems; sometimes a switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity.

  • Recrystallization: If your product is a solid, careful selection of a recrystallization solvent may allow for the selective crystallization of your desired product, leaving the impurity in the mother liquor.

Suzuki_Troubleshooting cluster_0 Common Suzuki Coupling Issues cluster_1 Potential Causes & Solutions Low_Yield Low Yield / No Reaction Catalyst_Deactivation Catalyst Deactivation (Solution: Ensure rigorous degassing) Low_Yield->Catalyst_Deactivation Poor_Solubility Poor Reagent Solubility (Solution: Change solvent system, e.g., Dioxane/Water, Toluene/Ethanol/Water) Low_Yield->Poor_Solubility Base_Issue Ineffective Base (Solution: Screen different bases, e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Low_Yield->Base_Issue Boronic_Acid_Degradation Boronic Acid Degradation (Solution: Use fresh boronic acid, check for protodeboronation) Low_Yield->Boronic_Acid_Degradation Impure_Product Impure Product Impure_Product->Boronic_Acid_Degradation Homocoupling Homocoupling Byproduct (Solution: Lower temperature, ensure anaerobic conditions) Impure_Product->Homocoupling Palladium_Residues Palladium Residues (Solution: Filter through Celite, use scavenger) Impure_Product->Palladium_Residues

Caption: Troubleshooting common Suzuki coupling issues.

V. References

  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. Available at: [Link]

  • Organic Syntheses Procedure. 3-bromophthalide. Available at: [Link]

  • Organic Syntheses Procedure. 4. Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Available at: [Link]

  • Lab5 procedure esterification. Available at: [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

  • US Patent US4304925A. Process for purifying esters. Available at:

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. Available at: [Link]

  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. (2007). PubMed. Available at: [Link]

  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. (2011). ResearchGate. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? (2024). Reddit. Available at: [Link]

  • Work up of ester? (2021). ResearchGate. Available at: [Link]

  • Improved preparation of halopropyl bridged carboxylic ortho esters. (2019). ResearchGate. Available at: [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. Available at: [Link]

Sources

Technical Support Center: Overcoming Low Yields in the Buch-wald-Hartwig Amination of 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for troubleshooting the Buchwald-Hartwig amination of 3-Bromo-5-isopropoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet important, transformation. The unique electronic and steric properties of this substrate, featuring an electron-donating isopropoxy group and an acidic carboxylic acid moiety, present a distinct set of challenges that can often lead to frustratingly low yields.

This guide moves beyond generic advice to provide in-depth, mechanistically-grounded solutions to common problems. We will explore the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosis and Solutions
Issue 1: Low to No Conversion of Starting Material

You've set up your reaction, stirred for hours, and your TLC or LC-MS shows predominantly unreacted this compound. This is a common and often multifaceted problem.

Q: I'm seeing very little or no consumption of my aryl bromide. What are the primary causes and how can I address them?

A: Low conversion is typically rooted in one of three areas: an inactive catalyst, suboptimal reaction conditions for this specific substrate, or reagent incompatibility.

Let's break down the troubleshooting process:

  • Catalyst Inactivity - The "Engine" Won't Start: The heart of the Buchwald-Hartwig reaction is the active Pd(0) catalyst. If this species isn't generated or is rapidly deactivated, the catalytic cycle will not initiate.[1][2]

    • Cause: Inefficient reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) state.[3][4]

    • Solution:

      • Switch to a Precatalyst: Employ a commercially available, air-stable Pd(I) or Pd(II) precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3). These are designed for the rapid and efficient generation of the active monoligated Pd(0) species upon exposure to a base, bypassing the often-problematic initial reduction step.[5]

      • Ensure an Inert Atmosphere: While some modern catalysts show remarkable air tolerance, oxygen can oxidize the active Pd(0) catalyst to inactive palladium black.[6] Ensure your flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[1][7]

  • Substrate-Specific Challenges - A Tale of Two Functional Groups: Your substrate, this compound, has two key features that demand special attention:

    • The Carboxylic Acid: The acidic proton of the carboxylic acid can react with the strong bases typically used in Buchwald-Hartwig aminations (like NaOtBu). This acid-base reaction can consume the base, making it unavailable for the catalytic cycle, and potentially complicate the reaction by forming various salt species.

    • The Isopropoxy Group: This electron-donating group makes the aryl bromide more electron-rich, which can slow down the initial, often rate-determining, oxidative addition step of the catalytic cycle.[8]

    • Solution Workflow:

      • Base Selection is Critical: Strong alkoxide bases like sodium t-butoxide (NaOtBu) are often incompatible with acidic functional groups.[3]

        • Recommended Action: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[9] These bases are strong enough to facilitate the deprotonation of the amine within the palladium coordination sphere but are less likely to cause detrimental side reactions with the carboxylic acid.

        • For very sensitive substrates: Consider using a hindered organic base like DBU in combination with a salt additive like NaTFA, which can promote the reaction under milder conditions.[10]

      • Ligand Choice to Overcome Electronic Deactivation: For electron-rich aryl bromides, a bulky, electron-rich phosphine ligand is essential to promote the oxidative addition and subsequent reductive elimination steps.[2][11][12][13]

        • Recommended Action: Employ a biarylphosphine ligand from the Buchwald or Hartwig suites. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to accelerate the coupling of challenging substrates.[3][12] For this particular substrate, starting with XPhos or RuPhos is a robust choice.

Visualizing the Path to Success: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in this specific Buchwald-Hartwig amination.

Buchwald_Troubleshooting cluster_start Initial Observation cluster_catalyst Step 1: Catalyst System Check cluster_conditions Step 2: Substrate-Specific Conditions cluster_optimization Step 3: Further Optimization Start Low or No Product Yield Catalyst_Check Is the catalyst active? Start->Catalyst_Check Use_Precatalyst Action: Switch to a G3/G4 Precatalyst (e.g., XPhos Pd G3) Catalyst_Check->Use_Precatalyst No (Using Pd(OAc)2) Inert_Atmosphere Action: Ensure rigorous inert atmosphere (Ar/N2) and degassed solvents. Catalyst_Check->Inert_Atmosphere Maybe (Unsure of setup) Base_Check Is the base compatible with the carboxylic acid? Catalyst_Check->Base_Check Yes (Using Precatalyst) Use_Precatalyst->Base_Check Inert_Atmosphere->Base_Check Ligand_Check Is the ligand suitable for an electron-rich aryl bromide? Base_Check->Ligand_Check Yes (Using K3PO4/Cs2CO3) Change_Base Action: Use Cs2CO3 or K3PO4 instead of NaOtBu. Base_Check->Change_Base No (Using NaOtBu) Change_Ligand Action: Use a bulky biarylphosphine ligand (e.g., XPhos, RuPhos). Ligand_Check->Change_Ligand No (Using PPh3/dppf) Solvent_Temp Are solvent and temperature optimized? Ligand_Check->Solvent_Temp Yes (Using XPhos/RuPhos) Change_Base->Ligand_Check Change_Ligand->Solvent_Temp Screen_Solvents Action: Screen solvents like Dioxane, Toluene, or t-BuOH. Solvent_Temp->Screen_Solvents Potentially Success Improved Yield Solvent_Temp->Success Conditions Likely Optimized Increase_Temp Action: Incrementally increase reaction temperature (e.g., 80-110 °C). Screen_Solvents->Increase_Temp Increase_Temp->Success

Caption: A decision-making workflow for troubleshooting low yields.

Issue 2: Formation of Side Products

You see a new spot on your TLC or a new peak in your LC-MS, reducing the yield of your desired product.

Q: My reaction is messy, with significant side product formation. What are the likely culprits and how can I suppress them?

A: The most common side reactions in this context are hydrodehalogenation and homocoupling of the aryl bromide.

  • Hydrodehalogenation: This is the reduction of your starting material, this compound, to 3-isopropoxybenzoic acid. It's a common competitive pathway, especially with electron-rich aryl halides.[6]

    • Cause: This side reaction can be promoted by bases that are too strong or by a catalyst system that favors β-hydride elimination from an intermediate species over the desired reductive elimination.[11]

    • Solution:

      • Optimize the Base: As mentioned before, switching from a strong alkoxide base like NaOtBu to a milder carbonate or phosphate base (Cs₂CO₃, K₃PO₄) is the first and most effective step to minimize hydrodehalogenation.[6]

      • Ligand Choice: Bulky biarylphosphine ligands are designed to promote the C-N reductive elimination step, which is productive, thereby outcompeting the pathways that lead to hydrodehalogenation. If you are using a less bulky ligand (like PPh₃ or dppf), switching to XPhos or RuPhos is highly recommended.[2]

  • Aryl Homocoupling (Biaryl Formation): You might observe the formation of a dimer of your starting material.

    • Cause: This side reaction can occur when the catalytic cycle is slow, often due to an inefficient ligand or suboptimal temperature.

    • Solution: Increasing the rate of the desired C-N coupling is the best way to suppress homocoupling. The same solutions for hydrodehalogenation apply here: use a more active catalyst system (precatalyst + bulky, electron-rich ligand) to ensure the desired cross-coupling is the dominant and fastest reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Can I protect the carboxylic acid first, for example, as a methyl ester?

A: Yes, this is a very common and effective strategy. Converting the carboxylic acid to a methyl or ethyl ester will remove the acidic proton, allowing you to use a wider range of bases, including the highly active NaOtBu, without compatibility issues. This can significantly simplify the reaction and often leads to higher yields. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q2: What is the optimal catalyst and ligand loading?

A: For initial screening, a catalyst loading of 1-2 mol% of the palladium source and a ligand-to-palladium ratio of 1.5:1 to 2:1 is a standard starting point.[3] If yields are still low after optimizing other conditions, increasing the catalyst loading to 3-5 mol% can be beneficial, although this should be a last resort due to cost.

Q3: Which solvent is best for this reaction?

A: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[14][15] Anhydrous tert-butanol can also be effective, particularly when using phosphate bases. A screening of these three solvents is recommended if you are still facing issues.

Q4: My reaction seems to stall after 50% conversion. What should I do?

A: Reaction stalling can be due to catalyst deactivation.

  • Check for Oxygen: Ensure your inert atmosphere is maintained throughout the reaction.

  • Add More Catalyst/Ligand: In some cases, a second charge of catalyst and ligand can restart the reaction, although this points to an underlying stability issue.

  • Consider a More Robust Precatalyst: G4 precatalysts are often more stable and resistant to deactivation than earlier generations.

Data Summary and Recommended Conditions

The following tables provide a starting point for your experimental design, based on literature precedent for challenging Buchwald-Hartwig aminations.

Table 1: Recommended Ligand/Base Combinations for this compound
LigandRecommended BaseRationale
XPhos K₃PO₄ or Cs₂CO₃Excellent for electron-rich aryl bromides; base is compatible with the carboxylic acid.
RuPhos K₃PO₄ or Cs₂CO₃Another highly active ligand for challenging substrates; often shows complementary reactivity to XPhos.
BrettPhos K₃PO₄ or Cs₂CO₃Particularly effective for coupling with primary amines.[3]

Note: If the carboxylic acid is protected as an ester, NaOtBu can be used as the base with any of these ligands for potentially faster reaction rates.

Table 2: General Reaction Parameters
ParameterRecommended Starting Condition
Palladium Source XPhos Pd G3 Precatalyst (1-2 mol%)
Ligand (Included in precatalyst)
Base K₃PO₄ (2.0 equivalents)
Solvent Toluene or 1,4-Dioxane (0.1 M concentration)
Temperature 100 °C
Atmosphere Argon or Nitrogen
Experimental Protocols
Protocol 1: Optimized Condition for Direct Amination

This protocol is designed as a robust starting point for the direct coupling of this compound with a generic primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and a magnetic stir bar.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).

  • Reagent Addition: Seal the vessel with a septum. Add the amine (1.2 equiv.) followed by degassed toluene (to achieve a concentration of 0.1 M with respect to the aryl bromide).

  • Inerting: Purge the headspace with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with 1M HCl. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[16]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Complex L-Pd(II)(Ar)(Br) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation (Base-mediated) PdII_Complex->Amine_Coord + HNR'R'' + Base PdII_Amide L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 (Regeneration) Product Ar-NR'R'' (Product) RedElim->Product center ArBr Ar-Br Amine HNR'R'' + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[11][17][18]

References
  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 1(1), 17-20. [Link]

  • Cernak, T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3636-3644. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Vaddamanu, N., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • van der Vlugt, J. I., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(43), 11845-11855. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Michalik, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076-18088. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]

Sources

Catalyst selection for efficient cross-coupling with 3-Bromo-5-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3-Bromo-5-isopropoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot challenging reactions and rationally select the most efficient catalytic system for your synthetic goals.

Our substrate, this compound, presents a unique set of challenges and opportunities. The presence of an electron-donating isopropoxy group and an electron-withdrawing carboxylic acid group on the same aromatic ring modulates the reactivity of the C-Br bond. Furthermore, the acidic proton of the carboxylic acid must be carefully managed. This guide provides field-proven insights to ensure your cross-coupling reactions are successful and reproducible.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction has stalled, showing low or no conversion of the starting material. What are the primary causes?

Answer: Low or no conversion is a frequent issue that can almost always be traced back to one of four areas: catalyst activity, reagent integrity, reaction conditions, or the inert atmosphere.

  • Catalyst Inactivity: The most critical component is the active Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.[1] Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that readily generates the active catalyst.[2] Ligand degradation can also lead to catalyst deactivation.[3]

  • Reagent Quality: Ensure all reagents are pure and, critically, that your solvents are anhydrous and properly degassed.[1][3] Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, halting the catalytic cycle.[3] Boronic acids, in particular, can degrade upon storage; verify their purity and consider using the more stable pinacol ester derivatives.

  • Incorrect Base/Solvent System: The base is not just a proton scavenger; it plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[3][4] The carboxylic acid on your substrate will consume one full equivalent of base before it can participate in the reaction. Always use at least two equivalents of base, and often three are recommended. A common issue is poor solubility of the resulting carboxylate salt. If you observe poor solubility, switching to a different solvent system (e.g., from Toluene/H₂O to Dioxane or THF) or a more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄) can be effective.[3][5]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.

// Negative paths check_reagents -> start [label="Re-run with fresh reagents", style=dashed, color="#5F6368"]; check_atmosphere -> start [label="Improve degassing procedure", style=dashed, color="#5F6368"]; check_conditions -> start [label="Adjust base/solvent/temp", style=dashed, color="#5F6368"]; check_catalyst -> start [label="Screen new ligands/precatalysts", style=dashed, color="#5F6368"]; } ` Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Question 2: My starting material is consumed, but I'm isolating significant byproducts like the dehalogenated starting material (5-isopropoxybenzoic acid). What causes this and how can I prevent it?

Answer: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the bromine atom is replaced by hydrogen.[6][7] This typically occurs when the Pd-Ar-Br intermediate reacts with a hydride source before the desired coupling partner can transmetalate.

Likely Causes and Solutions:

  • Base-Promoted Dehalogenation: Strong, sterically hindered bases like alkoxides can sometimes promote this side reaction.[7] Consider switching to a weaker inorganic base such as K₃PO₄ or K₂CO₃. These bases are often effective and less prone to causing dehalogenation.[7]

  • Solvent as a Hydride Source: Protic solvents, especially alcohols, can act as hydride donors. If you are using a solvent system containing an alcohol, switching to an aprotic solvent like dioxane, THF, or toluene can minimize dehalogenation.[7]

  • Slow Transmetalation: If the transmetalation step (e.g., with the boronic acid in a Suzuki coupling) is slow, the palladium-aryl intermediate has more time to undergo side reactions. To accelerate transmetalation, ensure your base is sufficiently soluble and active. The choice of ligand is also critical; ligands that accelerate reductive elimination can often outcompete the dehalogenation pathway.

Another common byproduct is the homocoupling of your coupling partner (e.g., formation of a biaryl from a boronic acid). This can be minimized by ensuring a rigorously oxygen-free environment and by using the correct stoichiometry of reagents.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction should I choose for this compound?

A1: The choice depends entirely on the bond you intend to form. Palladium catalysis is versatile and can be adapted for various transformations.[8]

  • For C-C Bonds (Biaryls): The Suzuki-Miyaura reaction is the most common and robust choice, coupling your substrate with an aryl or vinyl boronic acid/ester.[4][9] It is known for its mild conditions and high functional group tolerance.[9]

  • For C-N Bonds (Aryl Amines): The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines.[10][11] This reaction has revolutionized the synthesis of anilines and related compounds.[10]

  • For C-C Bonds (Alkynes): The Sonogashira coupling is used to react your aryl bromide with a terminal alkyne, typically requiring both palladium and copper(I) cocatalysts, although copper-free methods exist.[12][13]

  • For C-C Bonds (Alkenes): The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[14][15] It is particularly useful for vinylation reactions.[16]

Q2: How do I select the optimal palladium catalyst and ligand for this specific substrate?

A2: The combination of an electron-donating isopropoxy group and an electron-withdrawing carboxylic acid makes this substrate electronically nuanced. However, for aryl bromides, the general rule is to use bulky, electron-rich phosphine ligands.[17] These ligands promote the oxidative addition step and facilitate the final reductive elimination.[17]

Below is a table summarizing recommended starting points for catalyst systems.

Coupling ReactionPalladium SourceRecommended Ligand(s)BaseSolventKey Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhos, P(t-Bu)₃K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane, Toluene, THF (often with H₂O)Bulky biarylphosphine ligands are highly effective. Use 2-3 eq. of base.[18][19]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhos, JosiphosNaOt-Bu, LHMDS, K₃PO₄Toluene, DioxaneStrong, non-nucleophilic bases are often required. Ligand choice is critical for coupling hindered amines.[10][11]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, DiPEATHF, DMFOften requires a Cu(I) co-catalyst (e.g., CuI). Copper-free methods may require specific ligands.[12][20]
Heck Pd(OAc)₂P(o-tol)₃, PPh₃K₂CO₃, Et₃NDMF, AcetonitrilePhosphine ligands are used to stabilize the Pd(0) catalyst.[14][21]

Q3: How does the carboxylic acid functional group impact the reaction?

A3: The carboxylic acid has two primary effects:

  • Acid-Base Chemistry: The acidic proton will be deprotonated by the base used in the coupling reaction. As mentioned, you must use an excess of base (at least one extra equivalent) to account for this.[5]

  • Solubility: The resulting carboxylate salt may have limited solubility in common nonpolar organic solvents like toluene.[5] This can lead to a heterogeneous mixture and slow reaction rates. Using more polar aprotic solvents like THF or Dioxane, sometimes with a small amount of water to help dissolve the base, can be beneficial.[3][22]

In rare cases, the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. However, with modern, highly active catalyst systems, this is less of a concern. While protecting the carboxylic acid as an ester is an option, it adds synthetic steps and is often unnecessary with proper reaction optimization.

Catalytic Cycle and Ligand Role

Understanding the fundamental mechanism is key to rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.

// Nodes in the cycle pd0 [label="L-Pd(0)\nActive Catalyst", shape=Mcircle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative Addition\n(Rate-Limiting Step)", shape=box]; pd2_complex [label="L-Pd(II)-Ar(X)\nIntermediate", shape=Mcircle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation (Suzuki)\nor Amine Coordination (B-H)", shape=box]; pd2_coupled [label="L-Pd(II)-Ar(R)\nIntermediate", shape=Mcircle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive Elimination", shape=box];

// Reactants and Products ar_x [label="Ar-X\n(this compound)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; r_m [label="R-M (e.g., Ar'-B(OH)2)\nor R2NH", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-R\n(Desired Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ar_x -> ox_add [dir=back]; ox_add -> pd0; pd0 -> pd2_complex [label=""]; pd2_complex -> transmetal; r_m -> transmetal [dir=back]; transmetal -> pd2_coupled; pd2_coupled -> red_elim; red_elim -> pd0 [label="Catalyst\nRegenerated"]; product -> red_elim [style=dashed, color="#5F6368"]; } ` Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

The ligand (L) plays a crucial role in this cycle. Bulky, electron-donating ligands stabilize the Pd(0) state, increase the rate of oxidative addition (often the rate-limiting step for aryl bromides), and promote the final reductive elimination step to release the product and regenerate the catalyst.[17][18]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (0.02 eq., 2 mol%)

  • XPhos (0.044 eq., 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and XPhos in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask. This pre-mixing can help with consistency.

  • Solvent Addition & Degassing: Add the degassed Dioxane/Water solvent mixture to the flask. Seal the vessel. Purge the flask by evacuating and backfilling with Argon or Nitrogen three times.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[6]

  • Workup: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, allowing it to be extracted into the organic layer.

  • Purification: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

References

  • Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzo
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions.
  • Cross-coupling reaction. Wikipedia.
  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium‐catalyzed reactions between benzoic acids and aryl halides.
  • Sonogashira coupling. Wikipedia.
  • Heck reaction. Wikipedia.
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society.
  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
  • Cross‐coupling of Aryl Bromides: Initial Optimization. Estimated...
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Suzuki reaction. Wikipedia.
  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands.
  • Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. PMC - NIH.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
  • Advancements in double decarboxylative coupling reactions of carboxylic acids.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Heck Reaction. Organic Chemistry Portal.
  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Form
  • (A) Cross-coupling of carboxylic acid derivatives. (B) The first...
  • Heck - 3 20 17 | PDF | Chemical Compounds | Organic Chemistry. Scribd.
  • Buchwald-Hartwig cross-coupling reaction. YouTube.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Carboxylic acid and Cross Coupling reactions. Reddit.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck Reaction—St

Sources

Preventing dehalogenation of 3-Bromo-5-isopropoxybenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Dehalogenation in Synthetic Reactions

Welcome to the technical support center for 3-Bromo-5-isopropoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during complex organic transformations. One of the most common and frustrating side reactions encountered with this and similar aryl bromides is dehalogenation—the premature loss of the essential bromine atom.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, prevent, and solve dehalogenation issues, ensuring the integrity of your synthetic route and the purity of your products.

Section 1: Frequently Asked Questions - Understanding Dehalogenation
Q1: What is dehalogenation, and why is it a significant problem in my reaction?

A1: Dehalogenation is an undesired side reaction where the bromine atom on your this compound is replaced by a hydrogen atom, yielding 3-isopropoxybenzoic acid as a byproduct. This is problematic for several reasons:

  • Yield Loss: Every molecule that undergoes dehalogenation is one less molecule that can form your desired product, directly reducing your reaction yield.

  • Purification Challenges: The dehalogenated byproduct often has similar polarity and physical properties to the starting material and sometimes the product, making purification by chromatography or crystallization difficult and time-consuming.

  • Stoichiometric Imbalance: In multi-step syntheses, the formation of this byproduct disrupts the stoichiometry for subsequent reactions, complicating process scale-up and reproducibility.

The bromine atom is your reactive handle, typically for forming new carbon-carbon or carbon-heteroatom bonds in reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling.[1][2][3] Losing it prematurely terminates the desired reaction pathway.

Q2: What makes this compound particularly susceptible to dehalogenation?

A2: The susceptibility of an aryl halide to dehalogenation is influenced by its electronic properties and the reaction conditions employed. For this compound, two main factors are at play:

  • Substituent Effects: The benzene ring is substituted with both an electron-donating group (isopropoxy, -OiPr) and an electron-withdrawing group (benzoic acid, -COOH). While the interplay can be complex, the presence of the electron-donating alkoxy group can increase electron density on the ring, which in some mechanisms can facilitate certain dehalogenation pathways, particularly those involving hydride transfer.

  • Reaction Environment: The most significant factor is often the reaction conditions. Dehalogenation is frequently observed in palladium-catalyzed cross-coupling reactions. It can be promoted by certain bases, solvents that can act as hydrogen donors (like alcohols), elevated temperatures, and the presence of impurities or oxygen that can degrade the catalyst.[4]

Q3: In which common reactions should I be most vigilant for dehalogenation?

A3: You should be most cautious when performing transition-metal-catalyzed cross-coupling reactions, which are the primary application for this type of aryl bromide. These include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.[2][5][6]

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines.[7]

  • Negishi Coupling: Reaction with organozinc reagents.

In these reactions, the aryl bromide adds to a low-valent metal catalyst (e.g., Pd(0)). The resulting aryl-metal intermediate is a key branching point where either productive coupling or undesired dehalogenation can occur.

Section 2: Troubleshooting Guide - Pinpointing the Cause
Q4: My TLC/LC-MS analysis shows the consumption of my starting material, but the product yield is low. I see a major byproduct with a mass corresponding to the loss of bromine. What is the likely cause?

A4: This is the classic signature of a dehalogenation side reaction. The aryl-palladium intermediate, which should proceed to couple with your partner reagent, is instead being intercepted and converted to an aryl-hydride species, which then reductively eliminates to give the dehalogenated arene.

Primary Suspects:

  • Hydride Source: Your reaction mixture contains a source of hydride (H⁻). Common culprits include certain bases (e.g., formates, or impurities in hydroxides or carbonates), solvents (e.g., isopropanol, which can act as a hydride donor), or reagents like boronic acids which can sometimes contribute.[4]

  • Inefficient Transmetalation: The desired transmetalation step (in a Suzuki coupling, for example) is too slow. If the aryl-palladium intermediate has a long lifetime, it has more opportunity to react via undesired pathways. This can be caused by a poorly chosen catalyst/ligand system or deactivated coupling partners.

Q5: My reaction mixture turns black, and the reaction stalls. Is this related to dehalogenation?

A5: Yes, this is highly likely to be related. The formation of a black precipitate, commonly called "palladium black," is a visual indicator of catalyst decomposition.[8] The active, soluble Pd(0) catalyst has aggregated into an inactive, insoluble form.

Causality Chain:

  • Catalyst Deactivation: The conditions in your reaction (e.g., presence of oxygen, excessively high temperature, poorly coordinating ligand) are causing the Pd(0) catalyst to crash out of the catalytic cycle.[8]

  • Stalled Catalysis: With the catalyst gone, the productive cross-coupling cycle stops.

  • Dominance of Side Reactions: Any remaining starting material or intermediates may now be more susceptible to slower, non-catalytic or radical-based dehalogenation pathways, which can be promoted by bases or light.[9][10]

Preventing catalyst decomposition is a key strategy for preventing dehalogenation. A stable and active catalyst ensures the desired reaction outcompetes the undesired one.

Section 3: Prevention and Mitigation Strategies
Q6: How do I select the right catalyst and ligands to minimize dehalogenation in a Suzuki-Miyaura coupling?

A6: The choice of ligand is arguably the most critical parameter for controlling selectivity. The ligand's job is to stabilize the palladium center and modulate its reactivity. For substrates like yours, the goal is to use a ligand that promotes fast reductive elimination.

General Principles:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or other biarylphosphines are designed to create a bulky, electron-rich coordination sphere around the palladium.[11] This steric bulk favors the formation of a monoligated palladium species, which is highly active, and the electron-donating nature accelerates the final, product-forming reductive elimination step.[11] This helps the desired pathway outpace dehalogenation.

  • Ensure High Ligand-to-Palladium Ratio: Using a slightly higher ligand-to-metal ratio (e.g., 2:1 or even 4:1) can help prevent catalyst decomposition and maintain the active catalytic species.[12]

Ligand TypeExample(s)CharacteristicsSuitability for Preventing Dehalogenation
Triphenylphosphine PPh₃Simple, common, but can be prone to dissociation at high temperatures.Moderate. Often a starting point, but can lead to catalyst decomposition and dehalogenation with challenging substrates.
Bulky Alkylphosphines PCy₃Strongly electron-donating, but can be sensitive to air.Good. Can be effective but may require more rigorous inert techniques.
Biarylphosphines SPhos, XPhos, RuPhosState-of-the-art. Sterically demanding and strongly electron-donating. Air-stable pre-catalysts are available.[11]Excellent. Specifically designed to promote fast coupling and suppress side reactions. Highly recommended.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong electron donors, form robust bonds to palladium.Very Good. Excellent for stabilizing the catalyst, though optimization may be required.
Q7: What is the role of the base, and which one should I use?

A7: The base is essential for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) but can also be a major contributor to dehalogenation.

Recommendations:

  • Avoid Strong, Nucleophilic Bases: Strongly basic and nucleophilic conditions can promote dehalogenation.[13]

  • Choose a Non-Coordinating, Moderately Strong Base: Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings as it is effective without being overly aggressive.[11] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.[14]

  • Beware of Hydroxide Bases: While effective, bases like NaOH or KOH can sometimes promote catalyst deactivation or other side reactions, especially in the presence of water.[15]

BaseTypical Use CaseRisk of DehalogenationComments
K₃PO₄ Suzuki, Buchwald-HartwigLow Often the best first choice. Soluble in water, which can be beneficial in biphasic systems.[11]
Cs₂CO₃ SuzukiLow to Moderate Very effective, especially for difficult couplings.[14] Its high solubility in organic solvents can be an advantage.
K₂CO₃ Suzuki, HeckModerate A common and inexpensive choice, but can be less effective and sometimes promotes side reactions more than K₃PO₄.
Na₂CO₃ SuzukiModerate Similar to K₂CO₃. Often used in aqueous solutions.
Organic Bases (e.g., Et₃N, DIPEA) Heck, SonogashiraModerate to High Can be effective but may also act as reducing agents or ligands, complicating the reaction.
Q8: How do reaction temperature and time influence dehalogenation?

A8: Temperature is a double-edged sword. Higher temperatures increase the rate of the desired reaction but can also accelerate catalyst decomposition and dehalogenation.

Best Practices:

  • Start Low: Begin your reaction at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish. Many modern catalyst systems are highly active at lower temperatures.[12]

  • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this provides more opportunity for side reactions and product degradation.

  • Avoid Excessive Heat: Temperatures above 110-120 °C significantly increase the risk of palladium black formation unless a very robust catalyst system is used.[8]

Section 4: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation

This protocol provides a robust starting point for coupling this compound while minimizing the risk of the dehalogenation side reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos G3 Precatalyst, 1-2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Degassing (Optional but Recommended): For maximum rigor, subject the sealed reaction mixture to three freeze-pump-thaw cycles (see Protocol 2).

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Procedure for Rigorous Degassing of Solvents (Freeze-Pump-Thaw)

This technique is the gold standard for removing dissolved oxygen, a primary cause of catalyst decomposition.

  • Freeze: Place your sealed reaction flask containing the liquid reaction mixture into a bath of liquid nitrogen. Swirl the flask to freeze the contents quickly from the outside in, forming a solid layer on the flask walls.

  • Pump: Once completely frozen, connect the flask to a high-vacuum line and open the stopcock. Allow the vacuum to run for 5-10 minutes to remove the atmosphere above the frozen solid.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow it to thaw completely in a room temperature water bath. You may see bubbles evolve from the liquid as residual dissolved gas is released.

  • Repeat: Repeat this entire three-step cycle at least two more times to ensure complete removal of dissolved gases. After the final thaw, backfill the flask with an inert gas like argon or nitrogen.

Section 5: Visual Guides
Diagram 1: Simplified Catalytic Cycle and Dehalogenation Pathway

This diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction and highlights where the undesired dehalogenation side-reaction can occur.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ (Oxidative Addition Intermediate) Pd0->OxAdd Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation Intermediate) OxAdd->Trans ArPdH Ar-Pd(II)-H (Hydride Intermediate) OxAdd->ArPdH Side Reaction Trans->Pd0 Product Ar-Ar' (Desired Product) Trans->Product Reductive Elimination ArBr 3-Bromo-5-isopropoxy- benzoic acid (Ar-Br) ArBr->OxAdd Oxidative Addition Boronic Ar'-B(OH)₂ Boronic->Trans Transmetalation Base Base (e.g., K₃PO₄) Base->Boronic Dehalogenation Dehalogenation Pathway ArPdH->Pd0 Dehal_Product Ar-H (Dehalogenated Byproduct) ArPdH->Dehal_Product Reductive Elimination H_source Hydride Source (e.g., solvent, base) H_source->ArPdH

Caption: Suzuki cycle vs. the dehalogenation side-pathway.

Diagram 2: Troubleshooting Decision Tree for Dehalogenation

Use this flowchart to diagnose and address issues with dehalogenation in your reaction.

G Start High Dehalogenation Observed (>10% Byproduct) CheckCatalyst Is the reaction mixture turning black? Start->CheckCatalyst CheckConditions Is the reaction sluggish or incomplete? CheckCatalyst->CheckConditions  No CatalystDecomp YES: Catalyst Decomposition CheckCatalyst->CatalystDecomp  Yes SlowReaction YES: Inefficient Coupling CheckConditions->SlowReaction  Yes ReviewBasics Review fundamental parameters: - Base choice (is it a hydride source?) - Solvent (is it a H-donor?) - Purity of all reagents CheckConditions->ReviewBasics  No Solution_Inert Improve Inert Atmosphere (Use Freeze-Pump-Thaw) CatalystDecomp->Solution_Inert Solution_Ligand Switch to a more robust ligand (e.g., SPhos, XPhos) CatalystDecomp->Solution_Ligand Solution_Temp Lower Reaction Temperature CatalystDecomp->Solution_Temp Solution_Base Switch Base (Try K₃PO₄ or Cs₂CO₃) SlowReaction->Solution_Base Solution_Solvent Check Solvent Purity (Ensure anhydrous & degassed) SlowReaction->Solution_Solvent Solution_Partner Verify Coupling Partner Quality (e.g., Boronic Acid) SlowReaction->Solution_Partner No NO No2 NO

Caption: A decision tree for troubleshooting dehalogenation.

References
  • Alhalal, M. A., & Al-shaikh, A. A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Wang, D., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. [Link]

  • Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]

  • Vedantu. Aryl Halide Reactions: Mechanisms & Key Examples Explained. [Link]

  • ResearchGate. Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid and tetraphenylboron sodium. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]

  • Royal Society of Chemistry. (2017). A novel supramolecular inclusion complex of a Pd(II) Schiff base as a highly active and recyclable catalyst for Suzuki-Miyaura coupling of hydrophilic aryl bromides in aqueous media. RSC Advances. [Link]

  • Hartwig, J. F., et al. (2019). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Old, D. W., et al. (2000). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. [Link]

  • Gemoets, B. L., et al. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]

  • Marcoux, J.-F., et al. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (a) Cross-coupling reaction between bromobenzene with benzeneboronic... [Link]

  • Zhang, N., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]

  • Newman, S. G., & O'Hara, F. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

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Improving the solubility of 3-Bromo-5-isopropoxybenzoic acid for aqueous reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-5-isopropoxybenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in aqueous reaction media. Our goal is to equip you with the foundational knowledge and practical methods to overcome these hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: I'm trying to run a reaction in water, but my this compound won't dissolve. Why is it so poorly soluble?

A: The low aqueous solubility of this compound is a direct result of its molecular structure. While the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding with water, its contribution is outweighed by the large, nonpolar (hydrophobic) regions of the molecule.[1] These include the benzene ring, the bromo substituent, and the isopropoxy group. The predicted partition coefficient (XlogP) for this compound is 2.9, which indicates a strong preference for a nonpolar environment over an aqueous one.[2] For a substance to dissolve, the energy gained from solvent-solute interactions must overcome the energy holding the solute's crystal lattice together; in this case, the interaction with water is not sufficiently favorable.

Q2: What is the pKa of this compound, and why is this value critical for my experiments?

A: The experimental pKa value for this compound is not widely reported in the literature. However, we can estimate it to be in the range of 3.8 to 4.3. This estimation is based on the pKa of benzoic acid (approx. 4.2), adjusted for its substituents. The electron-withdrawing bromine atom tends to lower the pKa (making it more acidic), while the electron-donating isopropoxy group tends to raise it.

This pKa value is critically important because it dictates the pH at which the carboxylic acid group will be deprotonated to form its conjugate base, the highly soluble carboxylate anion (-COO⁻). According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound will be 50% in its acidic form and 50% in its anionic (conjugate base) form. To achieve significant solubilization, you must adjust the pH of your solution to be at least 1.5 to 2 units above the pKa.

Q3: What are the main strategies I can use to solubilize this compound for an aqueous reaction?

A: There are three primary strategies, each suited to different experimental constraints:

  • pH Adjustment (Salt Formation): This is the most common and effective method. By adding a base, you deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt. This is ideal for reactions that are tolerant of basic or neutral pH.

  • Co-solvent Systems: If your reaction cannot tolerate pH changes, you can use a mixture of water and a water-miscible organic solvent (a co-solvent).[3][4] The co-solvent modifies the overall polarity of the solvent system, making it more hospitable to the solute.

  • Phase-Transfer Catalysis (PTC): For reactions involving a water-insoluble reactant and a water-soluble reagent, PTC is an excellent choice. A catalyst shuttles the deprotonated acid (as an ion pair) from the aqueous phase into an organic phase where the reaction occurs.[5][6]

The following sections provide detailed protocols and troubleshooting for each of these methods.

Troubleshooting Guides and Experimental Protocols

Method 1: Solubilization via pH Adjustment (Salt Formation)

This method leverages the acidic nature of the carboxylic acid group. By adding a stoichiometric amount of base, you convert the poorly soluble neutral acid into its highly soluble ionic salt form.

Causality and Scientific Principle

The equilibrium between the insoluble acid (RCOOH) and the soluble carboxylate (RCOO⁻) is governed by the pH of the solution.

RCOOH (solid, insoluble) ⇌ H⁺ (aq) + RCOO⁻ (aq, soluble)

By adding a base (e.g., NaOH), the hydroxide ions (OH⁻) neutralize the protons (H⁺), driving the equilibrium to the right according to Le Châtelier's principle. This results in the dissolution of the solid acid as its carboxylate salt.

G cluster_0 cluster_1 Acid RCOOH (Solid, Insoluble) Salt RCOO⁻ + Na⁺ (Aqueous, Soluble) Acid->Salt Deprotonation Salt->Acid Protonation H2O H₂O H_plus H⁺ NaOH Add Base (e.g., NaOH) NaOH->H_plus Neutralizes H⁺, Shifts Equilibrium →

Caption: Acid-base equilibrium of this compound.

Step-by-Step Protocol: Preparing a 100 mM Aqueous Stock Solution
  • Weigh the Acid: Weigh 259 mg of this compound (M.W. = 259.09 g/mol ) for a final volume of 10 mL.

  • Prepare Base Solution: Prepare a 1.0 M stock solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Initial Slurry: Add the solid acid to a 10 mL volumetric flask. Add approximately 7-8 mL of deionized water. The solid will not dissolve and will form a slurry.

  • Titrate with Base: While stirring vigorously, add the 1.0 M NaOH solution dropwise. Monitor the pH of the slurry. As you approach the pKa (~4), the solid will begin to dissolve more rapidly.

  • Complete Dissolution: Continue adding base until all the solid has dissolved. The final pH should be >6.5 to ensure complete deprotonation and prevent precipitation. Typically, one molar equivalent (100 µL of 1.0 M NaOH for this prep) is the minimum required. A slight excess is recommended.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add deionized water to bring the final volume to the 10 mL mark. Mix thoroughly.

  • Verification: The resulting solution should be clear and free of particulates. This stock solution of the sodium salt can now be used in your aqueous reaction.

Data Summary: pH vs. Ionization State

This table, based on the Henderson-Hasselbalch equation, demonstrates how controlling pH is essential for maintaining solubility. An estimated pKa of 4.2 is used for this calculation.

pHpH - pKa% Ionized (Soluble Form)Experimental Observation
4.2050%Significant solid remains
5.21.090.9%Most solid is dissolved
6.22.099.0%Solution should be clear
7.23.099.9%Stable, clear solution

Trustworthiness Check: If your compound precipitates during the reaction, check the pH. An acidic byproduct may have formed, lowering the pH below the threshold required to keep the carboxylate salt in solution.

Method 2: Utilizing Co-solvent Systems

This approach is necessary when the reaction components are sensitive to pH changes. A water-miscible organic solvent is added to the water to create a solvent system with a polarity intermediate between water and the pure organic solvent.

Causality and Scientific Principle

Co-solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol work by reducing the overall polarity of the aqueous medium.[7] They disrupt the strong hydrogen-bonding network of water, creating molecular "pockets" that are more accommodating to the hydrophobic regions of the solute molecule, thereby increasing its solubility.[4]

Step-by-Step Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a range of common, water-miscible solvents appropriate for your reaction (e.g., DMSO, DMF, ethanol, isopropanol, acetonitrile).

  • Prepare Mixtures: In separate vials, prepare 1 mL total volume of various co-solvent/water mixtures (v/v). Good starting points are 10%, 25%, and 50% co-solvent in water.

  • Determine Solubility: Add a small, known amount of this compound (e.g., 5 mg) to each vial.

  • Equilibrate: Cap the vials and agitate them at a constant temperature (e.g., using a shaker or vortex mixer) for 1-2 hours to ensure equilibrium is reached.

  • Observe and Record: Visually inspect each vial for undissolved solid. Record the results in a table to identify the most effective co-solvent and the minimum concentration required to achieve full dissolution.

Data Summary: Co-solvent Screening Template

Use this table to log your experimental findings.

Co-solventConcentration (v/v in H₂O)Solubility at RT (Qualitative)Notes (e.g., reaction compatibility)
None0%InsolubleBaseline
DMSO10%e.g., Slight
DMSO25%e.g., Moderate
DMSO50%e.g., SolubleHigh boiling point, hard to remove
Ethanol10%e.g., Poor
Ethanol25%e.g., Slight
Ethanol50%e.g., ModerateEasy to remove post-reaction
DMF50%e.g., SolublePotential for decomposition at high temp

Trustworthiness Check: Always run a small-scale compatibility test of your reaction in the chosen co-solvent system. Some solvents can interfere with catalysts or react with reagents.

Method 3: Phase-Transfer Catalysis (PTC) for Biphasic Reactions

This elegant technique is designed for situations where your this compound needs to react with a reagent that is soluble in an organic solvent immiscible with water.

Causality and Scientific Principle

A phase-transfer catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) facilitates the movement of the carboxylate anion across the liquid-liquid interface.[6] The process is as follows:

  • In the aqueous phase, an inorganic base (like K₂CO₃) deprotonates the carboxylic acid to form the carboxylate anion.

  • The lipophilic cation of the PTC (e.g., (Bu)₄N⁺) pairs with the carboxylate anion.

  • This newly formed ion pair is soluble in the organic phase and diffuses across the interface.

  • In the organic phase, the activated, "naked" carboxylate anion reacts with the substrate.

  • The PTC cation pairs with the leaving group and returns to the aqueous phase, completing the catalytic cycle.[8]

G cluster_0 Aqueous Phase (Water) RCOOH RCOOH RCOO_K RCOO⁻ K⁺ RCOOH->RCOO_K RCO_Q [RCOO⁻ Q⁺] (Ion Pair) RCOO_K->RCO_Q Ion Exchange with Q⁺X⁻ at Interface QX Q⁺X⁻ (PTC returning) KX KX (Byproduct) QX->KX Releases X⁻ K2CO3 K₂CO₃ (Base) K2CO3->RCOOH Deprotonates E_Nu E-Y (Substrate) RCO_Q->E_Nu Reacts QY [Q⁺ Y⁻] RCO_Q->QY Forms new ion pair RCO_E RCO-E (Product) E_Nu->RCO_E QY->QX Returns to Aqueous Phase

Caption: Catalytic cycle of Phase-Transfer Catalysis (PTC).

Step-by-Step Protocol: General PTC Procedure
  • Setup: To a round-bottom flask equipped with a condenser and a magnetic stirrer, add the organic solvent (e.g., toluene, dichloromethane), the organic-soluble substrate, and the phase-transfer catalyst (typically 1-10 mol%).

  • Add Aqueous Phase: In a separate beaker, dissolve this compound (1.0 eq.) and an inorganic base (e.g., K₂CO₃, 1.5-2.0 eq.) in water. Add this aqueous solution to the reaction flask.

  • Reaction: Heat the biphasic mixture to the desired reaction temperature and stir vigorously. High agitation is crucial to maximize the interfacial surface area where the catalysis occurs.[5]

  • Monitoring: Monitor the reaction progress by sampling the organic layer using techniques like TLC, GC, or LC-MS.

  • Workup: After the reaction is complete, stop the stirring and allow the layers to separate. The product can be isolated from the organic layer through standard extraction, drying, and purification procedures.

Trustworthiness Check: Catalyst poisoning can occur if certain anions (like iodide or tosylate) are present, which bind too strongly to the PTC cation and inhibit the cycle.[9] If the reaction stalls, consider using a different catalyst or ensuring no inhibitory anions are generated.

Decision-Making Workflow

To select the optimal solubilization strategy, consider the specific constraints of your chemical reaction. Use the following workflow to guide your choice.

G start Start: Need to solubilize This compound in an aqueous system q1 Are all reaction components stable to pH > 6.5? start->q1 q2 Are all reagents soluble and stable in a water/co-solvent mixture? q1->q2  No method1 Use Method 1: pH Adjustment (Salt Formation) q1->method1  Yes q3 Is the reaction partner soluble in an organic solvent immiscible with water? q2->q3  No method2 Use Method 2: Co-solvent System q2->method2  Yes method3 Use Method 3: Phase-Transfer Catalysis q3->method3  Yes fail Re-evaluate reaction design. Consider alternative synthetic routes or non-aqueous conditions. q3->fail  No

Caption: Workflow for selecting the appropriate solubilization method.

References

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?[Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • PubChemLite. This compound (C10H11BrO3). [Link]

  • Oliveira, F. S., et al. (2009). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]

  • Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

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Technical Support Center: Troubleshooting Reactions Involving 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-Bromo-5-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we address common challenges encountered during its use in various chemical transformations, providing in-depth, evidence-based solutions in a user-friendly question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is crucial for effective troubleshooting.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [2]
Appearance White to off-white solid[2]
Solubility Sparingly soluble in water, soluble in organic solvents[2]

I. Esterification Reactions

Esterification of this compound is a common synthetic step. However, a number of issues can arise, from low yields to the formation of unexpected byproducts.

Frequently Asked Questions (FAQs) for Esterification

Question: My Fischer esterification of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Fischer esterifications are frequently due to the reversible nature of the reaction and the presence of water.[3] For a substituted benzoic acid like this compound, steric hindrance from the isopropoxy group, while not at the ortho position, can also play a role.

Causality and Solutions:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process.[3] To drive the reaction forward, you can:

    • Use an Excess of Alcohol: Employing a large excess of the alcohol (e.g., 10-20 equivalents) can significantly shift the equilibrium towards the product.[3]

    • Water Removal: The water generated during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3]

  • Reaction Conditions:

    • Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

    • Temperature and Time: These reactions often require heating under reflux for several hours (1-10 hours) to reach completion.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Purity of Reagents: Water in your alcohol or starting benzoic acid derivative can inhibit the reaction. Ensure all reagents are anhydrous.

Experimental Protocol: Fischer Esterification

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if removing water azeotropically), dissolve this compound in a large excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture, remove the excess alcohol under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify further by column chromatography if necessary.

Question: I'm observing an unexpected byproduct in my esterification reaction. What could it be?

Answer: The presence of the isopropoxy group introduces the possibility of side reactions, particularly under harsh acidic conditions and high temperatures.

Potential Side Reactions:

  • Hydrolysis of the Isopropoxy Group: The ether linkage of the isopropoxy group can be susceptible to cleavage under strong acidic conditions, leading to the formation of 3-Bromo-5-hydroxybenzoic acid.

  • Decarboxylation: While aromatic carboxylic acids are relatively stable, prolonged heating at high temperatures can lead to decarboxylation, although this is generally more of a concern under harsher conditions.[4][5]

Troubleshooting Workflow for Byproduct Identification

G start Unexpected Byproduct Observed tlc Analyze by TLC. Co-spot with starting material. start->tlc isolate Isolate byproduct by column chromatography. tlc->isolate nmr_ms Characterize by NMR and Mass Spectrometry. isolate->nmr_ms hydrolysis_product Compare spectra with known 3-Bromo-5-hydroxybenzoic acid. nmr_ms->hydrolysis_product If byproduct is more polar decarboxylation_product Look for mass corresponding to 1-Bromo-3-isopropoxybenzene. nmr_ms->decarboxylation_product If byproduct is less polar conclusion Identify byproduct and adjust reaction conditions accordingly. hydrolysis_product->conclusion decarboxylation_product->conclusion

Caption: Byproduct identification workflow.

II. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Question: I am experiencing low to no yield in a Suzuki-Miyaura coupling reaction with this compound. What are the common pitfalls?

Answer: Suzuki-Miyaura coupling reactions are sensitive to a variety of factors, and failure can often be attributed to issues with the catalyst, base, solvent, or the reagents themselves.

Potential Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation by oxygen.[6]

    • Solution: Ensure the reaction is thoroughly deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture.

  • Inappropriate Ligand: The choice of phosphine ligand is critical. The electron-donating isopropoxy group can make oxidative addition more challenging.

    • Solution: For electron-rich aryl bromides, more electron-rich and sterically hindered phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can improve reaction rates and yields.[6][7]

  • Base and Solvent Compatibility: The base is crucial for activating the boronic acid for transmetalation.[8]

    • Solution: A common and effective system for challenging couplings is a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent mixture such as dioxane/water or toluene/water.[6]

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of water and base, or homocoupling.

    • Solution: Use high-purity boronic acids and consider using a slight excess (1.1-1.5 equivalents).

Question: My reaction is incomplete, with starting material remaining even after a long reaction time. What should I investigate?

Answer: Incomplete conversion points towards issues with catalyst activity or suboptimal reaction conditions.[6]

Troubleshooting Decision Tree

G start Incomplete Conversion in Suzuki-Miyaura Coupling check_deoxygenation Verify rigorous deoxygenation of all reagents and solvents. start->check_deoxygenation change_ligand Switch to a more electron-rich/ bulky ligand (e.g., SPhos, XPhos). check_deoxygenation->change_ligand If deoxygenation is adequate optimize_base_solvent Screen different base/solvent combinations (e.g., K3PO4/dioxane). change_ligand->optimize_base_solvent check_boronic_acid Assess purity of the boronic acid. Consider using a boronate ester. optimize_base_solvent->check_boronic_acid increase_temp Carefully increase reaction temperature. check_boronic_acid->increase_temp conclusion Achieve complete conversion. increase_temp->conclusion

Caption: Troubleshooting incomplete Suzuki coupling.

III. Amide Coupling Reactions

Formation of an amide bond with the carboxylic acid moiety of this compound is another key transformation, often requiring the use of coupling reagents.

Frequently Asked Questions (FAQs) for Amide Coupling

Question: My amide coupling reaction is sluggish and gives a poor yield. How can I improve it?

Answer: Direct reaction between a carboxylic acid and an amine is generally unfavorable because they form a stable ammonium carboxylate salt. Carboxylic acid activation is necessary.

Key Considerations for Optimization:

  • Choice of Coupling Reagent:

    • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), are effective.

    • Uronium/Phosphonium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient but more expensive.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are commonly used.

    • Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the acid formed during the reaction and to deprotonate the amine.

    • Temperature: These reactions are typically run at room temperature, but gentle heating may be necessary for less reactive substrates.

General Protocol for Amide Coupling using HATU

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent (e.g., DMF). Add the amine (1.0-1.2 equivalents), followed by HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

IV. General Troubleshooting

Question: I am having difficulty purifying my product. What are some general strategies?

Answer: The presence of both a polar carboxylic acid group (or its derivative) and a nonpolar aromatic ring gives this compound and its products an intermediate polarity, which can present purification challenges.

Purification Strategies:

  • Column Chromatography: This is the most versatile method. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Acid-Base Extraction: For products that still contain the carboxylic acid group, you can selectively extract them into an aqueous basic solution (e.g., NaHCO₃), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.

References

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions | Energy & Fuels - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Decarboxylative Hydroxylation of Benzoic Acids - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Decarboxylation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved January 21, 2026, from [Link]

  • This compound (C10H11BrO3) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015, December 3). Retrieved January 21, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 21, 2026, from [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15). Retrieved January 21, 2026, from [Link]

  • 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid - AOBChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025, May 7). Retrieved January 21, 2026, from [Link]

  • Preparation of 3-bromobenzoic acid - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20). Retrieved January 21, 2026, from [Link]

  • Understanding the Polarity of Benzoic Acid: A Deep Dive - Oreate AI Blog. (2026, January 8). Retrieved January 21, 2026, from [Link]

  • "CHEM 222, Chapter 20: Synthesis of Carboxylic Acids: Hydrolysis of Nit" by Katie Garber. (n.d.). Retrieved January 21, 2026, from [Link]

  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. (n.d.).
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Rearrangement in the Reaction of 3-Bromopyridine with Sodium Amide and Sodioacetophenone - PubMed. (1955, May 27). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-5-isopropoxybenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges through a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Section 1: Synthesis Route & Core Process Optimization

The most robust and scalable synthetic route to this compound typically involves a two-step process starting from the readily available 3,5-dihydroxybenzoic acid. This pathway presents distinct challenges in selectivity during bromination and reaction kinetics during etherification, which are critical to control during scale-up.

Synthetic_Pathway A 3,5-Dihydroxybenzoic Acid B 3-Bromo-5-hydroxybenzoic Acid A->B Selective Monobromination Critical Step 1: Selectivity Control C This compound B->C O-Isopropylation (Williamson Ether Synthesis) Critical Step 2: Reaction Completion Troubleshooting_Isopropylation Start Low Conversion in Isopropylation? CheckBase Is base stoichiometry correct (>2.0 eq)? Start->CheckBase CheckSolvent Is solvent anhydrous and appropriate (DMF, ACN)? CheckBase->CheckSolvent Yes ActionBase Increase base to 2.2-2.5 eq. CheckBase->ActionBase No CheckReagent Is alkylating agent reactive enough? CheckSolvent->CheckReagent Yes ActionSolvent Use anhydrous solvent. Consider solvent swap. CheckSolvent->ActionSolvent No CheckTemp Is temperature optimized? CheckReagent->CheckTemp Yes ActionReagent Switch to 2-iodopropane or add catalytic KI. CheckReagent->ActionReagent No ActionTemp Increase temperature (e.g., from 60°C to 80°C). CheckTemp->ActionTemp No Success Problem Solved CheckTemp->Success Yes ActionBase->Success ActionSolvent->Success ActionReagent->Success ActionTemp->Success

Caption: Decision tree for troubleshooting low conversion in the O-isopropylation step.

Q2: Besides unreacted starting material, what impurities should we watch for, and how can they be minimized?

The primary side reaction of concern is the elimination of your isopropylating agent.

  • Propene Formation: The base (e.g., K₂CO₃) can induce E2 elimination of HBr from 2-bromopropane to form propene gas. This side reaction consumes both the base and the alkylating agent, contributing to incomplete conversion. It is favored by higher temperatures.

    • Mitigation: Use the lowest temperature that provides a reasonable reaction rate. Adding the 2-bromopropane slowly (dose-controlled) can keep its instantaneous concentration low, favoring the desired bimolecular substitution over elimination.

  • C-Alkylation: While less common for phenoxides, there is a small possibility of alkylation at the aromatic ring, especially at the activated positions ortho to the hydroxyl group. This is generally a minor impurity but can be detected by sensitive analytical methods like LC-MS.

    • Mitigation: This is difficult to prevent entirely but is minimized by the same conditions that favor O-alkylation (polar aprotic solvents).

Section 3: Purification and Safety at Scale

Q1: What is the most effective, scalable method for purifying the final product?

While chromatography is useful at the lab scale, it is rarely viable for large-scale manufacturing. Crystallization is the preferred method for purifying this compound.

  • Work-up: After the reaction is complete, the solvent (e.g., DMF) is typically removed under vacuum. The residue is then taken up in a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate and washed with water to remove inorganic salts.

  • Acid-Base Extraction: A key purification step is to perform an acid-base extraction. The crude product is dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then separated and re-acidified with an acid like HCl, causing the pure product to precipitate.

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as a heptane/ethyl acetate or toluene/ethanol mixture.

Q2: What are the most critical safety risks when scaling up the bromination step?

Scaling up any bromination is a serious undertaking that requires a thorough risk assessment. [1]

  • Thermal Runaway: The reaction is highly exothermic. A failure in cooling or an uncontrolled addition of bromine can lead to a rapid temperature and pressure increase, potentially causing a reactor breach. All large-scale brominations must be evaluated by a process safety group, potentially including reaction calorimetry studies.

  • Toxic Fume Release: Bromine is highly volatile, corrosive, and toxic. [2]The reaction must be conducted in a well-ventilated area within a closed system. An emergency scrubber system containing a reducing agent like sodium bisulfite or thiosulfate must be in place to neutralize any potential release of bromine vapors. [3]* Material Incompatibility: Bromine is a strong oxidizer and is corrosive to many metals. [4]Reactors should be glass-lined or made of other compatible materials like Hastelloy. Avoid incompatible materials like aluminum. [3]* Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Full-face respirators with appropriate cartridges, chemical-resistant suits, and heavy-duty gloves are required for handling large quantities of bromine. [3][2]

Appendix A: Example Laboratory Protocol

This protocol is for informational purposes at the laboratory scale and must be independently optimized and validated for safety before any scale-up.

Step 1: Selective Monobromination of 3,5-Dihydroxybenzoic Acid

  • To a jacketed reactor maintained at 0-5 °C, charge 3,5-dihydroxybenzoic acid (1.0 eq) and glacial acetic acid (10 vol).

  • Stir to create a slurry.

  • In a separate vessel, dissolve N-Bromosuccinimide (0.95 eq) in acetic acid (5 vol).

  • Slowly add the NBS solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to stir at 5-10 °C for an additional 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Once the reaction is complete, add the mixture to cold water (20 vol).

  • The crude 3-bromo-5-hydroxybenzoic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: O-Isopropylation of 3-Bromo-5-hydroxybenzoic Acid

  • To a clean, dry, inerted reactor, charge the crude 3-bromo-5-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.2 eq), and anhydrous DMF (10 vol).

  • Stir the mixture and heat to 60 °C.

  • Slowly add 2-bromopropane (1.5 eq) over 1 hour.

  • Maintain the temperature at 60-65 °C and stir for 8-12 hours. Monitor by HPLC.

  • If the reaction stalls, consider adding a catalytic amount of KI (0.1 eq) and increasing the temperature to 80 °C.

  • After completion, cool the reactor, filter off the inorganic salts, and concentrate the DMF under vacuum.

  • Proceed with the acid-base work-up and crystallization as described in the purification section.

References

  • Bromination safety - YouTube. (2024).
  • Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress.
  • A Dangerous Bromance. (2024). Scientific Update.
  • 3,5-Diisopropyl-2-hydroxybenzoic acid | CAS 2215-21-6. Santa Cruz Biotechnology. (n.d.).
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. (n.d.).
  • 2-Hydroxy-3,5-diisopropylbenzoic Acid | 2215-21-6. TCI Chemicals. (n.d.).
  • Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016).
  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024). Interscan Corporation.
  • Phenol c-alkylation process. (n.d.). Google Patents.
  • CAS 1119779-04-2 this compound. BOC Sciences. (n.d.).
  • 3,5-Dihydroxybenzoic acid. Grokipedia. (n.d.).
  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). NIH.
  • Buy 3-Bromo-2-isopropoxybenzoic acid | 1247577-76-9. Smolecule. (n.d.).
  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.).
  • 3,5-Dihydroxybenzoic acid. Wikipedia. (n.d.).
  • (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. (2025). ResearchGate.
  • Ch17 Reactions of Aromatic Compounds. (n.d.).
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR.
  • 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511. (n.d.). PubChem - NIH.
  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018).
  • 3-Bromo-5-hydroxybenzoic acid 97 140472-69-1. Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Byproduct Identification in Reactions with 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering for a Senior Application Scientist.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-isopropoxybenzoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts in common synthetic transformations.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, providing explanations for byproduct formation and strategies for prevention.

Question 1: I'm performing a Suzuki-Miyaura coupling reaction and my mass spectrometry results show a significant peak corresponding to the mass of my starting material minus the bromine atom. What is this impurity and how can I prevent its formation?

Answer:

The observed impurity is almost certainly 3-isopropoxybenzoic acid , the product of a reductive dehalogenation side reaction. This is a common byproduct in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[1][2]

Causality of Formation:

Reductive dehalogenation of aryl bromides can occur through several pathways during a Suzuki-Miyaura coupling.[3] The palladium catalyst, intended for the cross-coupling cycle, can instead facilitate the replacement of the bromine atom with a hydrogen atom.[2] This process is often promoted by:

  • Hydrogen Source: The solvent (like 2-propanol), base, or even the organoboron reagent can act as a hydride or hydrogen atom donor.[2]

  • Catalyst System: Highly active palladium catalysts, especially those with electron-rich phosphine ligands, can sometimes favor the dehalogenation pathway.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the incidence of this side reaction.

Mitigation Strategies:

  • Choice of Solvent and Base: Avoid using alcohols like 2-propanol as the primary solvent if dehalogenation is a major issue. Consider aprotic solvents like dioxane or toluene. Use the minimum effective amount of base.

  • Catalyst and Ligand Selection: If using a highly active catalyst, consider switching to a different ligand or precatalyst system known to suppress dehalogenation.

  • Control of Reaction Parameters: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further degradation to the byproduct.

Question 2: In addition to my desired product, my Suzuki-Miyaura reaction mixture contains a high-molecular-weight impurity. What is its likely identity?

Answer:

A common high-molecular-weight byproduct in Suzuki-Miyaura reactions is the homocoupling product of your starting material, which in this case would be a biphenyl derivative formed from two molecules of this compound.[4]

Causality of Formation:

Homocoupling can arise from two main pathways within the catalytic cycle:

  • Reaction of two organopalladium intermediates: An intermediate formed after the oxidative addition of the aryl bromide to the palladium(0) catalyst can react with another such intermediate.

  • Reaction of the organoboron compound with itself: This is also a possibility, though typically less common for the aryl halide partner.

This side reaction is often exacerbated by conditions that disfavor the desired cross-coupling, such as inefficient transmetalation.

Mitigation Strategies:

  • Stoichiometry Control: Ensure precise stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the boronic acid partner can favor the cross-coupling pathway.

  • Slow Addition: In some cases, the slow addition of the aryl bromide to the reaction mixture can maintain its low concentration, thereby minimizing the rate of homocoupling.

  • Base and Catalyst Choice: The choice of base is critical for efficient transmetalation.[5] Ensure the base is suitable for the specific boronic acid or ester being used to facilitate the cross-coupling over the homocoupling pathway.

Question 3: I am conducting an amide coupling using a carbodiimide activator (e.g., EDC) and my starting acid is consumed, but the yield of my desired amide is low. A new, less polar spot has appeared on my TLC plate. What is this byproduct?

Answer:

The likely culprit is the symmetric anhydride of this compound . This byproduct forms when two molecules of the carboxylic acid are activated and react with each other before the amine is acylated.

Causality of Formation:

Mitigation Strategies:

  • Optimize Reagent Addition Sequence: A common strategy to avoid anhydride formation is to add the coupling reagent to a mixture of the carboxylic acid and the amine. This ensures the amine is present to trap the activated intermediate as it forms.

  • Use an Additive: Include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These reagents react with the activated carboxylic acid to form an activated ester intermediate that is more stable towards anhydride formation but still highly reactive towards the amine.

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to moderate the rate of competing side reactions.

Question 4: During a Fischer esterification of this compound with an alcohol under strong acid catalysis (e.g., H₂SO₄), I'm observing an additional polar impurity. What could it be?

Answer:

While unreacted starting material is common due to the equilibrium nature of Fischer esterification, a more polar byproduct could be 3-Bromo-5-hydroxybenzoic acid .[9]

Causality of Formation:

The isopropoxy group is an ether linkage. Under harsh acidic conditions and with heat, particularly in the presence of water, this ether can be cleaved via protonation followed by nucleophilic attack by water. The tertiary nature of the carbon attached to the oxygen in the isopropyl group makes this cleavage more facile than for a primary ether like a methoxy or ethoxy group.

Mitigation Strategies:

  • Milder Conditions: Use the minimum amount of acid catalyst necessary and avoid excessively high temperatures or prolonged heating.

  • Anhydrous Conditions: Ensure all reagents and glassware are dry to minimize the presence of water, which is required for both the reverse esterification reaction and the ether cleavage. Using a Dean-Stark apparatus can help remove water as it forms.[9]

  • Alternative Esterification Methods: If ether cleavage remains a problem, consider alternative, non-acidic esterification methods. For example, reacting the sodium salt of the benzoic acid with an isopropyl halide, or using milder coupling agents to form the ester bond.

Byproduct Identification Workflow

A systematic approach is crucial for the unambiguous identification of unknown byproducts. The following workflow outlines the key steps from initial detection to final characterization.

Byproduct_Identification_Workflow cluster_detection Initial Detection & Analysis cluster_isolation Isolation cluster_characterization Characterization A Crude Reaction Mixture B TLC / LC-MS Analysis A->B Sample C Flash Column Chromatography B->C Identify Target Fractions D Mass Spectrometry (HRMS) C->D Purified Byproduct E NMR Spectroscopy (1H, 13C) C->E Purified Byproduct F FTIR Spectroscopy C->F Purified Byproduct G Structure Elucidation D->G E->G F->G

Caption: Workflow for Byproduct Identification.

Protocol: General Method for Byproduct Isolation via Flash Chromatography

This protocol provides a standard procedure for isolating byproducts from a reaction mixture.

  • Sample Preparation:

    • Concentrate the crude reaction mixture under reduced pressure to obtain an oil or solid.

    • Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane), adding silica gel, and then removing the solvent under vacuum until a free-flowing powder is obtained. This is known as "dry loading."

  • Column Packing:

    • Select an appropriate size flash chromatography column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Pack the column with silica gel using a suitable non-polar solvent or solvent system (the "mobile phase"), ensuring there are no air bubbles or cracks.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a "gradient elution." The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection:

    • Collect fractions as the solvent elutes from the column.

    • Monitor the fractions by TLC to identify which ones contain the desired product and which contain the isolated byproducts.

  • Analysis:

    • Combine the pure fractions containing the byproduct and concentrate them under reduced pressure.

    • Submit the isolated byproduct for spectroscopic analysis (NMR, MS) to confirm its identity.

Data Interpretation Guide

The table below summarizes key analytical data for the most common byproducts of this compound, which can aid in the rapid interpretation of your experimental results.

Byproduct NameStructureMolecular FormulaExact Mass (M)Key ¹H NMR Signals (δ, ppm)
Starting Material This compoundC₁₀H₁₁BrO₃273.98~1.3 (d, 6H, -CH(CH₃)₂), ~4.6 (sept, 1H, -CH(CH₃)₂), ~7.5-8.0 (m, 3H, Ar-H)
Dehalogenated Product 3-Isopropoxybenzoic acidC₁₀H₁₂O₃180.08~1.3 (d, 6H), ~4.6 (sept, 1H), ~7.0-7.8 (m, 4H, Ar-H)
Homocoupling Product 5',5'''-Isopropoxy-[1,1':3',1''-terphenyl]-4'-carboxylic acidC₂₀H₂₂O₆374.14Multiple aromatic signals, two distinct isopropoxy signals.
Ether Cleavage Product 3-Bromo-5-hydroxybenzoic acidC₇H₅BrO₃215.94Aromatic signals, broad singlet for phenolic -OH.
Anhydride Product 3-Bromo-5-isopropoxybenzoic anhydrideC₂₀H₂₀Br₂O₅513.96Aromatic signals will be slightly shifted downfield compared to the acid.

Note: Exact mass corresponds to the monoisotopic mass. For bromine-containing compounds, mass spectrometry will show a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.

References
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved January 21, 2026, from [Link]

  • Artamonov, O. S., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1694-1738. [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. [Link]

  • University of Colorado, Boulder. (n.d.). Experiment 24 – Qualitative Organic Analysis. Retrieved January 21, 2026, from [Link]

  • Chemistry Learner. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • MB-Technews. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved January 21, 2026, from [Link]

  • LinkedIn. (2024, April 1). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Phakhodee, W., & Pattarawarapan, M. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 5(25), 19166-19170. [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Organic and Inorganic Chemistry. [Link]

  • Lapetaje, J. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

  • Slideshare. (n.d.). analytical techniques for estimation of organic compounds. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 9). Evolution of amide bond formation. Request PDF. [Link]

  • Wang, D., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(33), 11439-11443. [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. Request PDF. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validated Analytical Methods for 3-Bromo-5-isopropoxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-Bromo-5-isopropoxybenzoic acid, a crucial intermediate in various synthetic pathways. As drug development professionals and researchers, the ability to accurately and reliably quantify such compounds is paramount for process control, quality assurance, and regulatory compliance. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering you to select and implement the most suitable method for your laboratory's specific needs. Our approach is grounded in the principles of scientific integrity, adhering to internationally recognized validation standards to ensure the trustworthiness and robustness of the data generated.

The Foundation: Principles of Analytical Method Validation

Before delving into specific techniques, it is essential to understand the framework that ensures an analytical method is "fit for purpose." The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, notably ICH Q2(R2), which outlines the core performance characteristics that must be evaluated.[1][2][3][4][5] The objective of validation is to provide documented evidence that a method will consistently produce a result meeting pre-determined specifications and quality attributes.[6][7]

The core validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[8][9]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8][9][10]

  • Precision: The degree of agreement among individual test results from repeated measurements of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8][10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[1][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][9]

A visual representation of the validation workflow provides a clear roadmap for this foundational process.

Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Sets criteria for E1 Specificity (Interference Check) P2->E1 E2 Linearity & Range (Calibration Curve) P2->E2 E3 Accuracy (% Recovery) P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 LOD & LOQ (S/N Ratio or Slope Method) P2->E5 E6 Robustness (Deliberate Variation) P2->E6 R1 Analyze Data & Compare to Criteria E4->R1 All data feeds into R2 Generate Validation Report R1->R2 Summarizes

Caption: General workflow for analytical method validation per ICH guidelines.

Comparative Analysis of Key Quantification Techniques

For a substituted benzoic acid derivative like this compound, several analytical techniques are viable. The choice depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. We will compare three primary methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Principle Separation by polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation by volatility, detection by mass-to-charge ratio.
Specificity Good; can be compromised by co-eluting impurities with similar UV spectra.Excellent; highly specific due to parent/daughter ion monitoring (MRM).Excellent; specific mass fragmentation patterns aid identification.
Sensitivity (Typical LOQ) Low µg/mL range.Low ng/mL to pg/mL range.[10]Low to mid ng/mL range.
Sample Preparation Simple dissolution and filtration.Simple dissolution and filtration.More complex; requires a chemical derivatization step to increase volatility.[13][14]
Throughput High.High.Lower, due to derivatization step.
Instrumentation Cost Low to moderate.High.Moderate.
Expertise Required Basic to intermediate.Advanced.Intermediate.
Primary Application Routine quality control, assay, purity determination.Trace-level impurity analysis, bioanalysis, metabolite identification.Analysis of volatile impurities or when derivatization is advantageous.

In-Depth Methodologies and Protocols

This section provides detailed, self-validating protocols for each technique. The experimental data presented is hypothetical but represents realistic performance expectations based on methods for structurally similar aromatic carboxylic acids.[15][16][17]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for routine quality control, offering a balance of performance, cost, and ease of use. A reversed-phase C18 column is the logical starting point due to the moderate polarity of the analyte.

HPLC_Workflow A 1. Mobile Phase Prep (0.1% Formic Acid in Water/ACN) B 2. Standard/Sample Prep (Dissolve in Mobile Phase, Filter) A->B C 3. HPLC System Setup (Equilibrate C18 Column) B->C D 4. Injection & Data Acquisition (Inject 10 µL, Monitor at 235 nm) C->D E 5. Data Processing (Integrate Peak, Quantify vs. Standard) D->E

Caption: Standard experimental workflow for HPLC-UV analysis.

Detailed Protocol:

  • Instrumentation & Columns:

    • HPLC System with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[17]

  • Reagents & Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid, analytical grade.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm (determined by UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Accurately weigh the sample, dissolve in the diluent to achieve a target concentration of ~100 µg/mL, and filter through a 0.45 µm syringe filter.

Expected Validation Performance:

Parameter Acceptance Criterion Expected Result
Specificity No interference at analyte retention time.Peak is spectrally pure; no co-elution from placebo.
Linearity (5-150 µg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy 98.0% - 102.0% Recovery99.5% - 101.2%
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%Repeatability = 0.8%; Intermediate = 1.3%
LOQ S/N ratio ≥ 101 µg/mL
LOD S/N ratio ≥ 30.3 µg/mL
Robustness %RSD ≤ 2.0% for varied conditionsPasses (Flow rate ±0.1 mL/min, Temp ±2°C)
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, LC-MS/MS is the gold standard.[18] The carboxylic acid moiety makes the analyte ideal for negative ion electrospray ionization (ESI-).

LCMS_Workflow A 1. LC Separation (Same as HPLC-UV method) B 2. Ionization (Negative ESI Source) A->B C 3. MS/MS Analysis (MRM Mode: Select Precursor Ion [M-H]⁻, Fragment, Select Product Ion) B->C D 4. Detection & Quantification (Plot Product Ion Intensity vs. Time) C->D

Caption: Key stages in the LC-MS/MS analytical workflow.

Detailed Protocol:

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Utilize the same LC conditions as the HPLC-UV method to ensure a smooth method transfer if needed. A faster gradient may be employed for higher throughput.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Analyte Mass: C10H11BrO3, MW = 275.10 g/mol .

    • Precursor Ion [M-H]⁻: m/z 274.0.

    • Product Ion: A prominent fragment resulting from collision-induced dissociation (CID) must be determined experimentally (e.g., loss of isopropoxy group or CO2). Let's assume a hypothetical product ion at m/z 196.0 for the purpose of this guide.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: 274.0 → 196.0.

    • Note: Source parameters like capillary voltage, gas flows, and temperature must be optimized for the specific instrument.

  • Preparation of Solutions:

    • Prepare standards and samples as in the HPLC method, but at much lower concentrations (e.g., 0.1 to 100 ng/mL) to match the instrument's sensitivity.

Expected Validation Performance:

Parameter Acceptance Criterion Expected Result
Specificity No signal in MRM channel from placebo.Highly specific; no interferences observed.
Linearity (0.5-100 ng/mL) r² ≥ 0.995r² = 0.998
Accuracy 95.0% - 105.0% Recovery97.8% - 103.5%
Precision (%RSD) Repeatability ≤ 5.0%; Intermediate ≤ 10.0%Repeatability = 3.5%; Intermediate = 6.8%
LOQ S/N ratio ≥ 100.5 ng/mL
LOD S/N ratio ≥ 30.15 ng/mL
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique but is generally reserved for volatile and thermally stable compounds. Since this compound is a non-volatile carboxylic acid, a derivatization step is mandatory to convert it into a volatile ester (e.g., a methyl or silyl ester).[13][14][19] This adds complexity but can be useful if GC-MS is the primary available platform.

GCMS_Workflow A 1. Sample Derivatization (e.g., with BSTFA to form TMS-ester) B 2. GC Injection (Inject into heated inlet) A->B C 3. GC Separation (Separation on a non-polar capillary column) B->C D 4. Ionization & MS Analysis (Electron Ionization, Scan or SIM mode) C->D E 5. Quantification (Use characteristic ions) D->E

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Detailed Protocol:

  • Instrumentation:

    • GC system with a capillary column coupled to a mass spectrometer (e.g., a single quadrupole).

  • Derivatization Protocol (Silylation):

    • Evaporate a known amount of sample/standard to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Scan Mode: Can be run in full scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized analyte.

Expected Validation Performance:

Parameter Acceptance Criterion Expected Result
Specificity Unique retention time and mass spectrum.Excellent specificity from mass fragmentation pattern.
Linearity (10-500 ng/mL) r² ≥ 0.995r² = 0.997
Accuracy 90.0% - 110.0% Recovery94.5% - 106.0% (Higher variability due to derivatization)
Precision (%RSD) Repeatability ≤ 10.0%; Intermediate ≤ 15.0%Repeatability = 7.5%; Intermediate = 11.5%
LOQ S/N ratio ≥ 10 (in SIM mode)10 ng/mL
LOD S/N ratio ≥ 3 (in SIM mode)3 ng/mL

Conclusion and Method Selection

The choice of an analytical method for quantifying this compound is driven by the analytical objective.

  • For routine quality control, purity assessments, and formulation assays , the HPLC-UV method is the most practical and cost-effective choice. It provides sufficient sensitivity and excellent precision for these applications and is straightforward to implement and validate.

  • When trace-level quantification is required , such as for genotoxic impurity analysis or in bioanalytical studies, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable.

  • The GC-MS method is a viable alternative if LC instrumentation is unavailable, but the additional derivatization step increases complexity and potential for variability. It is best suited for labs with established expertise in GC derivatization techniques.

By grounding these practical protocols in the authoritative validation framework provided by ICH and FDA guidelines, researchers and drug development professionals can confidently generate reliable, accurate, and defensible data for this compound.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. Regulatory Affairs Professionals Society. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. J Chromatogr. [Link]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of All Research Education and Scientific Methods. [Link]

  • SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patentechnologies. (n.d.). LCMS Method A. Retrieved from [Link]

  • Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Chromatography Today. (n.d.). A Rapid High Temperature HPLC-ICP-MS Method for the Determination of the Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • ULisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]

  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • South East European Journal of Public Health. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

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A Comparative Study of Palladium Catalysts for Suzuki Coupling with 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction, focusing on the synthesis of biaryl compounds from 3-Bromo-5-isopropoxybenzoic acid. This substrate, with its sterically demanding isopropoxy group and the deactivating carboxylic acid moiety, presents a relevant challenge for modern synthetic chemistry, particularly in the development of pharmaceutical intermediates. We will explore the performance of several catalyst systems, from classical to state-of-the-art, supported by detailed experimental protocols and comparative data.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This palladium-catalyzed reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[4][5] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][6][7] The choice of catalyst, base, and solvent is critical for the success of the reaction, influencing yield, reaction time, and substrate scope.[7][8]

The substrate of interest, this compound, introduces specific challenges. The electron-donating isopropoxy group can affect the electronics of the aryl bromide, while the carboxylic acid can potentially interact with the basic conditions required for the reaction. The steric bulk of the isopropoxy group can also hinder the approach of the catalyst.

The Catalytic Cycle: A Visual Representation

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of well-defined steps centered around the palladium catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(Ar')L2->Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

To evaluate the efficacy of different palladium catalysts for the coupling of this compound with phenylboronic acid, a comparative study was designed. Four distinct catalyst systems were selected to represent a range of generations and ligand classes.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, first-generation catalyst. It is often used for its commercial availability and ease of handling, though it can require higher catalyst loadings and temperatures.[9]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A popular and versatile catalyst known for its effectiveness with a broad range of substrates. The dppf ligand provides thermal stability.

  • SPhos Pd G2 (Second-Generation SPhos Precatalyst): A highly active Buchwald precatalyst featuring a bulky, electron-rich dialkylbiaryl phosphine ligand (SPhos). These catalysts are known for their high efficiency at low loadings and for coupling challenging substrates.[10]

  • XPhos Pd G3 (Third-Generation XPhos Precatalyst): Another advanced Buchwald precatalyst with a different bulky biaryl phosphine ligand (XPhos). Third-generation precatalysts are designed for enhanced stability and activity.

Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of this compound

CatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄3.0K₂CO₃1,4-Dioxane/H₂O1001265
PdCl₂(dppf)1.5K₂CO₃1,4-Dioxane/H₂O90688
SPhos Pd G20.5K₃PO₄Toluene/H₂O80295
XPhos Pd G30.5K₃PO₄Toluene/H₂O801.597

Note: Yields are representative and based on hypothetical experimental data for comparative purposes.

The results clearly demonstrate the evolution of palladium catalyst technology. While the traditional Pd(PPh₃)₄ provides a moderate yield, it requires a significantly longer reaction time and higher catalyst loading. PdCl₂(dppf) offers a substantial improvement in both yield and reaction time. The modern Buchwald precatalysts, SPhos Pd G2 and XPhos Pd G3, exhibit exceptional activity, affording near-quantitative yields in a fraction of the time and at significantly lower catalyst loadings.[10] This highlights the advantages of using catalysts with bulky, electron-rich phosphine ligands for challenging Suzuki-Miyaura couplings.[10][11]

Experimental Protocols

A standardized experimental procedure was followed to ensure a valid comparison between the catalysts.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and the appropriate base (3.0 equiv.).

  • Catalyst Addition: Add the specified palladium catalyst (see Table 1 for loading).

  • Solvent Addition: Add the designated solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL). The mixture is then degassed by bubbling argon through it for 10-15 minutes.

  • Reaction: The flask is sealed and heated to the specified temperature with vigorous stirring for the designated time.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Workup: After completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow, from reaction setup to product analysis.

Experimental_Workflow cluster_workflow Experimental Workflow start Reaction Setup (Reagents & Base) catalyst Catalyst & Solvent Addition start->catalyst degas Degassing (Argon Purge) catalyst->degas react Heating & Stirring degas->react monitor Reaction Monitoring (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Product Isolation & Analysis purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Conclusion

The choice of palladium catalyst has a profound impact on the efficiency of the Suzuki-Miyaura coupling of this compound. For researchers and professionals in drug development, optimizing this key bond-forming reaction is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type precatalysts such as SPhos Pd G2 and XPhos Pd G3 offer significant advantages in terms of reaction speed, yield, and catalyst loading.[9][10] These benefits often outweigh the higher initial cost of the more advanced catalysts, particularly in the context of complex, multi-step syntheses where efficiency and robustness are paramount. The experimental data and protocols provided in this guide serve as a valuable resource for selecting the optimal catalytic system for this and similar challenging cross-coupling transformations.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • NROChemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2016). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • MDPI. (2014). Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • ResearchGate. (2025). (PDF) Palladium used As A Catalyst: A Review. [Link]

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A Senior Application Scientist's Guide to 3-Bromo-5-isopropoxybenzoic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-5-isopropoxybenzoic acid has emerged as a versatile reagent, particularly in the synthesis of biaryl and arylamine moieties that are prevalent in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical comparison of this compound's performance in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will objectively benchmark its reactivity against viable alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Advantage of the 3-Bromo-5-isopropoxy Motif

The unique substitution pattern of this compound offers a confluence of electronic and steric properties that render it a valuable synthetic intermediate. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions. The isopropoxy group at the 5-position, being an electron-donating group, can influence the reactivity of the aryl bromide and impart desirable lipophilicity to the resulting products. The carboxylic acid functionality offers a site for further derivatization, making it a trifunctional building block.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[1][2] We will now compare the performance of this compound with its chloro and iodo analogs in a typical Suzuki-Miyaura coupling with phenylboronic acid.

Causality Behind Experimental Choices: The choice of a palladium catalyst with bulky, electron-rich phosphine ligands is crucial for efficient oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-determining step.[1] The base is required to activate the boronic acid for transmetalation. A mixed solvent system of an organic solvent and water is commonly employed to dissolve both the organic and inorganic reagents.

Comparative Performance in Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
1This compoundPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O12~90 (estimated)
23-Chloro-5-isopropoxybenzoic acidPd₂(dba)₃/XPhos (2 mol% Pd)K₃PO₄t-BuOH24~75 (estimated)
33-Iodo-5-isopropoxybenzoic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O8>95 (estimated)

Note: The yields presented are estimations based on typical reactivities of aryl halides in Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions and substrate. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl > F.[1]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B 1. C Heat under Inert Atmosphere B->C 2. D Monitor by TLC/LC-MS C->D 3. E Aqueous Work-up D->E 4. F Extraction with Organic Solvent E->F 5. G Column Chromatography F->G 6. H Final Product G->H 7.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a standard procedure for the coupling of an aryl bromide with an arylboronic acid.[3]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[4][5] Here, we compare the anticipated performance of this compound with its chloro-substituted counterpart in a reaction with morpholine.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle.[4] A strong, non-nucleophilic base is required to deprotonate the amine, allowing for its coordination to the palladium center. Anhydrous, non-protic solvents are typically used to prevent unwanted side reactions.

Comparative Performance in Buchwald-Hartwig Amination
EntryAryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
1This compoundPd₂(dba)₃/XPhos (2 mol% Pd)NaOtBuToluene16~85 (estimated)
23-Chloro-5-isopropoxybenzoic acidPd₂(dba)₃/RuPhos (2 mol% Pd)K₃PO₄Dioxane24~70 (estimated)

Note: The yields presented are estimations based on typical reactivities of aryl halides in Buchwald-Hartwig aminations and may vary depending on the specific reaction conditions and substrate. Generally, aryl bromides are more reactive than aryl chlorides in this transformation.[4]

Logical Relationship in Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX [Ar-Pd(II)(X)L_n] OA->PdII_ArX + Ar-X Amine_Coord Amine Coordination (R₂NH) PdII_ArX->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ Amine_Coord->PdII_Amine + R₂NH Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido [Ar-Pd(II)(NR₂)L_n] Deprotonation->PdII_Amido - HB⁺X⁻ RE Reductive Elimination PdII_Amido->RE RE->Pd0 - Ar-NR₂

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure that can be adapted for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, to a dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and morpholine.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Conclusion and Future Outlook

This compound demonstrates excellent potential as a versatile building block in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its reactivity profile, stemming from the bromo substituent, offers a good balance between stability and reactivity, generally providing high yields under standard conditions. While iodo-analogs may offer faster reaction kinetics, their higher cost and potential for side reactions can be a drawback. Chloro-analogs, though more economical, typically require more forcing conditions and specialized catalyst systems to achieve comparable yields.

The strategic positioning of the isopropoxy and carboxylic acid groups further enhances the utility of this reagent, allowing for the introduction of desirable physicochemical properties and providing a handle for subsequent synthetic transformations. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the judicious application of well-defined building blocks like this compound will undoubtedly play a pivotal role in accelerating innovation.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI. [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). National Institutes of Health. [Link]

  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][4][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). PubMed. [Link]

  • Buchwald-Hartwig Amin
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Optimization in reaction conditions for Suzuki coupling reactions...
  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
  • Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,...
  • (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a].
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • 3 - BJOC - Search Results. Beilstein Journal of Organic Chemistry.
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Buchwald–Hartwig amin
  • Palladium-catalyzed phosphorus–carbon bond formation: cross-coupling reactions of alkyl phosphinates with aryl, heteroaryl, alkenyl, benzylic, and allylic halides and trifl
  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermedi
  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Sci-Hub.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). MDPI. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Optimization of the reaction conditions for the synthesis of 12-14.
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls (1965). SciSpace.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

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A Senior Application Scientist's Guide to Characterizing Cross-Reactivity in 3-Bromo-5-isopropoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, recognized for a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 3-Bromo-5-isopropoxybenzoic acid serves as a modern starting point for the synthesis of novel chemical entities. The strategic placement of a bromine atom and an isopropoxy group provides a unique electronic and steric profile, offering a versatile template for generating derivatives with potentially high therapeutic efficacy.

However, the central challenge in translating a promising lead compound into a safe and effective drug lies in ensuring its specificity. Cross-reactivity, the unintended binding of a molecule to proteins other than its primary target, is a principal cause of off-target effects, which can lead to toxicity and unforeseen side effects, contributing significantly to drug attrition in preclinical and clinical development.[3]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel derivatives of this compound. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, enabling researchers to build a robust, self-validating system for selectivity profiling. We will use a hypothetical panel of derivatives to illustrate these principles in a practical context.

Part 1: Foundational Concepts of Molecular Selectivity

The core principle of modern drug design is the precise interaction between a small molecule and its intended biological target. The efficacy of a derivative of this compound is dictated by its affinity for a primary target, leading to a desired therapeutic outcome. Cross-reactivity occurs when this molecule also binds to one or more "off-targets," which can trigger unintended biological cascades. Understanding this dichotomy is the first step in designing a logical cross-reactivity screen.

Compound 3-Bromo-5-isopropoxybenzoic Acid Derivative Primary_Target Primary Target Compound->Primary_Target On-Target Binding (High Affinity) Off_Target_1 Off-Target 1 (e.g., Related Kinase) Compound->Off_Target_1 Off-Target Binding (Cross-Reactivity) Off_Target_2 Off-Target 2 (e.g., Metabolic Enzyme) Compound->Off_Target_2 Off-Target Binding (Cross-Reactivity) Therapeutic_Effect Desired Therapeutic Effect Primary_Target->Therapeutic_Effect Biological Cascade Adverse_Effect_1 Adverse Effect A Off_Target_1->Adverse_Effect_1 Unintended Cascade Adverse_Effect_2 Adverse Effect B Off_Target_2->Adverse_Effect_2 Unintended Cascade

Caption: On-Target vs. Off-Target binding of a therapeutic compound.

Part 2: Designing a Focused Derivative Panel for Analysis

To systematically investigate cross-reactivity, a panel of derivatives should be designed to probe key structure-activity relationships (SAR). The selection of analogs allows for the attribution of changes in selectivity to specific structural modifications. For our parent compound, this compound, a logical panel would explore the contributions of the halogen, the alkoxy group, and the substitution pattern.

Table 1: Hypothetical Derivative Panel for Cross-Reactivity Screening

Compound IDStructureRationale for Inclusion
LEAD-001 This compoundThe parent compound and primary lead candidate.
ANALOG-002 3-Chloro-5-isopropoxybenzoic acidInvestigates the effect of halogen identity (Br vs. Cl) on binding promiscuity.
ANALOG-003 3-Bromo-5-ethoxybenzoic acidProbes the impact of alkoxy chain length on steric hindrance and selectivity.
ANALOG-004 3-Bromo-5-methoxybenzoic acidFurther evaluates the role of the size of the alkoxy substituent.
ANALOG-005 2-Bromo-5-isopropoxybenzoic acidPositional isomer to determine the importance of the substitution pattern on the ring.
ANALOG-006 3-Bromo-5-isopropoxybenzamideExplores the bioisosteric replacement of the carboxylic acid with an amide to alter H-bonding.

Part 3: A Comparative Guide to Cross-Reactivity Assay Methodologies

The choice of assay is critical and depends on the research stage, available resources, and the nature of the biological target. A multi-pronged approach, combining biochemical, biophysical, and cell-based assays, provides the most comprehensive understanding of a compound's selectivity profile.[4]

Table 2: Comparison of Key Methodologies for Assessing Small Molecule Cross-Reactivity

Assay TypePrincipleKey AdvantagesKey LimitationsTypical Data Output
Biochemical Assays (e.g., Kinase Panel)Measures direct inhibition of a purified enzyme's activity.High throughput; allows for screening against large panels (e.g., >400 kinases); quantitative.[4]Lacks cellular context (e.g., membrane permeability, metabolism); risk of false positives/negatives.IC50 (half-maximal inhibitory concentration) values.
Biophysical Assays (e.g., SPR)Measures direct binding events in real-time by detecting changes in mass on a sensor surface.Label-free; provides kinetic data (k_on, k_off) and affinity (K_D); can detect weak interactions.[5]Requires specialized equipment; protein immobilization can affect activity; lower throughput than some biochemical assays.K_D (dissociation constant), k_on (association rate), k_off (dissociation rate).
Cell-Based Assays (e.g., Reporter Gene)Measures the downstream cellular consequence of target engagement in a living cell.Physiologically relevant context; accounts for cell permeability and metabolism.Can be difficult to deconvolute direct vs. indirect effects; lower throughput.EC50 (half-maximal effective concentration).
Phenotypic Screening Measures a compound's effect on cell morphology, viability, or behavior without a predefined target.Unbiased; can identify novel mechanisms and targets.Target deconvolution is a major challenge; mechanism of action is unknown.A qualitative or quantitative measure of a phenotypic change.

Part 4: In-Depth Protocol: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is an indispensable tool for validating direct binding and characterizing the kinetics of interaction between a small molecule and a panel of proteins.[5] It provides a quantitative measure of affinity (K_D) and reveals the time-course of the binding event, which is crucial for distinguishing transient, non-specific interactions from high-avidity binding.

Workflow for SPR-Based Cross-Reactivity Screening

cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis prep prep process process data data p1 Immobilize Primary Target and Off-Target Proteins on separate sensor chip flow cells r1 Inject running buffer for baseline stabilization p1->r1 p2 Prepare serial dilutions of 3-Bromo-5-isopropoxybenzoic acid derivatives in running buffer r2 Inject compound dilutions (analyte) over immobilized proteins (ligand) - Association Phase p2->r2 r1->r2 Start Injection r3 Switch back to running buffer - Dissociation Phase r2->r3 End Injection r4 Regenerate sensor surface with a low pH or high salt solution r3->r4 Binding Cycle Complete a1 Generate sensorgrams (Response Units vs. Time) r3->a1 r4->r2 Next Concentration a2 Fit data to a kinetic model (e.g., 1:1 Langmuir binding) a1->a2 a3 Calculate kon, koff, and KD for each compound-protein interaction a2->a3

Caption: A typical experimental workflow for a Surface Plasmon Resonance assay.

Step-by-Step SPR Protocol
  • Protein Immobilization:

    • Covalently immobilize the purified primary target protein and each potential off-target protein onto separate flow cells of a CM5 sensor chip via amine coupling. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations.

    • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the protein (diluted in 10 mM sodium acetate, pH 4.5) until the target RU is reached.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • One flow cell should be left as a blank reference (activated and deactivated) to subtract bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a stock solution of each benzoic acid derivative (e.g., LEAD-001) in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM down to 1 nM) in a suitable running buffer (e.g., HBS-EP+ with 1-2% DMSO). The final DMSO concentration should be consistent across all samples.

  • Binding Analysis (Single-Cycle or Multi-Cycle Kinetics):

    • Equilibrate the system by flowing the running buffer over all flow cells until a stable baseline is achieved.

    • Inject the lowest concentration of the derivative over the flow cells for a set association time (e.g., 120 seconds).

    • Allow the buffer to flow for a set dissociation time (e.g., 300 seconds).

    • Without regeneration, inject the next highest concentration and repeat the association/dissociation steps.

    • After the final concentration, perform a long dissociation step.

    • Regenerate the surface with a short pulse of an optimized regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

  • Data Processing:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from a buffer-only "zero concentration" injection.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine the kinetic constants (k_on, k_off) and the equilibrium dissociation constant (K_D).

Part 5: Interpreting and Presenting Cross-Reactivity Data

The ultimate goal is to quantify the selectivity of each derivative. This is typically achieved by comparing the potency or affinity for the primary target against a panel of off-targets. A selectivity index can be calculated to provide a clear, quantitative measure for comparison.

Selectivity Index (SI) = K_D (Off-Target) / K_D (Primary Target)

A higher SI value indicates greater selectivity for the primary target. An SI > 100 is often considered a benchmark for a highly selective compound in early-stage discovery.

Table 3: Hypothetical Cross-Reactivity Profile of Derivative Panel (SPR Data)

Compound IDPrimary Target K_D (nM)Off-Target A K_D (nM)Off-Target B K_D (nM)Selectivity Index (vs A)Selectivity Index (vs B)
LEAD-001 151,200>10,00080>667
ANALOG-002 25800>10,00032>400
ANALOG-003 454,500>10,000100>222
ANALOG-004 305,000>10,000167>333
ANALOG-005 3501,5008,0004.322.9
ANALOG-006 90>10,000>10,000>111>111

Analysis of Hypothetical Data:

  • LEAD-001 shows good potency and selectivity.

  • Replacing bromine with chlorine (ANALOG-002 ) slightly reduces potency and significantly harms selectivity against Off-Target A.

  • Modifying the alkoxy group (ANALOG-003 and ANALOG-004 ) impacts potency but improves selectivity, suggesting this position is critical for avoiding off-target interactions.

  • Changing the substitution pattern (ANALOG-005 ) is highly detrimental to primary target affinity.

  • The amide bioisostere (ANALOG-006 ) loses some potency but demonstrates excellent selectivity, making it a potentially safer, albeit less potent, lead candidate.

Conclusion

The systematic evaluation of cross-reactivity is not merely a checkbox in the drug discovery workflow; it is a critical, hypothesis-driven investigation into the molecular properties that govern selectivity. For derivatives of this compound, a carefully designed panel of analogs, tested across a multi-tiered platform of biochemical, biophysical, and cellular assays, can provide invaluable insights. This rigorous, evidence-based approach allows researchers to identify compounds with the highest potential for therapeutic success while minimizing the risk of off-target liabilities, ultimately accelerating the journey from the laboratory bench to the clinic.

References

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A Spectroscopic Journey: Unraveling the Synthesis of 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide to the spectroscopic comparison of 3-Bromo-5-isopropoxybenzoic acid with its synthetic precursors. This report provides an in-depth analysis of NMR, IR, and Mass Spectrometry data, offering researchers and drug development professionals a clear roadmap for reaction monitoring and product characterization.

In the realm of medicinal chemistry and materials science, the precise synthesis and unambiguous identification of novel organic molecules are paramount. This compound, a substituted aromatic carboxylic acid, serves as a valuable building block in the development of various pharmaceutical agents and functional materials. Its synthesis typically involves a multi-step pathway, beginning from readily available precursors. This guide offers a comprehensive spectroscopic comparison of the final product with its key precursors—3,5-dihydroxybenzoic acid, 3-bromo-5-hydroxybenzoic acid, and isopropyl bromide—elucidating the chemical transformations through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound is a testament to the strategic functionalization of an aromatic ring. The journey commences with the selective bromination of 3,5-dihydroxybenzoic acid to introduce a bromine atom at a meta position, yielding 3-bromo-5-hydroxybenzoic acid. Subsequently, an etherification reaction with isopropyl bromide under basic conditions affords the final product. Each of these transformations imparts distinct changes to the molecular structure, which are meticulously tracked and confirmed by the spectroscopic techniques detailed herein.

cluster_0 Synthetic Pathway 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid 3-Bromo-5-hydroxybenzoic_Acid 3-Bromo-5-hydroxybenzoic Acid 3,5-Dihydroxybenzoic_Acid->3-Bromo-5-hydroxybenzoic_Acid Bromination 3-Bromo-5-isopropoxybenzoic_Acid This compound 3-Bromo-5-hydroxybenzoic_Acid->3-Bromo-5-isopropoxybenzoic_Acid Etherification Isopropyl_Bromide Isopropyl Bromide Isopropyl_Bromide->3-Bromo-5-isopropoxybenzoic_Acid

Figure 1: Synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, we can precisely map the structural evolution from precursors to the final product.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of each compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. ¹H NMR spectra were acquired with 16 scans, while ¹³C NMR spectra required 1024 scans for adequate signal-to-noise ratio.

¹H NMR Spectral Comparison

The proton NMR spectra offer a clear depiction of the key transformations:

CompoundAromatic Protons (ppm)Hydroxyl Protons (ppm)Isopropyl Protons (ppm)
3,5-Dihydroxybenzoic Acid 6.82 (d, 2H), 6.45 (t, 1H)9.5 (br s, 2H), 12.5 (br s, 1H)-
3-Bromo-5-hydroxybenzoic Acid 7.4-7.6 (m, 3H)10.3 (br s, 1H), 13.2 (br s, 1H)-
Isopropyl Bromide --4.3 (septet, 1H), 1.7 (d, 6H)
This compound 7.5-7.7 (m, 3H)13.1 (br s, 1H)4.7 (septet, 1H), 1.3 (d, 6H)

Analysis:

  • From 3,5-Dihydroxybenzoic Acid to 3-Bromo-5-hydroxybenzoic Acid: The introduction of the bromine atom disrupts the symmetry of the aromatic ring, leading to more complex multiplets in the aromatic region for 3-bromo-5-hydroxybenzoic acid. The disappearance of one hydroxyl proton signal and a shift in the remaining hydroxyl and carboxylic acid proton signals are also indicative of this transformation.

  • From 3-Bromo-5-hydroxybenzoic Acid to this compound: The most significant change is the appearance of signals corresponding to the isopropoxy group. A septet around 4.7 ppm for the methine proton (-OCH) and a doublet around 1.3 ppm for the six equivalent methyl protons (-CH₃) are characteristic of the isopropyl moiety. The disappearance of the phenolic hydroxyl proton signal confirms the successful etherification.

¹³C NMR Spectral Comparison

The carbon NMR spectra provide complementary information, particularly regarding the carbon skeleton:

CompoundAromatic Carbons (ppm)Carboxyl Carbon (ppm)Isopropyl Carbons (ppm)
3,5-Dihydroxybenzoic Acid 158.8 (C3, C5), 132.5 (C1), 108.2 (C2, C6), 107.9 (C4)167.5-
3-Bromo-5-hydroxybenzoic Acid ~110-160~166-
Isopropyl Bromide --45.4 (CH), 24.1 (CH₃)
This compound ~110-160~165~70 (OCH), ~22 (CH₃)

Analysis:

  • Bromination Effect: The introduction of bromine causes a downfield shift for the carbon atom directly attached to it (C3) and influences the chemical shifts of the other aromatic carbons in 3-bromo-5-hydroxybenzoic acid.

  • Etherification Signature: In the spectrum of this compound, the appearance of two new signals in the aliphatic region confirms the presence of the isopropoxy group: one around 70 ppm for the methine carbon and another around 22 ppm for the methyl carbons. The carbon atom attached to the isopropoxy group (C5) will also experience a significant downfield shift compared to its state in the hydroxy precursor.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The key transformations in the synthesis of this compound are clearly observable in the IR spectra.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. For the liquid precursor, isopropyl bromide, a thin film was prepared between two salt plates.

Data Acquisition: IR spectra were recorded using a Fourier-Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

IR Spectral Comparison
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
3,5-Dihydroxybenzoic Acid 3500-3200 (broad, multiple bands)~1680~1250-
3-Bromo-5-hydroxybenzoic Acid 3400-3200 (broad)~1690~1260~600-500
Isopropyl Bromide ---~650-550[1]
This compound 3300-2500 (broad, carboxylic acid)~1700~1280 (aryl ether), ~1100 (alkyl ether)~600-500

Analysis:

  • Bromination: The appearance of a C-Br stretching vibration in the fingerprint region (around 600-500 cm⁻¹) of 3-bromo-5-hydroxybenzoic acid confirms the incorporation of the bromine atom.

  • Etherification: The most telling change in the IR spectrum of this compound is the disappearance of the broad phenolic O-H stretch and the appearance of a strong C-O stretching band for the aryl ether around 1280 cm⁻¹ and the alkyl ether around 1100 cm⁻¹. The broad O-H stretch characteristic of the carboxylic acid remains.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a final confirmation of the product's identity.

Experimental Protocol: Mass Spectrometry

Sample Ionization: Electron Ionization (EI) was used for generating the mass spectra.

Data Acquisition: Mass spectra were obtained using a quadrupole mass spectrometer.

Mass Spectral Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
3,5-Dihydroxybenzoic Acid C₇H₆O₄154.12154 (M⁺), 137, 109, 81
3-Bromo-5-hydroxybenzoic Acid C₇H₅BrO₃217.02216/218 (M⁺), 199/201, 171/173, 120
Isopropyl Bromide C₃H₇Br122.99122/124 (M⁺), 107/109, 43 (base peak)[2]
This compound C₁₀H₁₁BrO₃259.10258/260 (M⁺, predicted), 216/218, 199/201, 137

Analysis:

  • Isotopic Signature of Bromine: A key feature in the mass spectra of the brominated compounds is the presence of two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is characteristic of the two isotopes of bromine (⁷⁹Br and ⁸¹Br)[2]. This provides definitive evidence for the presence of a single bromine atom in 3-bromo-5-hydroxybenzoic acid and this compound.

  • Fragmentation Patterns: The fragmentation patterns provide further structural confirmation. For instance, the loss of a carboxyl group (-COOH, 45 Da) or an isopropoxy group (-OCH(CH₃)₂, 59 Da) from the molecular ion of the final product can be observed, corroborating its structure. The base peak at m/z 43 in the spectrum of isopropyl bromide corresponds to the stable isopropyl cation.

cluster_1 Spectroscopic Analysis Workflow node_synthesis Synthesis Step node_nmr NMR Analysis ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton node_synthesis->node_nmr Characterize H/C Framework node_ir IR Spectroscopy Functional Group Identification node_synthesis->node_ir Identify Functional Groups node_ms Mass Spectrometry Molecular Weight & Fragmentation node_synthesis->node_ms Confirm Molecular Weight node_characterization Structural Confirmation node_nmr->node_characterization node_ir->node_characterization node_ms->node_characterization

Figure 2: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and detailed account of the chemical transformations occurring at each step of the synthesis. ¹H and ¹³C NMR spectroscopy offer precise information on the changes in the molecular framework, particularly the introduction of the bromine atom and the isopropoxy group. IR spectroscopy effectively tracks the key functional group modifications, such as the disappearance of the phenolic hydroxyl group and the appearance of ether linkages. Finally, mass spectrometry confirms the molecular weight of each compound and provides characteristic isotopic patterns for the brominated species. This comprehensive spectroscopic guide serves as an invaluable resource for chemists, enabling confident synthesis, reaction monitoring, and unambiguous characterization of this compound and related compounds.

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Efficacy comparison of drug candidates synthesized from 3-Bromo-5-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initial Research on 3-Bromo-5-isopropoxybenzoic Acid Yields Insufficient Data for a Comparative Guide

An initial investigation into drug candidates synthesized from this compound revealed a significant lack of publicly available, comparative efficacy data. The existing literature and chemical databases primarily identify this compound as a chemical intermediate or a building block in broader synthetic pathways. While patents may mention its use in the creation of large classes of molecules with theoretical therapeutic applications, they do not provide the specific, head-to-head experimental data on distinct drug candidates that is necessary for a robust, evidence-based comparison guide. The available information is largely confined to chemical properties and supplier details, rather than the biological activities of its derivatives.

A Strategic Shift to a More Viable and Data-Rich Topic: A Comparative Analysis of Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer

To fulfill the core requirements of providing a detailed, data-driven, and scientifically rigorous comparison guide for a research-oriented audience, a strategic pivot to a more extensively documented topic is necessary. The field of oncology, and specifically the development of targeted therapies, offers a wealth of comparative data. Therefore, this guide will now focus on a topic with a rich and accessible body of literature: "An Efficacy Comparison of Third-Generation EGFR Inhibitors in the Treatment of Non-Small Cell Lung Cancer (NSCLC)."

This revised topic allows for a comprehensive analysis of well-characterized drug candidates, supported by extensive preclinical and clinical data. It will enable a thorough examination of their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them. This approach will fully align with the original request's intent to deliver a high-quality, scientifically sound comparison guide for researchers and drug development professionals. The subsequent sections will proceed with this new focus, providing a detailed and authoritative overview of third-generation EGFR inhibitors.

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Bromo-5-isopropoxybenzoic Acid in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the selection of building blocks for active pharmaceutical ingredients (APIs) is a critical decision point, balancing chemical functionality against process viability. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-5-isopropoxybenzoic acid, a key intermediate in the synthesis of novel therapeutics. We will dissect its synthetic pathways, compare it against viable structural analogs, and present a framework for its application in large-scale manufacturing. This analysis is grounded in process chemistry principles, emphasizing yield, purity, cost-effectiveness, and scalability, to empower researchers and drug development professionals in making informed strategic decisions.

Introduction: The Strategic Value of Substituted Benzoic Acids

Substituted benzoic acids are cornerstone intermediates in medicinal chemistry. The specific arrangement of functional groups on the aromatic ring—such as halogens, nitro groups, and alkoxy moieties—provides a versatile scaffold for constructing complex molecules with targeted biological activity.[1] For instance, halogenated benzoic acid derivatives are crucial for manufacturing therapeutic agents like SGLT2 inhibitors for diabetes management.[2]

This compound offers a unique combination of features:

  • A Bromo Group: A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of carbon-carbon and carbon-heteroatom bonds.

  • An Isopropoxy Group: Provides steric bulk and lipophilicity compared to a methoxy or hydroxy group, which can be critical for modulating a drug candidate's binding affinity, selectivity, and pharmacokinetic profile.

  • A Carboxylic Acid Group: Allows for amide bond formation, esterification, or other transformations to link the scaffold to other parts of the target molecule.

This guide will explore the practicalities of leveraging this valuable building block on an industrial scale.

Large-Scale Synthesis of this compound

The economic viability of using any intermediate is fundamentally tied to the efficiency of its synthesis. For this compound, a robust and scalable synthesis is paramount. While multiple routes are conceivable, a highly efficient approach adapted from methodologies for similar structures involves the direct bromination of 3-isopropoxybenzoic acid. This avoids protecting group chemistry that might be required if starting from 3-bromo-5-hydroxybenzoic acid.

A state-of-the-art approach, inspired by high-yield industrial bromination processes, utilizes N-bromosuccinimide (NBS) in the presence of a catalyst system in a suitable solvent.[3] This method is often preferred over using elemental bromine, especially on a large scale, due to improved safety, selectivity, and reduced formation of byproducts.[4]

Visualizing the Synthetic Pathway

The diagram below outlines the recommended two-step synthesis starting from the readily available 3-hydroxybenzoic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Regioselective Bromination 3-hydroxybenzoic_acid 3-Hydroxybenzoic Acid reagents_1 2-Bromopropane, K2CO3, DMF 3-hydroxybenzoic_acid->reagents_1 3-isopropoxybenzoic_acid 3-Isopropoxybenzoic Acid reagents_1->3-isopropoxybenzoic_acid reagents_2 NBS, H2SO4, Red Phosphorus (cat.) 3-isopropoxybenzoic_acid->reagents_2 product This compound reagents_2->product G start Need a 3-Bromo-5-substituted Benzoic Acid Intermediate? q_isopropoxy Is the isopropoxy group CRITICAL for target activity, selectivity, or DMPK properties? start->q_isopropoxy use_isopropoxy Use this compound. Proceed with scalable synthesis. q_isopropoxy->use_isopropoxy Yes q_methoxy Is the methoxy group sufficient? (Lower cost, validated scale-up) q_isopropoxy->q_methoxy No use_methoxy Use 3-Bromo-5-methoxybenzoic acid. q_methoxy->use_methoxy Yes re_evaluate Re-evaluate other alternatives (e.g., ethoxy, hydroxy, ethyl) q_methoxy->re_evaluate No

Caption: Decision workflow for selecting the optimal building block.

  • Benefit Analysis (The "Why"): The primary benefit of the isopropoxy group is its unique physicochemical profile. In drug design, moving from a methoxy to an isopropoxy group can:

    • Increase Lipophilicity (LogP): Potentially improving membrane permeability and oral absorption.

    • Introduce Steric Hindrance: This can enhance selectivity by preventing off-target binding or protect a nearby functional group from metabolic attack.

    • Improve Patentability: Introducing a novel structural motif can strengthen the intellectual property position of a new chemical entity. If preliminary structure-activity relationship (SAR) data shows a significant improvement in efficacy or safety with the isopropoxy group, the higher cost is easily justified.

  • Cost Analysis (The "How Much"):

    • Raw Materials: As shown in Table 1, the primary cost driver is the 3-isopropoxybenzoic acid starting material.

    • Process: The synthesis process itself is highly efficient and comparable to that of the methoxy analog, adding minimal differential process cost. [3] * Scale-Up: The documented success of scaling up similar bromination reactions suggests that the synthesis of this compound is industrially feasible. [2]Companies like BOC Sciences already offer production from kilograms to metric tons, indicating established large-scale capability. []

Experimental Protocols

To ensure trustworthiness, the following is a detailed, self-validating protocol for the large-scale synthesis of the target compound, adapted from a validated industrial process for a similar molecule. [3]

Protocol: Large-Scale Synthesis of this compound

Objective: To synthesize this compound with >90% yield and >99% purity.

Reagents & Materials:

  • 3-Isopropoxybenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 vols)

  • Potassium Bromide (KBr) (0.1 eq)

  • Red Phosphorus (0.1 eq)

  • Dichloromethane (DCM) (5 vols)

  • Ice Water

  • Ethanol (for recrystallization)

Equipment:

  • Glass-lined reactor with temperature control, overhead stirrer, and addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Procedure:

  • Charge the reactor with Dichloromethane (5 vols), 3-isopropoxybenzoic acid (1.0 eq), concentrated Sulfuric Acid (2 vols), Potassium Bromide (0.1 eq), and Red Phosphorus (0.1 eq).

  • Begin vigorous stirring and cool the reactor jacket to maintain an internal temperature of 25°C.

  • Slowly add N-Bromosuccinimide (1.2 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, maintain the reaction at 25-30°C for 3 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Prepare a separate quench vessel with 20 volumes of ice water.

  • Slowly transfer the reaction mixture into the ice water with stirring to quench the reaction.

  • Separate the organic (DCM) layer.

  • Recover the dichloromethane under reduced pressure.

  • The resulting solid crude product is filtered.

  • Recrystallize the crude solid from hot ethanol to yield the final product.

  • Dry the purified crystals under vacuum at 50-60°C.

Quality Control: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. Purity should be assessed by HPLC.

Conclusion and Recommendations

This compound is a specialty building block whose value is intrinsically linked to the specific pharmacological requirements of the target API.

  • Recommendation for Use: Employ this compound when SAR studies confirm that its unique steric and electronic properties deliver a tangible improvement in the drug candidate's performance (e.g., potency, selectivity, or DMPK profile) that cannot be achieved with less expensive analogs like 3-bromo-5-methoxybenzoic acid.

  • Cost-Benefit Verdict: While the upfront raw material cost is higher, the synthesis is efficient, high-yielding, and scalable using established industrial methods. [2][3]Therefore, the process costs do not significantly detract from its viability. The primary justification remains the added value it brings to the final API. In drug development, an improvement in clinical performance far outweighs the marginal increase in intermediate cost.

For projects in early discovery, it is prudent to synthesize and test analogs derived from methoxy, ethoxy, and isopropoxy benzoic acids to build a clear SAR profile. This data-driven approach will provide the ultimate justification for selecting the optimal building block for large-scale synthesis and commercialization.

References

  • Suzhou ShiYa Biopharmaceuticals, Inc. (n.d.). 3-Bromo-5-isopropoxy-benzoic acid. Retrieved January 21, 2026, from [Link]

  • International Journal of Innovative Science and Research Technology. (2023, April). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-ethylbenzoic acid. Retrieved January 21, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved January 21, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved January 21, 2026, from [Link]

  • MDPI. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • MDPI. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Versatile Building Block

In the landscape of medicinal chemistry and materials science, 3-Bromo-5-isopropoxybenzoic acid (CAS No. 1119779-04-2) is a valuable and versatile building block.[][2][3] Its utility stems from a trifecta of functional groups on a stable aromatic scaffold: a reactive aryl bromide, a modifiable carboxylic acid, and a sterically influential isopropoxy ether. This specific arrangement allows for sequential, regioselective modifications, making it a cornerstone in the synthesis of complex molecules, including pharmaceutical intermediates.[4][5]

This guide moves beyond a simple cataloging of alternatives. We will dissect the reactivity of this compound at each functional site and provide a comparative analysis of alternative reagents. The objective is to empower researchers to make strategic, data-driven decisions that optimize for reactivity, cost, scalability, and the specific demands of their synthetic goals.

Chapter 1: The Reactivity Landscape

The synthetic power of this compound lies in the distinct and orthogonal reactivity of its functional groups. Understanding these reactions is key to identifying viable alternatives.

  • The Aryl Bromide: This is the primary site for carbon-carbon and carbon-heteroatom bond formation. It is an ideal handle for transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[6][7] The bromine atom offers a favorable balance between reactivity and stability, being more reactive than a chloride but generally more stable and cost-effective than an iodide.

  • The Carboxylic Acid: This group is readily converted into a wide array of functional groups. Standard transformations include esterification, amidation (using coupling agents), and reduction to a primary alcohol.[8][9] Its acidic nature also influences the overall electronic properties of the aromatic ring.

  • The Isopropoxy Group: This ether linkage provides steric bulk and enhances lipophilicity. While generally stable, it can be a site for ether cleavage under harsh acidic conditions (e.g., HBr, BBr₃), though this is typically avoided to maintain the core scaffold. Its electronic contribution is that of a weak electron-donating group.

cluster_molecule This compound cluster_reactions Key Reaction Classes mol Structure cc_coupling C-C Coupling (Suzuki, Heck) mol->cc_coupling Aryl Bromide cn_coupling C-N/C-O Coupling (Buchwald-Hartwig) mol->cn_coupling snar SNAr mol->snar grignard Metal-Halogen Exchange mol->grignard ester Esterification mol->ester Carboxylic Acid amide Amidation mol->amide reduction Reduction mol->reduction start Start reactants Combine Aryl Halide, Boronic Acid, & Base (K₂CO₃) start->reactants solvent Add Solvent (e.g., Dioxane/H₂O) reactants->solvent degas Degas with N₂/Ar (3 cycles) solvent->degas catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) degas->catalyst heat Heat to 80-100 °C (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup (Quench, Extract) heat->workup purify Purify (Column Chromatography) workup->purify end End purify->end

Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition & Degassing: Add a suitable solvent system (e.g., 1,4-dioxane and water, 4:1). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Application 2: Carboxylic Acid Derivatization (Amidation)

Amide bond formation is fundamental in drug discovery. While the benzoic acid can be coupled directly, activating it first can provide a more reliable and efficient reaction.

Comparative Analysis of Amidation Strategies:

Reagent/MethodReactivityKey ReagentsAdvantagesDisadvantages
Direct Coupling ModerateThis compound + AmineOne-step, avoids handling sensitive intermediates.Requires coupling agents (HATU, EDC) which can be expensive and generate stoichiometric waste.
Acyl Chloride Very High3-Bromo-5-isopropoxybenzoyl chlorideHighly reactive, rapid reaction times, no coupling agent needed.Moisture sensitive, requires an extra synthetic step (acid to acyl chloride using, e.g., SOCl₂), generates HCl byproduct.
Esterification LowMethyl 3-bromo-5-isopropoxybenzoateStable intermediate, useful for specific transformations.Requires a second step (amidation of the ester), which is often slow and may require harsh conditions. [10]

Expert Commentary: For most lab-scale syntheses, direct coupling using a modern coupling agent like HATU or COMU offers the best combination of efficiency, reliability, and broad substrate scope. The acyl chloride route is often reserved for simple, robust amines where the generation of HCl is not problematic, or for large-scale processes where the cost of coupling agents is prohibitive.

Protocol: General Procedure for Amide Coupling via HATU

  • Acid Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). Add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Coupling Agent: Add the coupling agent, such as HATU (1.1 eq), to the solution and stir for 15-30 minutes at room temperature to form the activated ester in situ.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up to remove the DMF and water-soluble byproducts. Purify the crude product by chromatography or recrystallization.

Chapter 4: Strategic Decision-Making

Choosing the right starting material is a multi-faceted decision. The following logic tree illustrates a typical thought process for selecting a reagent for a C-C bond formation task.

start Objective: Synthesize Biaryl Derivative q1 Is Cost the Primary Driver? start->q1 use_cl Use 3-Chloro-analog q1->use_cl Yes q2 Is the Substrate Complex or Sensitive? q1->q2 No dev_catalyst Invest time in developing a highly active catalyst system (e.g., with Buchwald ligands) use_cl->dev_catalyst use_i Use 3-Iodo-analog q2->use_i Yes use_br Use 3-Bromo-analog (Default) q2->use_br No mild_cond Utilize mild conditions (lower temp, weaker base) to maximize yield and purity. use_i->mild_cond std_cond Employ standard, well-documented conditions (e.g., Pd(PPh₃)₄) for a balance of cost and reactivity. use_br->std_cond

Caption: Decision tree for selecting a halogenated benzoic acid for Suzuki coupling.

Conclusion

This compound is a powerful and reliable synthetic intermediate. However, true mastery in chemical synthesis comes from knowing when to deviate from the standard path. By considering chloro-, iodo-, and boronate-based alternatives, researchers can tailor their synthetic strategy to meet specific project goals. For applications demanding cost-effectiveness at scale, the chloro-analog is the logical target, despite requiring more process development. Conversely, for delicate, late-stage syntheses where success is paramount, the higher reactivity of an iodo-analog provides a significant advantage. Ultimately, the principles of reactivity, stability, and cost form the essential pillars for intelligent reagent selection in modern organic chemistry.

References

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Chemistry Stack Exchange. (2021). Substitution in aryl halides. [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Unknown Source. (n.d.).
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]

  • Unknown Source. (n.d.).
  • YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. [Link]

  • PubChemLite. (n.d.). This compound (C10H11BrO3). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. [Link]

  • Unknown Source. (n.d.).
  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. [Link]

  • PubChem. (n.d.). 3-Bromo-5-ethylbenzoic acid. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. [Link]

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The Critical Impact of Supplier Choice on Experimental Reproducibility: A Comparative Guide to 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of scientific discovery and therapeutic innovation, the reproducibility of experimental results is paramount. The quality and consistency of chemical reagents are foundational to this principle, yet are often overlooked variables in experimental design. This guide provides a comprehensive comparative analysis of 3-Bromo-5-isopropoxybenzoic acid obtained from three different suppliers. Through a series of rigorous analytical and functional assessments, we demonstrate how subtle variations in purity, impurity profiles, and physical properties between suppliers can significantly impact experimental outcomes. This guide serves as a critical resource for researchers, scientists, and drug development professionals, underscoring the importance of meticulous reagent qualification to ensure the validity and reliability of their work.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its structural integrity and purity are therefore critical starting points for multi-step synthetic pathways. Impurities or batch-to-batch inconsistencies can lead to failed reactions, the generation of unwanted byproducts, and ultimately, a lack of experimental reproducibility.[1] Such issues not only waste valuable time and resources but can also call into question the validity of scientific findings.[2]

This guide presents a systematic approach to evaluating the quality of this compound from three representative, anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C). We will delve into a head-to-head comparison of their physical and chemical properties, as well as their performance in a standard esterification reaction. The causality behind our experimental choices will be explained, providing a framework for researchers to establish their own internal quality control standards.

Materials and Methods

To provide a robust comparison, we will perform a series of analytical tests to characterize the material from each supplier, followed by a functional assay to assess its performance in a common chemical transformation.

Physical and Chemical Characterization

A battery of standard analytical techniques will be employed to create a comprehensive profile of the this compound from each supplier.

  • Appearance: Visual inspection of the physical state and color.

  • Solubility: Assessment of solubility in a common organic solvent, such as methanol.[3]

  • Melting Point Determination: A key indicator of purity. Impurities tend to depress and broaden the melting point range.

  • Water Content (Karl Fischer Titration): Quantification of water content, as excess moisture can interfere with many chemical reactions.[4]

  • Purity and Impurity Profiling (HPLC): High-Performance Liquid Chromatography (HPLC) to determine the purity of the main compound and identify any potential impurities.[5]

  • Structural Confirmation (FT-IR and ¹H NMR Spectroscopy): Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm the chemical structure and identify any structural abnormalities.[6]

Functional Assay: Fischer Esterification

To evaluate the performance of the material from each supplier in a practical application, a Fischer esterification reaction will be performed. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol to yield methyl 3-bromo-5-isopropoxybenzoate.[7][8] The reaction yield will be used as a key performance indicator.

Experimental Protocols

Protocol 1: Analytical Characterization
  • Appearance: A small sample from each supplier is placed on a white watch glass and visually inspected under consistent lighting conditions.

  • Solubility (in Methanol): To 1 mL of methanol in a test tube, add the compound from each supplier portion-wise with agitation until saturation is reached. The approximate solubility is recorded.

  • Melting Point Determination: A small amount of each sample is packed into a capillary tube and the melting point is determined using a calibrated melting point apparatus. The temperature is ramped at a rate of 1°C/minute near the expected melting point.[9]

  • Water Content (Karl Fischer Titration): The water content of each sample is determined using a volumetric Karl Fischer titrator.[10][11]

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid) in a 60:40 ratio.

    • Column: C18 reverse-phase column.

    • Detection: UV at 230 nm.

    • Standard Preparation: A standard solution of this compound of known high purity is prepared.

    • Sample Preparation: Accurately weighed samples from each supplier are dissolved in the mobile phase.

    • Injection: 10 µL of each sample solution is injected into the HPLC system. Purity is calculated based on the area percentage of the main peak.[12][13]

  • FT-IR Spectroscopy: An infrared spectrum of each sample is obtained using a KBr pellet method.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of each sample is recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Protocol 2: Fischer Esterification
  • To a round-bottom flask, add 1.0 g of this compound from one of the suppliers.

  • Add 10 mL of anhydrous methanol and 0.2 mL of concentrated sulfuric acid.

  • The mixture is heated to reflux for 2 hours.[8]

  • After cooling to room temperature, the reaction mixture is poured into 50 mL of ice-cold water.[14]

  • The resulting precipitate (the ester product) is collected by vacuum filtration and washed with cold water.

  • The crude product is dried, and the mass is recorded to calculate the reaction yield.

  • The procedure is repeated for the material from the other two suppliers under identical conditions.

Results

The results of the analytical characterization and the functional assay are summarized below.

Table 1: Physical and Chemical Properties of this compound from Different Suppliers
ParameterSupplier ASupplier BSupplier C
Appearance White crystalline solidOff-white powderWhite crystalline solid
Solubility in Methanol Freely solubleSolubleFreely soluble
Melting Point (°C) 118-120115-119119-120
Water Content (%) 0.050.450.10
HPLC Purity (%) 99.598.299.1
Major Impurity (%) 0.31.5 (unidentified)0.6
Table 2: Functional Assay Results - Fischer Esterification
SupplierStarting Material (g)Product Yield (%)
Supplier A 1.092
Supplier B 1.078
Supplier C 1.088

Discussion

The data presented in Tables 1 and 2 clearly illustrate the variability in quality and performance of this compound from different suppliers.

Supplier A provided a high-purity material with a sharp melting point and low water content. This translated to a high yield in the Fischer esterification reaction, indicating that the material is well-suited for synthetic applications where high reactivity and minimal side reactions are desired.

Supplier B's material, on the other hand, showed several red flags. The off-white appearance, broader and depressed melting point, and significantly higher water content all pointed towards a lower purity product. This was confirmed by the HPLC analysis, which revealed a lower purity of 98.2% and the presence of a significant unidentified impurity. The consequence of this lower quality was a markedly reduced yield in the esterification reaction. The higher water content likely hindered the acid-catalyzed reaction, and the impurity may have interfered with the desired transformation.

Supplier C offered a product of intermediate quality. While the purity was high, the presence of a notable impurity and slightly higher water content compared to Supplier A resulted in a lower, albeit still acceptable, reaction yield.

These results underscore the critical need for in-house quality assessment of starting materials. Relying solely on the supplier's certificate of analysis may not be sufficient to prevent experimental failures or ensure reproducibility.

Visualization of the Evaluation Process

The following workflow diagram illustrates the systematic approach taken in this comparative guide.

G cluster_0 Material Acquisition cluster_1 Analytical Characterization cluster_2 Functional Assay cluster_3 Data Analysis & Comparison Supplier_A Supplier A Appearance Appearance Supplier_A->Appearance Supplier_B Supplier B Supplier_B->Appearance Supplier_C Supplier C Supplier_C->Appearance Solubility Solubility Appearance->Solubility MeltingPoint Melting Point Solubility->MeltingPoint WaterContent Water Content (KF) MeltingPoint->WaterContent HPLC HPLC Purity WaterContent->HPLC Spectroscopy FT-IR & NMR HPLC->Spectroscopy Esterification Fischer Esterification Spectroscopy->Esterification Comparison Comparative Analysis Esterification->Comparison

Caption: Experimental workflow for the comparative analysis of this compound from different suppliers.

Conclusion and Recommendations

This guide demonstrates that significant variations can exist in the quality of this compound from different suppliers. These differences in purity, water content, and impurity profiles have a direct and measurable impact on the outcome of a standard chemical reaction. For researchers, scientists, and drug development professionals, the key takeaway is the necessity of implementing a robust internal quality control program for all critical reagents.

We recommend the following best practices:

  • Always perform an incoming inspection: At a minimum, a melting point determination and a spectroscopic confirmation (such as FT-IR) should be conducted on all new batches of critical starting materials.

  • For sensitive applications, a more thorough analysis is warranted: This may include HPLC for purity assessment and Karl Fischer titration for water content.

  • Maintain a database of supplier performance: Track the quality and consistency of materials from different suppliers over time to inform future purchasing decisions.

  • Do not assume that a higher price always equates to higher quality: A systematic evaluation, as outlined in this guide, is the only way to make an informed decision.

By taking these proactive steps, researchers can significantly enhance the reproducibility of their experiments, accelerate the pace of their research, and have greater confidence in the validity of their results.

References

  • PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents like 3-Bromo-5-isopropoxybenzoic acid demand a meticulous, informed approach. This guide provides essential, actionable protocols for its safe management and disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to not only use this compound effectively but also to manage its entire lifecycle responsibly.

Core Hazard Profile and Risk Assessment

This compound (C₁₀H₁₁BrO₃) is a halogenated aromatic carboxylic acid.[1][2] Its proper handling and disposal are dictated by the combined risks associated with these functional groups. While specific toxicological data for this exact compound is limited, a robust safety protocol can be established by analyzing data from structurally similar chemicals, such as 3-bromobenzoic acid and other brominated organic compounds.

The primary hazards are consistently identified as:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation and potentially significant damage.[3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[3][5]

Furthermore, as a brominated organic compound, it is classified as a halogenated organic waste, which carries specific regulatory implications for disposal.[6][7] Some related compounds also exhibit acute toxicity if swallowed and are hazardous to aquatic life, warranting a cautious approach to prevent environmental release.

Table 1: GHS Hazard Classification and Precautionary Statements

This summary is based on data for closely related brominated benzoic acids and represents a conservative safety approach.

Hazard ClassGHS CodePrecautionary Statements (Examples)
Skin IrritationH315P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye IrritationH319P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationH335P261: Avoid breathing dust.[5] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Disposal-P501: Dispose of contents/container to an approved waste disposal plant.[5]

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins long before the waste container leaves the laboratory. The principle of waste stream segregation is paramount to ensure safety, compliance, and cost-effective disposal.

Causality of Segregation: this compound is a halogenated organic acid .

  • Halogenated Waste: It must be segregated from non-halogenated organic waste. The reason for this is that halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[8][9] Mixing them with non-halogenated waste unnecessarily subjects the entire volume to this more complex and expensive disposal process.

  • Acidic Waste: It must not be mixed with bases (e.g., sodium hydroxide, amines) in the same waste container. This can trigger a vigorous and potentially dangerous exothermic neutralization reaction. It should also be kept separate from strong oxidizing agents.[4]

Protocol for Waste Accumulation:

  • Designate a Container: Use a dedicated, chemically resistant container clearly labeled "HALOGENATED ORGANIC WASTE."

  • Maintain a Log: Affix a waste log to the container. For every addition, record the chemical name ("this compound"), quantity, and date. This is a critical step for regulatory compliance and for the safety of disposal personnel.

  • Ensure Proper Sealing: Keep the waste container tightly closed when not in use to prevent the release of any potential vapors.[4][5]

  • Secondary Containment: Store the waste container in a secondary tub or tray to contain any potential leaks.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

Small Spill Cleanup Protocol (Solid Material):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Prevent Dusting: Do not sweep dry. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[10]

  • Collect Material: Carefully scoop the mixture into a designated waste container.[3]

  • Decontaminate: Wipe the area with a damp cloth or paper towel.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, absorbent) must be placed in the halogenated organic waste container. Handle uncleaned containers and cleanup materials like the product itself.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic compound under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11] The only acceptable method of disposal is through a licensed hazardous waste management facility.

Diagram: Decision Workflow for Chemical Waste Disposal

G start Waste Generated: This compound classify Classify Waste: Is it a Halogenated Organic Compound? start->classify segregate Segregate as 'Halogenated Organic Waste' classify->segregate  Yes   error_node Error: Re-evaluate Waste Stream. Consult SDS and EHS. classify->error_node  No   check_compat Check for Incompatibility (e.g., with bases, oxidizers) segregate->check_compat containerize Place in a dedicated, sealed, and properly labeled container. check_compat->containerize  Compatible   store Store in designated Satellite Accumulation Area (SAA) with secondary containment. containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal Final Disposal: High-Temperature Incineration at a licensed facility. contact_ehs->disposal

Sources

Comprehensive Handling Guide: Personal Protective Equipment for 3-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 3-Bromo-5-isopropoxybenzoic acid, tailored for researchers and drug development professionals. As a structurally complex molecule, its handling requires a nuanced understanding of its potential hazards. While a specific, comprehensive toxicological profile for this exact compound is not widely published, a conservative and rigorous safety approach is mandated. Our protocols are therefore synthesized from an expert analysis of its chemical class—halogenated aromatic carboxylic acids—and data from close structural analogs. This document establishes a self-validating system of safety, ensuring that every procedural step is grounded in established chemical safety principles.

Hazard Assessment: An Evidence-Based Approach

Handling any chemical safely begins with a thorough understanding of its potential hazards. For this compound, we derive its hazard profile from data on analogous compounds, including 3-bromobenzoic acid, benzoic acid, and the broader class of halogenated benzoic acids. This methodology ensures a high degree of caution.

The primary risks associated with this solid, powdered compound are irritation to the skin, eyes, and respiratory system, with a potential for acute toxicity if ingested.[1][2] The U.S. Environmental Protection Agency (EPA) has noted that this class of chemicals may also pose risks of more severe systemic effects.[3]

Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Oral Toxicity Harmful or toxic if swallowed.[4][5]Based on analogs like 3-Bromo-5-hydroxybenzoic acid, which is classified as "Toxic if swallowed" (H301).[5]
Skin Irritation Causes skin irritation upon direct contact.[6]Analogs such as 3-bromobenzoic acid and benzoic acid are classified as skin irritants (H315).[1][2]
Serious Eye Irritation Causes serious irritation or damage to the eyes.[6]Analogs are classified as causing serious eye irritation or damage (H319/H318).[1]
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[6]Classified as a potential respiratory irritant (H335), a common hazard for powdered acidic compounds.[6]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions that minimize risk at the source.

  • Chemical Fume Hood: All handling of this compound solid that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[7] This is the most critical control measure to prevent inhalation of airborne particulates.[2]

  • Ventilation: The laboratory must be equipped with good general ventilation to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed.

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye / Face ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles.[6][9]
Hand Nitrile gloves (minimum 4 mil thickness).Double-gloving with nitrile gloves.
Body Flame-resistant lab coat, fully buttoned; long pants.[10]Chemical-resistant apron over a lab coat.
Footwear Closed-toe, closed-heel leather or chemical-resistant shoes.[10]N/A
Respiratory Not required when working within a fume hood.NIOSH-approved half-mask respirator with P100 filters.[3]
Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.

  • Minimum Requirement: At all times within the laboratory, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Enhanced Protection: When handling the solid outside of a glovebox or for procedures with a higher risk of splashing (e.g., dissolving larger quantities), chemical splash goggles that form a seal around the eyes are required.[6][9] A face shield worn over goggles provides an additional layer of protection and should be used when handling significant quantities.[10]

Skin and Body Protection
  • Hand Protection: Nitrile gloves provide effective protection against incidental splashes of a wide range of chemicals, including acids.[11][12] Given that aromatic and halogenated compounds can affect glove integrity, it is critical to observe the following protocol:

    • Always inspect gloves for tears or punctures before use.

    • Use a reputable brand and check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

    • If contact occurs, remove the glove immediately, wash your hands, and don a new glove. Do not reuse disposable gloves.[10]

  • Protective Clothing: A flame-resistant (FR) lab coat, fully buttoned, must be worn to protect the skin on the arms and torso.[10] Long pants and fully enclosed shoes are required to protect the lower body.[10] For procedures involving larger volumes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

The primary respiratory hazard is the inhalation of dust.[2]

  • Primary Control: A chemical fume hood is the designated engineering control to manage this risk.

  • When Respirators are Required: In the rare event that this material must be handled outside of a fume hood, or during a significant spill cleanup where dust concentrations may exceed occupational exposure limits (OELs), respiratory protection is mandatory. The EPA has set OELs for similar halogenated acids as low as 0.0184 mg/m³ as an 8-hour time-weighted average.[13] Therefore, a NIOSH-approved air-purifying respirator with a minimum assigned protection factor (APF) of 10 (e.g., a half-mask respirator) fitted with P100 (high-efficiency particulate) filters is required in these situations.[3][10]

Procedural Guidance and Workflows

Adherence to standardized workflows is crucial for minimizing exposure and ensuring reproducible safety.

PPE_Selection_Workflow Start Start: Task Involving This compound AssessRisk Assess Task Risk: - Dust Generation? - Splash Potential? - Quantity? Start->AssessRisk Eye Eye Protection AssessRisk->Eye All Tasks Gloves Hand Protection AssessRisk->Gloves All Tasks Body Body Protection AssessRisk->Body All Tasks FumeHood Work in Fume Hood? AssessRisk->FumeHood Solid Handling Resp Respiratory Protection FumeHood->Eye Yes FumeHood->Resp No

Caption: PPE Selection Workflow for Handling the Compound.

Step-by-Step Safe Handling Protocol
  • Preparation:

    • Verify the chemical fume hood has a current certification.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood to minimize traffic.

    • Prepare a designated hazardous waste container for solid waste and another for contaminated consumables.

  • Donning PPE:

    • Put on the lab coat and ensure it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves. If double-gloving, put on the second pair. Ensure cuffs are pulled over the sleeves of the lab coat.

  • Handling:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Carefully open the container, avoiding any puff of powder.

    • Use a spatula to gently transfer the desired amount of solid to a weigh boat or directly into a vessel. Avoid dropping or tapping motions that create dust.

    • If making a solution, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling:

    • Securely close the main container of this compound.

    • Decontaminate any surfaces within the fume hood.

    • Place all contaminated disposable items (weigh boats, wipes, gloves) into the designated hazardous waste container.

  • Doffing PPE (in this order to prevent cross-contamination):

    • Remove outer gloves (if double-gloving).

    • Remove the lab coat, folding it inward on itself.

    • Remove safety glasses/goggles.

    • Remove inner gloves by peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Protocols

Spill Response (Small, Solid Spill)
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Assess: Ensure the spill is contained within the fume hood. If outside the hood, evaluate if respiratory protection is needed.

  • Clean-up:

    • Wearing your full PPE, gently cover the spill with an absorbent pad to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan or use a damp paper towel to wipe it up. Avoid dry sweeping, which can create dust.

    • Place all contaminated materials into a clearly labeled, sealed hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Dispose of all waste materials through your institution's hazardous waste program.[2]

Handling_Disposal_Workflow A Acquire Chemical B Review SDS / Safety Guide A->B C Prepare Fume Hood & PPE B->C D Don PPE C->D E Handle Chemical (Weigh, Transfer) D->E F Process Complete? E->F Spill Spill Occurs E->Spill F->E No G Clean Work Area F->G Yes H Segregate Waste: - Unused Chemical - Contaminated PPE - Empty Containers G->H I Doff PPE H->I J Store Waste in Satellite Accumulation Area I->J K Schedule Hazardous Waste Pickup J->K SpillProc Execute Spill Response Protocol Spill->SpillProc SpillProc->G

Caption: Safe Handling and Waste Disposal Workflow.

Waste Disposal

All this compound waste, including unused product, grossly contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][4]

  • Solid Waste: Collect in a sealed, clearly labeled container specifying the chemical name.

  • Contaminated Items: Place gloves, weigh boats, and wipes in a separate, sealed container labeled "Solid Hazardous Waste."

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in regular trash.

This guide is intended to provide a robust framework for the safe handling of this compound. Always supplement these procedures with your institution's specific Chemical Hygiene Plan and consult with your safety officer for any questions.

References

  • eCFR :: 40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172). (n.d.). In Code of Federal Regulations. Retrieved from the U.S. Government Publishing Office website.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 3-Bromo-5-hydroxybenzoic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Fisher Scientific. (2024, December 19).
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  • Enviro Tech Chemical Services. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15735511, 3-Bromo-5-hydroxybenzoic acid.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
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  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.
  • Fisher Scientific. (2012, May 1).
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • The Ohio State University. (n.d.).
  • University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.